Mal-PEG2-Val-Cit-PABA
Description
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Propriétés
Formule moléculaire |
C27H38N6O9 |
|---|---|
Poids moléculaire |
590.6 g/mol |
Nom IUPAC |
2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C27H38N6O9/c1-17(2)23(32-27(40)42-15-14-41-13-12-33-21(35)9-10-22(33)36)25(38)31-20(4-3-11-29-26(28)39)24(37)30-19-7-5-18(16-34)6-8-19/h5-10,17,20,23,34H,3-4,11-16H2,1-2H3,(H,30,37)(H,31,38)(H,32,40)(H3,28,29,39)/t20-,23-/m0/s1 |
Clé InChI |
HTNGHIKQRXTBSP-REWPJTCUSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCCOCCN2C(=O)C=CC2=O |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCCOCCN2C(=O)C=CC2=O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mal-PEG2-Val-Cit-PABA ADC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-PEG2-Val-Cit-PABA linker is a critical component in the design of modern antibody-drug conjugates (ADCs), a powerful class of targeted therapeutics. This linker system is engineered for optimal stability in systemic circulation and for specific, efficient cleavage within the target tumor cell, ensuring the precise release of the cytotoxic payload. This guide provides a comprehensive overview of its structure, properties, mechanism of action, and the experimental protocols used for its evaluation.
The linker's design incorporates a maleimide (B117702) group for conjugation to the antibody, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzylcarbamate (PABA) spacer. This sophisticated architecture ensures that the potent cytotoxic drug remains inactive until it reaches the lysosomal compartment of the target cancer cell, thereby minimizing off-target toxicity and maximizing the therapeutic window.[1][2][3]
Core Components and Structure
The this compound linker is a multi-component system, with each part playing a crucial role in the overall function of the ADC.[4]
-
Maleimide (Mal): This functional group provides a reactive site for covalent attachment to the antibody. Specifically, the maleimide group reacts with free thiol groups on cysteine residues of the monoclonal antibody through a Michael addition reaction, forming a stable thioether bond.[4][5]
-
Polyethylene Glycol (PEG2): The two-unit polyethylene glycol spacer is incorporated to improve the hydrophilicity and solubility of the linker-drug conjugate.[4][6] This can also influence the pharmacokinetic properties of the resulting ADC.
-
Valine-Citrulline (Val-Cit): This dipeptide sequence serves as a specific recognition site for the lysosomal protease, Cathepsin B.[2] Cathepsin B is often overexpressed in the lysosomes of various tumor cells.[2][7] The Val-Cit linker is designed to be stable in the bloodstream's neutral pH but is readily cleaved in the acidic environment of the lysosome where cathepsin B is highly active.[3]
-
para-Aminobenzylcarbamate (PABC or PABA): This unit functions as a "self-immolative" spacer.[3] Its primary role is to connect the dipeptide to the cytotoxic payload and to ensure that upon cleavage of the Val-Cit linker, the payload is released in its unmodified, active form.[3]
Below is a diagram illustrating the chemical structure of the this compound linker.
Physicochemical and Biological Properties
The properties of the this compound linker are critical for its function in an ADC. The following tables summarize its key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C27H38N6O9 | [8][9] |
| Molecular Weight | 590.63 g/mol | [8] |
| Appearance | White to off-white solid | [8] |
| Solubility | Soluble in DMSO (125 mg/mL) | [8] |
| CAS Number | 1662687-83-3 | [8] |
Table 2: Storage and Stability
| Condition | Duration | Reference |
| Powder at -20°C | 3 years | [8] |
| In solvent at -80°C | 6 months | [8][10] |
| In solvent at -20°C | 1 month | [8][10] |
Mechanism of Action: Payload Release
The therapeutic efficacy of an ADC utilizing the this compound linker is dependent on a precise, multi-step release mechanism that occurs after internalization by the target cancer cell.
-
Binding and Internalization: The ADC first binds to a specific antigen on the surface of a cancer cell, which triggers receptor-mediated endocytosis. The entire ADC-antigen complex is then engulfed by the cell and trafficked to the lysosome.[3]
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, the highly active protease, Cathepsin B, recognizes and cleaves the peptide bond between the citrulline and the PABA group of the linker. Studies have shown that other lysosomal proteases like cathepsin S, L, and F may also be involved in this cleavage.[11]
-
Self-Immolation and Payload Release: The cleavage of the dipeptide initiates a spontaneous 1,6-elimination reaction within the PABA spacer.[12] This "self-immolation" results in the fragmentation of the PABA unit, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.[3] The released drug can then exert its cell-killing effect, for instance, by disrupting microtubule polymerization.[]
The following diagram illustrates the signaling pathway of ADC action and payload release.
Experimental Protocols
Evaluating the stability and cleavage of the this compound linker is crucial for the successful development of an ADC. The following are key experimental protocols for these assessments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature drug deconjugation in plasma from various species.[1]
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[1]
-
Aliquoting: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[1]
-
Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[1]
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[1][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[1]
In Vitro Enzymatic Cleavage Assay
Objective: To confirm the specific cleavage of the Val-Cit linker by Cathepsin B.[2]
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5).
-
Prepare a stock solution of the ADC in the reaction buffer.
-
Activate Cathepsin B according to the manufacturer's protocol.
-
-
Reaction Initiation: Initiate the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM). Incubate the reaction at 37°C.[2]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[2]
-
Reaction Quenching: Stop the reaction by adding a protease inhibitor or by acidifying the sample.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of released payload and remaining intact ADC.
The following diagram outlines a typical experimental workflow for assessing ADC linker stability.
Conclusion
The this compound linker is a highly effective and widely utilized component in the development of antibody-drug conjugates. Its multi-component design provides a robust system for achieving high stability in circulation and specific, efficient payload release within target tumor cells. A thorough understanding of its structure, properties, and mechanism of action, coupled with rigorous experimental evaluation, is essential for the successful design and development of next-generation ADCs with an improved therapeutic index.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mal-amido-PEG2-Val-Cit-PAB-OH, ADC linker, 2504147-53-7 | BroadPharm [broadpharm.com]
- 5. CN110835316A - Linker, linker-containing antibody drug conjugate and use of linker - Google Patents [patents.google.com]
- 6. This compound-PNP | ADC Linker | 1345681-52-8 | Invivochem [invivochem.com]
- 7. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
The Strategic Imperative of PEG2 Spacers in Antibody-Drug Conjugate (ADC) Linker Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which bridges these two components, is a critical determinant of an ADC's safety and efficacy. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) spacers, particularly short, discrete units like PEG2, has emerged as a pivotal strategy to overcome significant challenges in ADC development. This technical guide elucidates the multifaceted role of PEG2 spacers in ADC linkers, offering insights into their impact on physicochemical properties, pharmacokinetics, and therapeutic index, supported by data-driven summaries and conceptual workflows.
Mitigating Hydrophobicity and Enhancing Solubility
A primary challenge in ADC development is the inherent hydrophobicity of many potent cytotoxic payloads.[1][2] This hydrophobicity can lead to ADC aggregation, which is associated with reduced efficacy, increased immunogenicity, and accelerated clearance from circulation.[1][3] The inclusion of hydrophilic PEG spacers is a well-established strategy to counteract the payload's hydrophobicity.[4][5]
PEG spacers, being water-soluble and hydrophilic, effectively "shield" the hydrophobic drug, improving the overall solubility and stability of the ADC.[3][6] This enhanced solubility is crucial during the conjugation process, often reducing the need for organic co-solvents that can denature the antibody.[3] Even short PEG spacers, such as PEG2, have been shown to effectively eliminate aggregation issues.[3] By increasing the hydrophilicity of the linker-payload construct, PEG spacers facilitate the synthesis of ADCs with higher drug-to-antibody ratios (DARs) without the detrimental effects of aggregation.[6][7]
Modulating Pharmacokinetics and Improving the Therapeutic Index
The pharmacokinetic (PK) profile of an ADC is a critical factor influencing its therapeutic window. PEGylation, the process of incorporating PEG chains, is known to alter the PK properties of therapeutic molecules.[8][9] In the context of ADCs, PEG spacers can significantly impact circulation half-life, clearance, and biodistribution.[3][]
By forming a hydration shell around the ADC, PEG linkers can reduce non-specific clearance, leading to a longer plasma half-life.[7][11] This prolonged circulation time allows for greater accumulation of the ADC at the tumor site, enhancing its on-target efficacy.[7] Studies have shown that the length of the PEG chain can be tuned to optimize the PK profile; however, even short PEG spacers contribute to these favorable modifications.[12] For instance, the inclusion of a PEG12 spacer has been demonstrated to significantly reduce hepatic uptake and clearance.[3]
Furthermore, by minimizing off-target toxicity associated with aggregation and non-specific uptake, PEG spacers contribute to an improved therapeutic index, allowing for the administration of higher, more effective doses.[1][13]
Impact on Efficacy and Stability
The design of the linker, including the presence and length of a PEG spacer, can directly influence the ADC's efficacy and stability. The spatial separation provided by the PEG spacer between the antibody and the payload can be advantageous.[14] This separation can minimize steric hindrance, ensuring that the antibody's binding affinity to its target antigen is not compromised.[2]
From a stability perspective, the hydrophilic nature of PEG helps to prevent the aggregation of ADCs, which is a major concern for both storage and in vivo performance.[3][11] Uniform, discrete PEG spacers, as opposed to polydisperse polymers, contribute to the homogeneity of the final ADC product, which is a critical quality attribute for therapeutic biologics.[3]
Data Summary
The following tables summarize key quantitative data illustrating the impact of PEG spacers on ADC properties.
| Property | Observation | Reference(s) |
| Aggregation | A PEG2 spacer eliminated aggregation as effectively as longer PEG spacers in the development of MORAb-202. | [3] |
| Solubility | Incorporation of a PEG8 spacer enhanced the solubility of Immunomedics' high-DAR conjugates. | [3] |
| Conjugation Efficiency | Conjugation with a non-uniform PEG24 spacer required no organic co-solvent, unlike linkers without PEG. | [3] |
| Pharmacokinetics | A PEG12 spacer in SGN-CD228A resulted in a significant reduction in hepatic uptake and clearance. | [3] |
| Therapeutic Index | PEGylation of a dipeptide linker demonstrated an optimized ADC conjugation technology, enhancing both the therapeutic index and pharmacokinetics. | [1] |
| Linker Component | Impact on Drug-to-Antibody Ratio (DAR) | Reference(s) |
| PEG2 vs. PEG4 (Non-cleavable) | Provided similar DARs with maleimide (B117702) chemistry. | [3] |
| PEG12 (Cleavable) | Increased DAR for a more hydrophobic trigger (Val-Ala) and decreased it for a less hydrophobic one (Val-Cit). | [3] |
Experimental Protocols and Workflows
While specific, detailed experimental protocols are proprietary and vary between research groups, a general workflow for evaluating the impact of PEG2 spacers in ADC linkers can be conceptualized.
Conceptual Experimental Workflow for ADC Linker Evaluation
Caption: A generalized workflow for the evaluation of ADCs with different linker designs.
This workflow outlines the key stages, from the initial synthesis and conjugation to comprehensive in vitro and in vivo characterization. High-performance liquid chromatography (HPLC) techniques such as hydrophobic interaction chromatography (HIC) and size exclusion chromatography (SEC), along with mass spectrometry (MS), are essential for characterizing the resulting ADCs and determining properties like DAR and aggregation levels.
Signaling Pathway of ADC Action
The ultimate goal of an ADC is to deliver its cytotoxic payload to the target cancer cell. The following diagram illustrates the general mechanism of action.
Caption: General mechanism of action for an antibody-drug conjugate.
Conclusion
The incorporation of PEG2 spacers into ADC linkers is a critical design element that addresses several key challenges in the development of these complex biotherapeutics. By mitigating the hydrophobicity of the payload, PEG2 spacers enhance solubility, reduce aggregation, and enable the production of more homogeneous ADCs, often with higher drug loading.[3][7] Furthermore, they favorably modulate the pharmacokinetic properties of the ADC, leading to prolonged circulation and potentially greater tumor accumulation.[3][] This multifaceted impact ultimately contributes to an improved therapeutic index, enhancing both the efficacy and safety of the ADC. As the field of ADCs continues to evolve, the rational design of linkers, including the strategic use of short, discrete PEG spacers like PEG2, will remain a cornerstone of developing next-generation targeted cancer therapies.
References
- 1. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 7. labinsights.nl [labinsights.nl]
- 8. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. purepeg.com [purepeg.com]
- 12. researchgate.net [researchgate.net]
- 13. A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. purepeg.com [purepeg.com]
Cathepsin B Cleavage Sites in Peptide Linkers: A Technical Guide
This guide offers an in-depth examination of cathepsin B-cleavable peptide linkers, a critical component in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). We will explore the enzymatic mechanism, key peptide sequences, quantitative cleavage data, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction to Cathepsin B and its Role in ADC Therapy
Cathepsin B is a lysosomal cysteine protease that plays a central role in intracellular protein degradation.[1][2] Its enzymatic activity is optimal in the acidic environment of the lysosome (pH 4.5-5.5), a condition that contrasts with the neutral pH of the bloodstream.[1][] This pH-dependent activity is a key feature exploited in drug delivery. Many cancer cells overexpress cathepsin B, making it a prime target for triggering the release of cytotoxic payloads specifically within tumor cells.[4][5]
In the context of ADCs, a peptide linker connects a potent cytotoxic drug to a monoclonal antibody. This linker is designed to be stable in systemic circulation but susceptible to cleavage once the ADC is internalized by a target cancer cell and trafficked to the lysosome.[6][7] Cathepsin B recognizes and cleaves specific amino acid sequences within the linker, initiating the release of the active drug to exert its cell-killing effect.[]
Mechanism of Action: ADC Internalization and Payload Release
The therapeutic action of an ADC featuring a cathepsin B-cleavable linker is a multi-step process, beginning with antibody binding and culminating in the release of the cytotoxic agent.
-
Binding and Internalization: The ADC circulates in the bloodstream until the antibody portion recognizes and binds to a specific antigen on the surface of a cancer cell.[7]
-
Endocytosis: Upon binding, the cancer cell internalizes the entire ADC-antigen complex through a process called receptor-mediated endocytosis.[7]
-
Lysosomal Trafficking: The internalized vesicle, or endosome, fuses with a lysosome.
-
Activation and Cleavage: The acidic environment of the lysosome activates cathepsin B. The enzyme then recognizes and cleaves a specific dipeptide sequence (e.g., valine-citrulline) within the linker.[1][]
-
Self-Immolation and Drug Release: Cleavage of the peptide sequence often triggers a spontaneous electronic cascade in an adjacent self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[1][8] This rapid fragmentation ensures the complete and traceless release of the unmodified, active drug into the cytoplasm, where it can reach its intracellular target.[1][]
Key Cathepsin B-Cleavable Peptide Linkers
While several peptide sequences are susceptible to cathepsin B, a few have become standards in ADC development due to their optimal balance of plasma stability and efficient lysosomal cleavage.[]
-
Valine-Citrulline (Val-Cit): This is the most widely used and well-characterized cathepsin B-cleavable dipeptide linker.[] The Val-Cit sequence, typically coupled with a PABC self-immolative spacer, is featured in approved ADCs like brentuximab vedotin (ADCETRIS®) and polatuzumab vedotin (POLIVY®).[][9] It demonstrates excellent stability in human plasma but is efficiently cleaved within the lysosome.[][5]
-
Phenylalanine-Lysine (Phe-Lys): This dipeptide is another effective substrate for cathepsin B.[9][10] Studies have shown that Phe-Lys linkers also provide high stability in human plasma and are readily cleaved by lysosomal enzymes to release the attached payload.[5][9]
-
Other Sequences: While Val-Cit and Phe-Lys are predominant, other sequences like Val-Ala have also been explored.[] Research continues to identify novel sequences to fine-tune cleavage kinetics and improve stability against other enzymes, such as mouse-specific carboxylesterase Ces1c, which can complicate preclinical evaluation.[7][8]
It is important to note that while these linkers were designed for cathepsin B, other lysosomal proteases like cathepsins L, S, and F can also contribute to their cleavage.[1][7] This enzymatic redundancy can be beneficial, as it reduces the likelihood of tumor resistance arising from the loss of a single protease.[1]
Quantitative Data on Linker Cleavage
The efficiency of linker cleavage is a critical parameter in ADC design. While comprehensive kinetic data (kcat, Km) for full ADCs are not always publicly available, studies on model substrates provide valuable insights. The rate of cleavage can be influenced by the dipeptide sequence, the self-immolative spacer, and the payload itself.
| Dipeptide Linker | Model Substrate Example | Relative Cleavage Rate (Cathepsin B) | Plasma Stability (Human) | Reference |
| Val-Cit | Z-Val-Cit-PABC-DOX | Efficient | High (t½ ≈ 230 days) | [5][9] |
| Phe-Lys | Z-Phe-Lys-PABC-DOX | ~30x faster than Val-Cit with pure enzyme | High (t½ ≈ 80 days) | [5][9] |
| Gly-Phe-Leu-Gly | GFLG-PABC-Payload | Cleavable by Cathepsin B | High | [9] |
| Val-Ala | Val-Ala-PABC-Payload | Cleavable | Moderate | [] |
Note: Cleavage rates are highly dependent on the specific substrate, payload, and experimental conditions. The data presented are for comparative purposes.
Studies comparing Phe-Lys and Val-Cit linked to doxorubicin (B1662922) (DOX) found that the Phe-Lys model substrate was cleaved about 30 times faster by purified cathepsin B.[5] However, in a rat liver lysosomal preparation, the release rates were identical, suggesting the involvement of multiple proteases in the more complex biological environment.[5]
Experimental Protocols for Linker Cleavage Analysis
Verifying the stability and cleavage characteristics of a peptide linker is essential. The following are generalized protocols for key assays.
Objective: To quantify the rate of payload release from an ADC in the presence of purified cathepsin B.
Materials:
-
ADC with a cathepsin B-cleavable linker
-
Recombinant human cathepsin B
-
Assay Buffer (e.g., 50 mM citrate (B86180) phosphate, pH 5.0-6.0)
-
Activation Buffer (Assay Buffer containing a reducing agent like DTT, e.g., 5 mM)
-
Quenching solution (e.g., strong acid or organic solvent)
-
Analytical system (e.g., HPLC, LC-MS/MS)
Methodology:
-
Enzyme Activation: Pre-incubate recombinant cathepsin B in Activation Buffer to ensure the active site cysteine is in a reduced state.
-
Reaction Setup: In a microcentrifuge tube at 37°C, combine the ADC (e.g., 1 µM final concentration) with the pre-warmed Assay Buffer.[1]
-
Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution (e.g., 20 nM final concentration).[1]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately stop the reaction by adding the aliquot to a quenching solution to denature the enzyme.
-
Analysis: Analyze the samples by reverse-phase HPLC or LC-MS/MS to separate and quantify the intact ADC, cleaved linker-payload intermediates, and the fully released payload.
-
Data Interpretation: Plot the concentration of the released payload against time to determine the cleavage rate and half-life of the linker.
Objective: To determine the Michaelis-Menten kinetic parameters (Km, kcat) for a model peptide substrate.
Materials:
-
Fluorogenic peptide substrate (e.g., Z-Val-Cit-AMC, where AMC is 7-amino-4-methylcoumarin)
-
Recombinant human cathepsin B
-
Assay and Activation Buffers (as in Protocol 1)
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader
Methodology:
-
Reagent Preparation: Prepare a serial dilution of the fluorogenic substrate in Assay Buffer. Activate cathepsin B as described previously.
-
Assay Setup: To the wells of a 96-well plate, add the activated cathepsin B solution.
-
Initiate Reaction: Add the various concentrations of the peptide substrate to the wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the increase in fluorescence intensity (e.g., Ex/Em = 360/460 nm for AMC) at regular intervals.[11][12] The cleavage of the amide bond liberates the AMC fluorophore, causing a proportional increase in fluorescence.[11]
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.
-
Convert fluorescence units to molar concentration using a standard curve of the free fluorophore.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Conclusion
Cathepsin B-cleavable linkers are a cornerstone of modern ADC technology, enabling targeted drug delivery by exploiting the unique enzymatic environment of tumor cell lysosomes. The Val-Cit and Phe-Lys dipeptides have proven to be robust and effective cleavage sites, balancing the critical requirements of plasma stability and efficient intracellular payload release. A thorough understanding of the cleavage mechanisms, coupled with rigorous quantitative analysis through established experimental protocols, is essential for the design and optimization of the next generation of targeted cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. hzdr.de [hzdr.de]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Synthesis of Mal-PEG2-Val-Cit-PABA Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Maleimide-PEG2-Valine-Citrulline-para-aminobenzyl alcohol (Mal-PEG2-Val-Cit-PABA) linkers. These cleavable linkers are integral components in the development of antibody-drug conjugates (ADCs), facilitating the targeted delivery and controlled release of cytotoxic payloads. This document outlines the synthetic pathway, provides detailed experimental protocols, summarizes quantitative data, and includes visualizations to aid in the understanding of the synthesis workflow.
Introduction to this compound Linkers
The this compound linker is a sophisticated chemical entity designed for advanced drug delivery systems. Its structure is modular, comprising four key components:
-
Maleimide (B117702) (Mal): A reactive group that specifically and covalently binds to thiol groups, such as those on cysteine residues of antibodies.
-
Polyethylene Glycol (PEG2): A short, hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the ADC.
-
Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically recognized and cleaved by cathepsin B, an enzyme overexpressed in many tumor cells. This enzymatic cleavage is the primary mechanism for payload release.
-
Para-aminobenzyl alcohol (PABA): A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, undergoes a 1,6-elimination reaction to release the attached drug molecule in its active form.
The strategic combination of these components results in a linker that is stable in systemic circulation but is efficiently cleaved within the target tumor cells, ensuring a wide therapeutic window for the resulting ADC.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that involves the sequential assembly of its constituent parts. The general strategy involves the synthesis of the Val-Cit-PABA core, followed by the coupling of the maleimide-PEG2 moiety. A common approach utilizes protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, to control the reactivity of functional groups during the synthesis.
The overall synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for this compound.
Experimental Protocols
The following protocols are a composite representation based on established synthetic methodologies for similar ADC linkers. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available reagents.
Synthesis of Fmoc-Val-Cit-PABA
This procedure details the coupling of the Fmoc-protected dipeptide, Fmoc-Val-Cit-OH, with p-aminobenzyl alcohol (PABA).
Materials and Reagents:
-
Fmoc-Val-Cit-OH
-
p-Aminobenzyl alcohol (PABA)
-
N,N'-Disuccinimidyl carbonate (DSC) or other suitable coupling agent
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve Fmoc-Val-Cit-OH (1.0 eq) in a mixture of DCM and DMF.
-
Add a coupling agent such as DSC (1.1 eq) to the solution to activate the carboxylic acid.
-
In a separate flask, dissolve p-aminobenzyl alcohol (1.0 eq) in DMF.
-
Slowly add the PABA solution to the activated Fmoc-Val-Cit-OH solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield Fmoc-Val-Cit-PABA.
Fmoc Deprotection to Yield Val-Cit-PABA
This step involves the removal of the Fmoc protecting group to expose the free amine for subsequent coupling.
Materials and Reagents:
-
Fmoc-Val-Cit-PABA
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Dissolve Fmoc-Val-Cit-PABA (1.0 eq) in DMF.
-
Add piperidine (5-10 eq) or diethylamine to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove excess piperidine and DMF.
-
Triturate the residue with diethyl ether to precipitate the crude Val-Cit-PABA.
-
Collect the solid by filtration and dry under vacuum. The crude product is often used in the next step without further purification.
Coupling of Maleimide-PEG2-NHS ester with Val-Cit-PABA
This is the final step to assemble the complete linker.
Materials and Reagents:
-
Val-Cit-PABA
-
Maleimide-PEG2-NHS ester
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Diethyl ether
Procedure:
-
Dissolve the crude Val-Cit-PABA (1.0 eq) in anhydrous DMF or DMSO.
-
Add a non-nucleophilic base such as TEA or DIPEA (2-3 eq) to the solution.
-
In a separate container, dissolve Maleimide-PEG2-NHS ester (1.1 eq) in a minimal amount of DMF or DMSO.
-
Slowly add the Maleimide-PEG2-NHS ester solution to the Val-Cit-PABA solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the crude product can be precipitated by the addition of diethyl ether.
-
The final product, this compound, is then purified by chromatography.
Purification and Characterization
Purification of the final linker is crucial to ensure high purity for subsequent conjugation to antibodies.
Purification
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for purifying ADC linkers. A C18 column is typically used with a gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) as a mobile phase modifier.
-
Flash Chromatography: For larger scale purification, silica (B1680970) gel flash chromatography can be employed, typically using a gradient of methanol (B129727) in dichloromethane.
Characterization
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the final product.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that yields are highly dependent on reaction scale and purification efficiency.
| Step | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1. Fmoc-Val-Cit-PABA Synthesis | Fmoc-Val-Cit-OH, PABA, Coupling Agent | DMF/DCM | 80-95 | >90 |
| 2. Fmoc Deprotection | Fmoc-Val-Cit-PABA, Piperidine | DMF | >95 (crude) | - |
| 3. Mal-PEG2 Coupling | Val-Cit-PABA, Mal-PEG2-NHS ester | DMF/DMSO | 60-80 | >95 |
| Overall Yield | 40-70 |
Logical Relationships in Synthesis
The synthesis of the this compound linker follows a logical progression of protection, coupling, and deprotection steps to achieve the final complex structure.
An In-depth Technical Guide to the Physicochemical Characteristics of Cleavable ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody to the payload, is a critical component that dictates the overall efficacy, safety, and pharmacokinetic profile of the ADC. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the target cell. Understanding the physicochemical characteristics of these linkers is paramount for the rational design of next-generation ADCs with an improved therapeutic window.
This technical guide provides a comprehensive overview of the core physicochemical characteristics of commonly used cleavable linkers in ADCs, including their stability, hydrophobicity, and solubility. It also details the experimental protocols for their characterization and provides a comparative summary of their quantitative properties.
General Structure of an Antibody-Drug Conjugate
An ADC consists of three main components: a monoclonal antibody that targets a specific antigen on the surface of cancer cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The choice of linker is crucial for the success of the ADC.
Caption: General structure of an Antibody-Drug Conjugate (ADC).
Types of Cleavable Linkers and Their Physicochemical Properties
Cleavable linkers can be broadly categorized based on their cleavage mechanism. The most common types are pH-sensitive (hydrazone), redox-sensitive (disulfide), and enzyme-sensitive (peptide and β-glucuronide) linkers.
pH-Sensitive Linkers: Hydrazones
Hydrazone linkers are designed to be stable at the physiological pH of blood (pH 7.4) and to undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within tumor cells.[1][2][3] This pH-dependent cleavage releases the cytotoxic payload inside the target cell.[1]
Physicochemical Characteristics:
-
Stability: The stability of hydrazone linkers is highly dependent on their chemical structure and the pH of the environment.[4] While generally stable at neutral pH, some hydrazone linkers have shown susceptibility to hydrolysis in plasma, which can lead to premature drug release and off-target toxicity.[1][5] The rate of hydrolysis can be influenced by the steric and electronic properties of the ketone or aldehyde precursor.[4]
-
Hydrophobicity: The hydrophobicity of the hydrazone linker can influence the aggregation propensity and pharmacokinetics of the ADC. Modifications to the linker structure can be made to modulate its hydrophobicity.
-
Solubility: The overall solubility of the ADC can be affected by the linker. Ensuring sufficient aqueous solubility is crucial to prevent aggregation.[5]
Cleavage Mechanism:
Caption: Cleavage mechanism of a hydrazone linker in the acidic intracellular environment.
Redox-Sensitive Linkers: Disulfides
Disulfide linkers exploit the significant difference in the concentration of reducing agents, primarily glutathione (B108866) (GSH), between the extracellular environment and the intracellular cytoplasm.[6][7] The concentration of GSH is approximately 1,000-fold higher inside cells (1-10 mM) compared to plasma (~5 µM), leading to the selective reduction and cleavage of the disulfide bond within the target cell.[6][7]
Physicochemical Characteristics:
-
Stability: The stability of disulfide linkers in plasma can be modulated by introducing steric hindrance around the disulfide bond.[8] More sterically hindered disulfide linkers generally exhibit greater stability against premature reduction in the bloodstream.[8]
-
Hydrophobicity: The hydrophobicity of disulfide linkers can be tuned by modifying the chemical structure surrounding the disulfide bond.
-
Solubility: As with other linkers, maintaining adequate solubility is important to prevent ADC aggregation.
Cleavage Mechanism:
Caption: Cleavage mechanism of a disulfide linker in the reducing intracellular environment.
Enzyme-Sensitive Linkers: Peptides and β-Glucuronides
Enzyme-sensitive linkers are designed to be cleaved by specific enzymes that are abundant in the lysosomal compartment of tumor cells.
-
Peptide Linkers: These linkers typically consist of a short peptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), that is recognized and cleaved by lysosomal proteases like cathepsin B.[9][][] Peptide linkers are currently the most prevalent type of cleavable linker in clinically approved and investigational ADCs.[]
-
β-Glucuronide Linkers: These linkers incorporate a β-glucuronic acid moiety that is cleaved by the lysosomal enzyme β-glucuronidase.[12][13][14] This enzyme is overexpressed in some tumor types and is abundant in the tumor microenvironment.[14]
Physicochemical Characteristics:
-
Stability: Peptide and β-glucuronide linkers generally exhibit high stability in plasma due to the low activity of the target enzymes in circulation.[13][15][16] However, some peptide linkers have shown susceptibility to cleavage by other plasma enzymes, which can affect their preclinical evaluation.[17]
-
Hydrophobicity: The hydrophobicity of peptide linkers can be a concern, as some sequences can increase the aggregation propensity of the ADC.[18] The Val-Ala linker, for example, is less hydrophobic than the Val-Cit linker.[9] β-glucuronide linkers are generally hydrophilic, which can help to mitigate aggregation issues, especially with hydrophobic payloads.[12][13]
-
Solubility: The hydrophilic nature of β-glucuronide linkers can improve the overall solubility of the ADC.[12][13]
Cleavage Mechanisms:
Caption: Cleavage mechanism of a peptide linker by lysosomal proteases.
Caption: Cleavage mechanism of a β-glucuronide linker by β-glucuronidase.
Quantitative Data Summary
The following tables summarize the available quantitative data on the physicochemical characteristics of different cleavable ADC linkers. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.[1]
Table 1: Plasma Stability of Cleavable ADC Linkers
| Linker Type | ADC Model | Animal Model | Key Stability Findings | Reference |
| Hydrazone | Gemtuzumab ozogamicin | Human | Rate of hydrolysis of 1.5–2%/day | [6] |
| Hydrazone | Phenylketone-derived | Human & Mouse Plasma | t1/2 ≈ 2 days | [19] |
| Hydrazone (Silyl ether-based) | MMAE conjugate | Human Plasma | t1/2 > 7 days | [19] |
| Disulfide | Anti-CD22-DM1 | Mouse | >50% drug remained after 7 days | [19] |
| Disulfide | huC242-SPDB-DM4 | CD1 Mice | More stable than less hindered variants | [8] |
| Peptide (Val-Cit) | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of ~230 hours (9.6 days) | [12] |
| Peptide (Val-Cit) | Trastuzumab-vc-MMAE | Rat Plasma | ~20% payload loss after 7 days | [7] |
| Peptide (Val-Ala) | Not Specified | Mouse Plasma | More stable than Val-Cit | [19] |
| β-Glucuronide | MMAF drug-linker | Rat Plasma | Extrapolated half-life of 81 days | [16] |
| Sulfatase-cleavable | Not Specified | Mouse Plasma | High stability (> 7 days) | [19] |
Table 2: Hydrophobicity and Solubility of Cleavable ADC Linkers
| Linker Type | Key Physicochemical Property | Impact on ADC | Reference |
| Hydrazone | Variable hydrophobicity | Can influence aggregation and PK | |
| Disulfide | Can be tuned by steric hindrance | Affects stability and aggregation | [8] |
| Peptide (Val-Cit) | More hydrophobic | Can increase aggregation propensity | [18] |
| Peptide (Val-Ala) | Less hydrophobic than Val-Cit | Can reduce ADC aggregation | [9] |
| β-Glucuronide | Highly hydrophilic | Circumvents aggregation with hydrophobic drugs | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of ADC linker properties. Below are generalized protocols for key experiments.
In Vitro Plasma Stability Assay
This assay determines the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.[1][4][20]
Workflow:
Caption: Experimental workflow for in vitro plasma stability assay.
Detailed Methodology:
-
Objective: To quantify the rate of drug release from an ADC in plasma.
-
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Plasma (e.g., human, mouse, rat), anticoagulated with EDTA or heparin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Affinity capture resin (e.g., Protein A magnetic beads)
-
LC-MS system
-
-
Procedure:
-
Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
At predetermined time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma samples.
-
Isolate the ADC from the plasma using an immunoaffinity capture method (e.g., Protein A beads).
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in the average DAR over time indicates linker cleavage and payload loss.
-
Alternatively, the released payload in the plasma supernatant can be quantified using LC-MS/MS after protein precipitation.
-
Lysosomal Stability and Enzyme Cleavage Assay
This assay evaluates the susceptibility of the linker to cleavage by lysosomal enzymes.
Workflow:
Caption: Experimental workflow for lysosomal stability and enzyme cleavage assay.
Detailed Methodology (for Peptide Linkers and Cathepsin B):
-
Objective: To quantify the rate of payload release from a peptide linker-containing ADC upon incubation with Cathepsin B.[9]
-
Materials:
-
ADC with a peptide linker (e.g., Val-Cit)
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0)
-
Activation solution (e.g., DTT)
-
Quenching solution (e.g., protease inhibitor cocktail or strong acid)
-
HPLC or LC-MS/MS system
-
-
Procedure:
-
Activate Cathepsin B by incubating it with the activation solution.
-
In a microcentrifuge tube, combine the ADC solution with the assay buffer.
-
Initiate the cleavage reaction by adding the activated Cathepsin B.
-
Incubate the reaction at 37°C.
-
At designated time points, withdraw an aliquot and quench the reaction.
-
Analyze the samples by reverse-phase HPLC or LC-MS/MS to quantify the amount of released payload.
-
The rate of cleavage is determined from the concentration of the released payload over time.
-
In Vitro Bystander Effect Assay
This assay evaluates the ability of the released payload from an ADC to kill neighboring antigen-negative cells.[18]
Workflow:
Caption: Experimental workflow for in vitro bystander effect assay.
Detailed Methodology:
-
Objective: To qualitatively and quantitatively assess the bystander killing effect of an ADC.
-
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (engineered to express a fluorescent protein like GFP for identification)
-
Test ADC
-
Control ADC (non-cleavable linker or irrelevant antibody)
-
Cell culture reagents
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed a mixture of Ag+ and Ag--GFP cells in a multi-well plate.
-
Allow the cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the test ADC and control ADCs.
-
Incubate for a period sufficient to allow for ADC internalization, payload release, and bystander killing (e.g., 72-96 hours).
-
Assess the viability of the Ag--GFP cell population using fluorescence microscopy (for imaging) or flow cytometry (for quantification).
-
A significant reduction in the viability of the Ag--GFP cells in the presence of the test ADC compared to the controls indicates a bystander effect.
-
Conclusion
The physicochemical characteristics of cleavable linkers are critical determinants of the safety and efficacy of antibody-drug conjugates. A thorough understanding of linker stability, hydrophobicity, and solubility, along with the application of robust experimental protocols for their characterization, is essential for the successful development of novel ADCs. The choice of a cleavable linker should be carefully considered based on the specific target, payload, and desired therapeutic outcome. Future innovations in linker technology will likely focus on further enhancing stability in circulation while achieving more specific and efficient payload release at the tumor site, thereby widening the therapeutic window of this promising class of anti-cancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 14. iphasebiosci.com [iphasebiosci.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. agilent.com [agilent.com]
- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
The Precision Blade: An In-depth Technical Guide to the Discovery and Evolution of Enzyme-Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapies has revolutionized medicine, particularly in oncology. At the heart of many of these precision medicines lies a critical component: the enzyme-cleavable linker. This sophisticated chemical bridge remains inert in the circulatory system, protecting the body from the potent therapeutic payload it carries. Only upon reaching the unique enzymatic environment of the target tissue, such as a tumor, does the linker selectively break, unleashing the drug where it is needed most. This guide provides a comprehensive exploration of the discovery, evolution, and application of these remarkable molecular tools.
From Serendipity to Design: A History of Enzymatic Drug Release
The concept of targeted drug delivery dates back to Paul Ehrlich's "magic bullet" at the turn of the 20th century. However, the practical realization of this vision took many decades of scientific advancement. The journey towards modern enzyme-cleavable linkers can be traced back to the principles of prodrug design, where inactive drug precursors are metabolized into their active forms within the body.[1]
A pivotal development was the advent of Antibody-Directed Enzyme Prodrug Therapy (ADEPT). This multi-step approach involves administering an antibody-enzyme conjugate that localizes to the tumor, followed by a separately administered prodrug. The targeted enzyme then activates the prodrug specifically at the tumor site.[2][3][4][][] While effective, the complexity of this multi-component system spurred the development of a more streamlined approach: incorporating the enzyme-sensitive cleavage site directly into the linker of a single therapeutic molecule, giving rise to the enzyme-cleavable linkers used in today's Antibody-Drug Conjugates (ADCs).
The Evolution of Linker Technology: A Generational Leap
The development of ADCs has been marked by a clear generational progression, with linker technology playing a central role in overcoming the challenges of early iterations.[2][7][8]
-
First-Generation Linkers: Early ADCs often utilized linkers that were unstable in circulation, leading to premature release of the cytotoxic payload and significant off-target toxicity.[7]
-
Second-Generation Linkers: This generation saw the introduction of more stable cleavable linkers, designed to be selectively hydrolyzed by enzymes overexpressed in the tumor microenvironment or within tumor cells. This led to a significant improvement in the therapeutic window.[7]
-
Third-Generation and Next-Generation Linkers: Ongoing research focuses on further refining linker stability, optimizing cleavage kinetics, and enhancing the overall properties of the ADC, such as solubility and homogeneity.[7] This includes the development of novel linker chemistries and site-specific conjugation techniques.
A Diverse Toolkit: Major Classes of Enzyme-Cleavable Linkers
The specificity of enzyme-cleavable linkers is dictated by the unique enzymatic landscape of the target cells. Researchers have developed a variety of linker types that are susceptible to different classes of enzymes, primarily those found in high concentrations within the lysosomes of cancer cells.
Peptide-Based Linkers: The Protease-Sensitive Workhorse
The most widely used enzyme-cleavable linkers are based on short peptide sequences that are recognized and cleaved by lysosomal proteases, such as cathepsins.
-
Cathepsin B-Cleavable Linkers: Cathepsin B is a cysteine protease that is frequently overexpressed in various tumor types.[9] Linkers containing dipeptide sequences like valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) are efficiently cleaved by cathepsin B.[][9][10][] The Val-Cit linker, in particular, has been successfully incorporated into several approved ADCs.[10][] Phenylalanine-lysine (Phe-Lys) is another dipeptide sequence susceptible to cathepsin cleavage.[]
-
Legumain-Cleavable Linkers: Legumain is another lysosomal protease that is overexpressed in many cancers. Linkers containing asparagine (Asn) residues have been developed as substrates for legumain, offering an alternative to cathepsin-cleavable linkers with potentially different stability and efficacy profiles.[12]
Glycoside-Based Linkers: Harnessing the Power of Glycosidases
Glycosidases are another class of lysosomal enzymes that can be exploited for targeted drug release.
-
β-Glucuronidase-Cleavable Linkers: β-glucuronidase is abundant in the lysosomes and tumor interstitium of some cancer types.[][13] Linkers incorporating a β-glucuronic acid moiety are stable in circulation but are readily cleaved by this enzyme at the tumor site.[][13][14][15] These linkers are often hydrophilic, which can improve the solubility and reduce the aggregation of the ADC.[15]
-
β-Galactosidase-Cleavable Linkers: Similar to β-glucuronidase, β-galactosidase is another lysosomal glycosidase that can be targeted. Linkers containing a β-galactose moiety have been developed and have shown promise in preclinical studies.
Other Enzymatic Triggers
-
Sulfatase-Cleavable Linkers: Sulfatases are a family of enzymes that are also localized in lysosomes. Arylsulfate-containing linkers have been designed to be cleaved by these enzymes, offering a novel and effective release mechanism.[16]
Quantitative Comparison of Linker Performance
The selection of an appropriate enzyme-cleavable linker is a critical aspect of ADC design. The ideal linker should exhibit high stability in plasma to prevent premature drug release and efficient cleavage at the target site to ensure therapeutic efficacy. The following tables summarize key quantitative data from comparative studies of different linker types.
Table 1: In Vitro Cytotoxicity of ADCs with Different Enzyme-Cleavable Linkers
| Linker Type | Payload | Target Cell Line | IC50 (pM) | Reference |
| Val-Cit | MMAE | Karpas 299 | 14.3 | [17] |
| β-Galactosidase | MMAE | HER2+ Cell Line | 8.8 | [17] |
| Val-Ala | MMAE | HER2+ Cell Line | 92 | [16] |
| Sulfatase | MMAE | HER2+ Cell Line | 61 | [16] |
| Non-cleavable | MMAE | HER2+ Cell Line | 609 | [16] |
| cBu-Cit | MMAE | Various | Comparable to Val-Cit | [16] |
Table 2: Plasma Stability of Different Enzyme-Cleavable Linkers
| Linker Type | Species | Half-life | Reference |
| Val-Cit | Rat | - | [16] |
| Val-Ala | Mouse | Hydrolyzed within 1h | [16] |
| Sulfatase | Mouse | > 7 days | [16] |
| β-Glucuronide | Rat | 81 days (extrapolated) | [14] |
Table 3: In Vivo Efficacy of ADCs with Different Enzyme-Cleavable Linkers
| Linker Type | Payload | Xenograft Model | Dose | Tumor Growth Inhibition | Reference |
| Val-Cit | PBD | - | 3 mg/kg | Efficacious | [16] |
| cBu-Cit | PBD | - | 3 mg/kg | Greater than Val-Cit | [16] |
| β-Galactosidase | MMAE | Xenograft Mouse Model | 1 mg/kg | 57-58% reduction | [17] |
| FRRL-DOX | Doxorubicin (B1662922) | Tumor-bearing mice | 10 mg/kg | 2.1-fold better than free DOX | [18][19] |
Experimental Protocols: A Guide to Key Methodologies
The development and validation of enzyme-cleavable linkers rely on a series of well-defined experimental protocols. This section provides an overview of the methodologies for key experiments.
Synthesis of a Val-Cit-PABC Linker
The valine-citrulline-p-aminobenzyl carbamate (B1207046) (Val-Cit-PABC) linker is a widely used component in ADCs. A detailed, step-by-step synthesis protocol is crucial for producing this linker with high purity and yield. While various proprietary methods exist, a general outline often involves the coupling of protected valine and citrulline amino acids, followed by the attachment of the PABC self-immolative spacer. For a detailed laboratory-scale synthesis procedure, researchers can refer to specialized chemical synthesis literature.
In Vitro Enzyme Cleavage Assay
This assay is essential for determining the susceptibility and kinetics of a linker's cleavage by a specific enzyme.
Objective: To quantify the rate of linker cleavage by a purified enzyme (e.g., Cathepsin B).
General Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer at the optimal pH for the enzyme (e.g., pH 5.0-6.0 for Cathepsin B).[20]
-
Reconstitute and activate the purified enzyme according to the manufacturer's instructions. A typical starting concentration is 10-50 nM.[20]
-
Prepare a stock solution of the linker-payload conjugate or a fluorogenic substrate in a suitable solvent (e.g., DMSO). The final concentration in the assay is typically in the range of 10-50 µM.[20]
-
-
Assay Setup (96-well plate format):
-
Test Wells: Add the activated enzyme solution to the wells.
-
Control Wells: Include wells with the enzyme and a known inhibitor, substrate alone (blank), and enzyme alone.[20]
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).[20]
-
Detection:
-
If using a fluorogenic substrate, measure the increase in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.[20]
-
Alternatively, the reaction can be stopped at each time point, and the cleavage products can be analyzed by HPLC or LC-MS to quantify the amount of released payload.
-
-
Data Analysis:
-
Subtract the background fluorescence from the blank wells.
-
Plot the fluorescence or the concentration of the released payload against time to determine the initial reaction rate.
-
For kinetic parameter determination (Km and Vmax), perform the assay with varying substrate concentrations.[20]
-
Pharmacokinetic Analysis of ADCs
Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of an ADC in vivo.
Objective: To determine the PK profile of an ADC in an animal model.
General Protocol:
-
Animal Model: Utilize an appropriate animal model, often tumor-bearing mice or rats.
-
ADC Administration: Administer a single dose of the ADC, typically intravenously.
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Sample Processing: Process the blood to isolate plasma.
-
Bioanalysis: Quantify the concentrations of different ADC species in the plasma, including:
-
Total antibody: Measured using methods like ELISA.
-
Antibody-conjugated drug (intact ADC): Can be measured by various techniques, including immuno-capture followed by LC-MS.
-
Unconjugated (free) payload: Measured by LC-MS/MS.
-
-
Data Analysis: Plot the concentration of each analyte over time to determine key PK parameters such as half-life, clearance, and volume of distribution.
Mechanism of Action: From Payload Release to Cell Death
Upon cleavage of the linker within the target cell, the released cytotoxic payload can exert its therapeutic effect. A common class of payloads used in ADCs are microtubule inhibitors, such as monomethyl auristatin E (MMAE) and maytansinoid derivatives (DM1).
MMAE, for example, disrupts microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death). The signaling cascade leading to apoptosis can involve the inhibition of pro-survival pathways like Akt/mTOR and the activation of caspases, which are key executioners of the apoptotic process.[3][21]
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody–Drug Conjugates—Evolution and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 4. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers | Semantic Scholar [semanticscholar.org]
- 7. purepeg.com [purepeg.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 10. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparative study of cathepsin B-cleavable linkers for the optimal design of cathepsin B-specific doxorubicin prodrug nanoparticles for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Mal-PEG2-Val-Cit-PABA Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. The Mal-PEG2-Val-Cit-PABA linker is a state-of-the-art, enzyme-cleavable linker system widely employed in ADC development.
This document provides detailed protocols and application notes for the conjugation of a drug-linker complex, utilizing the this compound linker, to a monoclonal antibody. The maleimide (B117702) group on the linker facilitates covalent attachment to free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds. The dipeptide sequence, Valine-Citrulline (Val-Cit), is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the tumor cell environment.[1] This ensures that the cytotoxic payload is released preferentially within the target cancer cells, minimizing off-target toxicity.[2] The p-aminobenzylcarbamate (PABA) unit acts as a self-immolative spacer, ensuring the efficient release of the unmodified, active drug following peptide cleavage.
Mechanism of Action
The therapeutic action of an ADC utilizing the this compound linker is a multi-step process that begins with the specific binding of the antibody to its target antigen on the surface of a cancer cell.
Caption: Mechanism of action for a Val-Cit-PABA linker-based ADC.
Upon internalization, the ADC is trafficked to the lysosome, an acidic organelle rich in proteases.[2] Inside the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[1] This enzymatic cleavage initiates the self-immolation of the PABA spacer, leading to the release of the active cytotoxic payload into the cytoplasm. The released drug can then engage its intracellular target, such as microtubules, leading to cell cycle arrest and ultimately, apoptosis.
Experimental Protocols
The following protocols provide a comprehensive guide for the conjugation of a maleimide-functionalized linker-payload to a monoclonal antibody.
Materials and Reagents
-
Monoclonal Antibody (mAb)
-
This compound-Payload (e.g., MMAE)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Borate Buffered Saline (BBS): 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent: N-acetylcysteine
-
Purification Buffers (for SEC and HIC)
-
Desalting columns or ultrafiltration devices (10 kDa MWCO)
Experimental Workflow
Caption: General workflow for ADC conjugation and purification.
Detailed Protocol
Step 1: Antibody Reduction
-
Prepare the antibody in a suitable buffer, such as PBS (pH 7.4) or BBS (pH 8.5), at a concentration of 5-10 mg/mL.[3]
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the same buffer.
-
Add TCEP to the antibody solution to a final molar ratio of approximately 5-10 fold excess of TCEP to antibody.[][5]
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[5] This step reduces the interchain disulfide bonds, exposing free thiol groups for conjugation.
Step 2: Buffer Exchange/Desalting
-
Remove the excess TCEP from the reduced antibody solution. This can be achieved using a desalting column or by buffer exchange via ultrafiltration with a 10 kDa MWCO device.[]
-
Perform the buffer exchange into a conjugation buffer, typically PBS at a pH of 6.5-7.5.[6] It is crucial to degas the buffer to minimize re-oxidation of the thiol groups.
Step 3: Conjugation Reaction
-
Dissolve the this compound-Payload in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).[]
-
Add the linker-payload solution to the reduced and desalted antibody solution. The molar ratio of the linker-payload to the antibody is a critical parameter that influences the final Drug-to-Antibody Ratio (DAR). A starting point is a 5 to 10-fold molar excess of the linker-payload.[3][]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.[][6] Protect the reaction from light.
Step 4: Quenching
-
To cap any unreacted maleimide groups, add a quenching agent such as N-acetylcysteine. A 2-fold molar excess relative to the initial amount of linker-payload is recommended.
-
Incubate for an additional 20-30 minutes at room temperature.
Step 5: Purification of the ADC
Unreacted linker-payload and aggregates must be removed to obtain a purified ADC. Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) are commonly used methods.[7][8]
-
Size Exclusion Chromatography (SEC):
-
Column: TSKgel G3000SWXL or similar.[7]
-
Mobile Phase: 0.1 M PBS, pH 6.7.[7]
-
Procedure: Equilibrate the column with the mobile phase. Load the quenched reaction mixture and elute with the same buffer. The ADC will elute as the main peak, separated from the smaller, unreacted linker-payload molecules.[7]
-
-
Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for separating ADC species with different DARs, as the hydrophobicity increases with the number of conjugated drug molecules.[9][]
-
Column: TSKgel Butyl-NPR or similar.[7]
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate, pH 7.0.[9]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.[9]
-
Procedure: Equilibrate the column with a mixture of Mobile Phase A and B. Load the sample, which has been adjusted to a high salt concentration (e.g., 0.5 M ammonium sulfate).[9] Elute the ADC species using a decreasing salt gradient (e.g., a linear gradient from high %A to 100% B).[7][9] Unconjugated antibody will elute first, followed by ADCs with increasing DARs.
-
Step 6: Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute.[]
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at the absorbance maximum of the payload, the concentrations of each can be determined, and the DAR calculated.[]
-
HIC: As described in the purification step, the relative peak areas of the different DAR species can be used to calculate a weighted average DAR.[]
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS): This method can be used to determine the DAR by analyzing the reduced light and heavy chains of the ADC.[11]
-
-
Purity and Aggregation: SEC is used to determine the percentage of monomeric ADC and to quantify any high molecular weight aggregates.[7]
Data Presentation
The following tables summarize expected outcomes based on varying reaction conditions.
Table 1: Impact of Molar Ratio of Linker-Payload on DAR
| Molar Ratio (Linker-Payload : mAb) | Average DAR | Reference |
| 4:1 | 3.15 ± 0.20 | [12] |
| 8:1 | 3.68 ± 0.10 | [12] |
| 16:1 | 4.51 ± 0.13 | [12] |
Table 2: Representative Purification and Characterization Parameters
| Parameter | Method | Typical Conditions/Values | Reference |
| Purification | |||
| Primary | SEC | Column: TSKgel G3000SWXL; Mobile Phase: 0.1 M PBS, pH 6.7 | [7] |
| DAR Separation | HIC | Column: TSKgel Butyl-NPR; Mobile Phase A: 25 mM Na-Phosphate, 1.0 M (NH₄)₂SO₄, pH 7.0; Mobile Phase B: 25 mM Na-Phosphate, pH 7.0 | [7][9] |
| Characterization | |||
| Average DAR | UV-Vis Spectroscopy | Measurement at 280 nm and payload λmax | [] |
| HIC | Weighted average of peak areas | [] | |
| LC-MS | Analysis of reduced light and heavy chains | [11] | |
| Aggregation | SEC | Quantification of high molecular weight species | [7] |
Troubleshooting
-
Low DAR:
-
Inefficient Antibody Reduction: Increase TCEP concentration or incubation time. Ensure buffers are degassed to prevent re-oxidation.
-
Insufficient Linker-Payload: Increase the molar ratio of the linker-payload in the conjugation reaction.
-
Suboptimal pH: Ensure the conjugation pH is within the optimal range for the maleimide-thiol reaction (pH 6.5-7.5).
-
-
High Levels of Aggregation:
-
Hydrophobicity of Payload: High DARs can increase the hydrophobicity of the ADC, leading to aggregation. Consider targeting a lower average DAR.
-
Purification: Optimize the HIC method to effectively remove aggregates.
-
-
Linker-Payload Instability:
-
Ensure the linker-payload is freshly prepared and of high purity.
-
By following these detailed protocols and considering the key parameters, researchers can successfully conjugate antibodies with the this compound linker system to generate potent and specific Antibody-Drug Conjugates for therapeutic development.
References
- 1. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. biotium.com [biotium.com]
- 7. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 11. agilent.com [agilent.com]
- 12. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Mal-PEG2-Val-Cit-PABA in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals designed for the targeted delivery of potent cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. Mal-PEG2-Val-Cit-PABA is a state-of-the-art, cleavable linker system widely employed in ADC development.
This document provides detailed application notes and protocols for the use of the this compound linker in the synthesis and evaluation of ADCs. The maleimide (B117702) group facilitates covalent conjugation to thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds. The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can improve the pharmacokinetic properties of the ADC. The valine-citrulline (Val-Cit) dipeptide is designed to be selectively cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells, ensuring targeted payload release. The p-aminobenzyl carbamate (B1207046) (PABA) unit acts as a self-immolative spacer, which upon cleavage of the Val-Cit moiety, releases the unmodified payload.
Mechanism of Action
The therapeutic action of an ADC synthesized with the this compound linker is a multi-step process. It begins with the ADC binding to a specific antigen on the surface of a cancer cell, followed by internalization of the ADC-antigen complex.[1] This complex is then trafficked to the lysosome, where the acidic environment and the presence of proteases like cathepsin B lead to the cleavage of the Val-Cit linker.[1] This enzymatic cleavage initiates a self-immolation cascade of the PABA spacer, resulting in the release of the potent cytotoxic payload into the cytoplasm.[1] The released payload can then exert its cell-killing effect, for instance, by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.[1]
Experimental Protocols
Protocol 1: Synthesis of Antibody-Drug Conjugate
This protocol describes the conjugation of a this compound-payload to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound-payload (e.g., MMAE)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in conjugation buffer.
-
Add a 5-10 molar excess of TCEP or DTT to the mAb solution.
-
Incubate at 37°C for 30-60 minutes to partially reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.
-
-
Drug-Linker Conjugation:
-
Dissolve the this compound-payload in an organic solvent like DMSO to prepare a stock solution.
-
Add the drug-linker solution to the reduced mAb solution at a molar ratio of 5-10 moles of drug-linker per mole of mAb. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine over the drug-linker to cap any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a BCA assay or by measuring absorbance at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR) using methods described in Protocol 2.
-
Caption: Workflow for ADC Synthesis.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the average DAR and the distribution of drug-loaded species.
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
The unconjugated antibody will elute first, followed by species with increasing DAR values (DAR2, DAR4, etc.).
-
Calculate the average DAR by determining the weighted average of the peak areas corresponding to each drug-loaded species.
Data Presentation: Representative DAR Values
| Molar Ratio (Drug-Linker:mAb) | Average DAR |
| 5:1 | ~3.5 |
| 7.5:1 | ~3.8 |
| 10:1 | ~4.0 |
| Note: These are representative values for cysteine-linked ADCs and may vary depending on the specific antibody and reaction conditions. |
Protocol 3: In Vitro Cytotoxicity Assay
This protocol uses the MTT assay to determine the in vitro potency (IC50) of the ADC against a target cancer cell line.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC and unconjugated payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the ADC and the free payload in complete medium.
-
Remove the old medium from the cells and add the diluted ADC or payload. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a dose-response curve.
Data Presentation: Representative IC50 Values
| Compound | Target Cell Line (Antigen-Positive) | Control Cell Line (Antigen-Negative) |
| ADC (Val-Cit linker) | 10-100 pM | >100 nM |
| Free Payload (e.g., MMAE) | ~1 nM | ~1 nM |
| Note: IC50 values are highly dependent on the cell line, antigen expression level, and payload potency. The data presented are illustrative for an ADC with a Val-Cit linker.[2] |
Protocol 4: Plasma Stability Assay
This protocol assesses the stability of the ADC in plasma by measuring the change in average DAR over time.
Materials:
-
Purified ADC
-
Plasma from different species (e.g., human, mouse, rat)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 144 hours), take an aliquot of the plasma-ADC mixture.
-
Isolate the ADC from the plasma using immunoaffinity capture beads.
-
Analyze the captured ADC by LC-MS to determine the average DAR.
-
Plot the average DAR as a function of time to assess the stability of the ADC.
Data Presentation: Representative Plasma Stability Data
| Species | Time (hours) | Average DAR |
| Human | 0 | 3.8 |
| 144 | 3.6 | |
| Mouse | 0 | 3.8 |
| 144 | 2.5 | |
| Note: ADCs with Val-Cit linkers are generally stable in human plasma but may show some instability in mouse plasma due to the activity of certain carboxylesterases.[3] |
Mechanism of Payload Release and Action
The selective release of the cytotoxic payload within the target cancer cell is a key feature of ADCs synthesized with the this compound linker. This process ensures that the highly potent drug is delivered specifically to the tumor, minimizing systemic toxicity.
Caption: Mechanism of Payload Release.
Conclusion
The this compound linker is a versatile and effective tool for the development of next-generation ADCs. Its favorable properties, including enhanced hydrophilicity, specific enzymatic cleavage, and a self-immolative mechanism, contribute to the creation of ADCs with a wide therapeutic window. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals working in this exciting field. Rigorous characterization of each ADC construct is essential to ensure its quality, stability, and efficacy.
References
Application Notes and Protocols for the Preparation of Mal-PEG2-Val-Cit-PABA Payload Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and characterization of antibody-drug conjugates (ADCs) utilizing the cleavable Mal-PEG2-Val-Cit-PABA linker. The protocols outlined below cover the synthesis of the linker-payload, conjugation to a monoclonal antibody (mAb), and subsequent characterization and functional analysis of the resulting ADC.
Introduction to this compound Linker Technology
The this compound linker is a critical component in the design of modern ADCs, offering a balance of stability in circulation and efficient payload release within target cells.[1][2] This linker system incorporates several key features: a maleimide (B117702) group for site-specific conjugation to antibody cysteine residues, a hydrophilic polyethylene (B3416737) glycol (PEG2) spacer to improve solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzyl alcohol (PABA) spacer.[3][4]
Upon internalization of the ADC into a target cancer cell via receptor-mediated endocytosis, the complex is trafficked to the lysosome. The acidic environment and high concentration of proteases, particularly cathepsin B, lead to the specific cleavage of the Val-Cit dipeptide.[5][6][7] This cleavage event triggers a 1,6-elimination reaction of the PABA spacer, resulting in the release of the active cytotoxic payload.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound-Payload
This protocol describes the synthesis of the linker-payload conjugate, which is the reactive component for subsequent antibody conjugation. The synthesis is a multi-step process that can be achieved through solid-phase or solution-phase chemistry. A representative solution-phase approach is outlined below.
Materials:
-
Fmoc-Val-Cit-PABA
-
Maleimido-PEG2-NHS ester
-
Payload with a reactive amine or hydroxyl group (e.g., MMAE, Doxorubicin)
-
Coupling agents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, pyridine)
-
Solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Payload Activation (if necessary): If the payload does not have a suitable reactive handle, it may need to be modified. For payloads with a hydroxyl group, activation with p-nitrophenyl chloroformate (PNP) can generate a reactive carbonate for conjugation to the PABA linker.
-
Coupling of Payload to Val-Cit-PABA:
-
Dissolve Fmoc-Val-Cit-PABA and the activated payload in anhydrous DMF.
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature and monitor by HPLC.
-
Upon completion, purify the Fmoc-Val-Cit-PABA-Payload by reverse-phase HPLC.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-Val-Cit-PABA-Payload in DMF.
-
Add piperidine and stir at room temperature.
-
Monitor the deprotection by HPLC.
-
Purify the resulting H2N-Val-Cit-PABA-Payload by reverse-phase HPLC.
-
-
Conjugation of Mal-PEG2-NHS ester:
-
Dissolve the purified H2N-Val-Cit-PABA-Payload in DMF.
-
Add Mal-PEG2-NHS ester and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature and monitor by HPLC.
-
Upon completion, purify the final this compound-Payload by reverse-phase HPLC and characterize by mass spectrometry.
-
Protocol 2: Antibody Conjugation
This protocol details the site-specific conjugation of the this compound-Payload to a monoclonal antibody through reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP or DTT)
-
This compound-Payload (from Protocol 1)
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography or protein A chromatography)
-
SDS-PAGE and HPLC (hydrophobic interaction chromatography - HIC) for analysis
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 1-10 mg/mL in a suitable buffer.
-
Add a molar excess of TCEP or DTT (typically a 10-fold molar excess for partial reduction).
-
Incubate at 37°C for 30-60 minutes.[8]
-
Remove the excess reducing agent by dialysis or using a desalting column.
-
-
Conjugation Reaction:
-
Immediately after purification, add the this compound-Payload to the reduced antibody. A typical molar ratio is 5-10 fold excess of the linker-payload to the antibody.[8]
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a molar excess of a quenching agent like N-acetylcysteine to react with any unreacted maleimide groups.
-
-
Purification:
-
Purify the resulting ADC from unconjugated linker-payload and other reagents using size-exclusion chromatography (SEC) or protein A affinity chromatography.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using HIC-HPLC or mass spectrometry.
-
Assess the purity and aggregation of the ADC using SEC-HPLC and SDS-PAGE.
-
Protocol 3: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma by measuring the amount of intact ADC over time.
Materials:
-
Purified ADC
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubation:
-
Spike the ADC into plasma to a final concentration of 0.1-1 mg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144 hours).
-
-
Sample Preparation:
-
At each time point, precipitate the plasma proteins using cold acetonitrile (B52724).
-
Centrifuge to pellet the proteins and collect the supernatant for free payload analysis or analyze the intact ADC.
-
-
Analysis:
-
Analyze the intact ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR indicates linker cleavage.
-
Alternatively, quantify the amount of released payload in the supernatant by LC-MS.
-
Protocol 4: Cathepsin B Cleavage Assay
This assay confirms the susceptibility of the linker to enzymatic cleavage by cathepsin B.
Materials:
-
Purified ADC
-
Human recombinant cathepsin B
-
Assay buffer (e.g., 25 mM MES, 1 mM DTT, pH 5.0)
-
Incubator at 37°C
-
HPLC or LC-MS system
Procedure:
-
Enzyme Activation:
-
Pre-activate the cathepsin B according to the manufacturer's instructions.
-
-
Reaction Setup:
-
Incubate the ADC (e.g., 1 µM) with activated cathepsin B (e.g., 20 nM) in the assay buffer at 37°C.[6]
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 0.5, 1, 3, 24 hours).
-
-
Reaction Quenching:
-
Stop the reaction by adding cold acetonitrile with formic acid.
-
-
Analysis:
-
Centrifuge to remove precipitated proteins.
-
Analyze the supernatant by HPLC or LC-MS to quantify the amount of released payload.
-
Data Presentation
Table 1: Representative Yield and Purity Data for this compound-Payload Synthesis
| Step | Product | Typical Yield (%) | Purity (HPLC, %) |
| 1 | Fmoc-Val-Cit-PABA-Payload | 70-85 | >95 |
| 2 | H2N-Val-Cit-PABA-Payload | 85-95 | >98 |
| 3 | This compound-Payload | 60-75 | >98 |
Table 2: Characterization of a Representative ADC Batch
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC, Mass Spectrometry |
| Monomer Purity | >98% | SEC-HPLC |
| Aggregates | <2% | SEC-HPLC |
| Endotoxin Levels | <0.1 EU/mg | LAL Assay |
Table 3: Comparative Plasma Stability of Val-Cit Linker-Based ADCs
| Plasma Source | Incubation Time (days) | % Intact ADC (DAR > 0) | Reference |
| Human | 6 | >99 | [9] |
| Cynomolgus Monkey | 6 | >99 | [9] |
| Rat | 6 | ~96 | [9] |
| Mouse | 6 | ~80 | [9] |
Note: Val-Cit linkers have shown susceptibility to carboxylesterase 1C in rodent plasma, leading to lower stability compared to human and primate plasma.[1]
Visualizations
Caption: Experimental workflow for ADC preparation and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. This compound | CAS#:1662687-83-3 | Chemsrc [chemsrc.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Applications of Valine-Citrulline (Val-Cit) Linkers in Oncology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. Among the various linker technologies, the valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of modern ADCs due to its remarkable stability in systemic circulation and its susceptibility to cleavage by specific enzymes within the tumor microenvironment.[][2]
This document provides detailed application notes on the use of Val-Cit linkers in oncology research, complete with experimental protocols and quantitative data to guide researchers in the development and evaluation of novel ADCs.
Mechanism of Action
The efficacy of Val-Cit linkers hinges on their selective cleavage by Cathepsin B, a lysosomal protease that is often overexpressed in various tumor cells.[][] The mechanism of action for an ADC employing a Val-Cit linker follows a well-defined pathway:
-
Binding and Internalization: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[4] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[5]
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle rich in hydrolytic enzymes.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[5][6] This enzymatic cleavage is highly specific, ensuring that the cytotoxic payload is released predominantly within the target cancer cell.
-
Payload Release and Action: The cleavage of the Val-Cit linker often triggers the release of the cytotoxic payload, which can then exert its cell-killing effects, such as inhibiting tubulin polymerization or causing DNA damage.[][7] To facilitate this, a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is frequently incorporated.[] Upon cleavage of the Val-Cit moiety, the PABC spacer spontaneously decomposes, releasing the unmodified, active drug.
Advantages of Val-Cit Linkers
The Val-Cit linker offers several key advantages in the design of ADCs:
-
Tumor Selectivity: The reliance on Cathepsin B for cleavage, an enzyme upregulated in many tumors, enhances the targeted release of the payload within cancer cells, minimizing off-target toxicity.[]
-
Plasma Stability: Val-Cit linkers exhibit high stability in the bloodstream, preventing premature release of the cytotoxic drug and reducing systemic side effects.[6][8]
-
Versatility: This linker technology is compatible with a wide range of cytotoxic payloads, including potent microtubule inhibitors like monomethyl auristatin E (MMAE) and DNA-damaging agents.[]
-
Clinically Validated: The success of several FDA-approved ADCs, such as Adcetris® and Polivy®, underscores the clinical utility and effectiveness of the Val-Cit linker.[2][9]
Quantitative Data Summary
The stability and cleavage kinetics of Val-Cit linkers are critical parameters in ADC development. The following tables summarize key quantitative data from preclinical studies.
| Linker Type | ADC Model | Animal Model | Linker Half-life | Reference |
| Val-Cit Dipeptide | cAC10-MMAE | Mouse | ~144 hours (6.0 days) | [10] |
| Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | [10] |
| Linker Type | In Vitro Model | Cleavage Enzyme | Half-life of Cleavage | Reference |
| Val-Cit | ADC construct | Human Liver Cathepsin B | 4.6 hours | [11] |
| Ser-Val-Cit | ADC construct | Human Liver Cathepsin B | 5.4 hours | [11] |
| Glu-Val-Cit | ADC construct | Human Liver Cathepsin B | 2.8 hours | [11] |
FDA-Approved ADCs Utilizing Val-Cit Linkers
| ADC Name (Brand Name) | Target Antigen | Payload | Indication | Reference |
| Brentuximab vedotin (Adcetris®) | CD30 | MMAE | Hodgkin lymphoma, anaplastic large cell lymphoma | [][12] |
| Polatuzumab vedotin-piiq (Polivy®) | CD79b | MMAE | Diffuse large B-cell lymphoma | [9][13] |
| Tisotumab vedotin (Tivdak®) | Tissue Factor | MMAE | Recurrent/metastatic cervical cancer | [14] |
| Loncastuximab tesirine (B3181916) (Zynlonta®) | CD19 | PBD dimer | Large B-cell lymphoma | [12][14] |
| Telisotuzumab vedotin (Elrexfio™) | c-Met | MMAE | c-Met-overexpressing non-small cell lung cancer | [14] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of ADCs with Val-Cit linkers are provided below.
Protocol 1: In Vitro ADC Cleavage Assay by Cathepsin B
Objective: To determine the rate and extent of Val-Cit linker cleavage by purified Cathepsin B.
Materials:
-
ADC with Val-Cit linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 100 mM sodium acetate, pH 5.0, containing 10 mM DTT
-
Incubator at 37°C
-
LC-MS system for analysis
Procedure:
-
Prepare a reaction mixture containing the ADC at a final concentration of approximately 10 µM in the assay buffer.[15]
-
Initiate the cleavage reaction by adding activated Cathepsin B to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[5]
-
Incubate the reaction at 37°C.[5]
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[5][15]
-
Stop the reaction by adding an equal volume of cold acetonitrile (B52724) to precipitate the proteins.[15]
-
Centrifuge the samples to pellet the precipitated proteins.[15]
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.[15]
-
Plot the concentration of the released payload over time to determine the cleavage kinetics.[15]
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the Val-Cit linker in plasma.
Materials:
-
ADC with Val-Cit linker
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.[15]
-
Incubate the samples at 37°C.[15]
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.[15]
-
Immediately quench the reaction by diluting the aliquot in cold PBS.[15]
-
Analyze the samples by LC-MS to determine the concentration of the intact ADC and any released payload over time.
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (antigen-positive)
-
Non-targeting isotype control ADC
-
96-well cell culture plates
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Prepare serial dilutions of the ADC and a non-targeting isotype control ADC.[4]
-
Treat the cells with the ADCs for 72-96 hours.[4]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability and determine the IC50 value for the ADC.
Visualizations
Signaling Pathway of ADC Action
Caption: Mechanism of action for an ADC with a Val-Cit linker.
Experimental Workflow for In Vitro ADC Cleavage Assay
Caption: Workflow for an in vitro ADC cleavage assay.
Conclusion
The Val-Cit linker represents a highly successful and widely adopted strategy in the field of antibody-drug conjugates. Its ability to provide stable drug carriage in circulation and facilitate selective payload release within the tumor microenvironment has been instrumental in the development of effective and well-tolerated cancer therapies. The protocols and data presented herein provide a foundational guide for researchers working to design and evaluate the next generation of ADCs leveraging this powerful linker technology.
References
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compilation of 13 FDA-Approved ADC (Antibody-Drug Conjugate) Medications [synapse.patsnap.com]
- 13. susupport.com [susupport.com]
- 14. precisepeg.com [precisepeg.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Antibody-Drug Conjugate (ADC) Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. A critical step in the preclinical development of ADCs is the rigorous in vitro evaluation of their cytotoxic potential. This document provides detailed application notes and protocols for conducting in vitro cytotoxicity assays to determine the efficacy of ADCs. The primary methods covered are the tetrazolium salt-based MTT and XTT assays, which are widely used to assess cell viability.
The core principle of these colorimetric assays lies in the measurement of metabolic activity as an indicator of cell viability.[1] In living cells, mitochondrial dehydrogenases reduce tetrazolium salts to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay produces a purple formazan that is insoluble in water and requires a solubilization step.[1] In contrast, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay generates a water-soluble orange formazan, simplifying the protocol.[1]
Experimental Design and Considerations
A successful ADC cytotoxicity assay requires careful planning and consideration of several key factors:
-
Cell Line Selection: The choice of cell lines is paramount. It is essential to use a target antigen-positive (Ag+) cell line to evaluate the specific cytotoxicity of the ADC and a target antigen-negative (Ag-) cell line as a negative control to assess non-specific toxicity.[2][3] The antigen expression levels on the cell surface should be well-characterized, as this can influence ADC efficacy.[4]
-
ADC and Controls: A well-characterized ADC with a known drug-to-antibody ratio (DAR) should be used. Essential controls include:
-
Untreated cells (vehicle control)
-
Unconjugated antibody (to assess the effect of the antibody alone)
-
Free cytotoxic payload (to determine the intrinsic toxicity of the drug)
-
-
Assay Optimization: The optimal cell seeding density and incubation time with the ADC should be determined empirically for each cell line.[2] Incubation times can vary depending on the ADC's mechanism of action; for instance, tubulin inhibitors may require longer incubation periods (e.g., 72-96 hours) to exert their cytotoxic effects.[2]
Experimental Workflow
The general workflow for an in vitro ADC cytotoxicity assay is a multi-step process.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier/Preparation |
| Target (Ag+) and Control (Ag-) Cell Lines | ATCC or other cell bank |
| Complete Growth Medium (e.g., RPMI-1640, DMEM) | Gibco or equivalent |
| Fetal Bovine Serum (FBS) | Gibco or equivalent |
| Penicillin-Streptomycin | Gibco or equivalent |
| Antibody-Drug Conjugate (ADC) | In-house or commercial |
| Unconjugated Antibody | In-house or commercial |
| Free Cytotoxic Payload | In-house or commercial |
| MTT Reagent (5 mg/mL in PBS) | Sigma-Aldrich or equivalent |
| XTT Reagent and Activation Reagent | ATCC, Roche, or equivalent |
| Solubilization Solution (e.g., DMSO, 10% SDS in 0.01 M HCl) | Sigma-Aldrich or equivalent |
| 96-well flat-bottom microplates | Corning or equivalent |
| Microplate reader | Capable of measuring absorbance at appropriate wavelengths |
Protocol 1: MTT Assay
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of complete growth medium.[2] c. Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]
-
ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete growth medium. b. Add 50 µL of the diluted compounds to the respective wells, resulting in a final volume of 100 µL. Include wells with medium only as a blank control.[2] c. Incubate the plate for 48-144 hours at 37°C in a 5% CO₂ incubator.[2]
-
MTT Addition and Incubation: a. After the treatment incubation, add 20 µL of 5 mg/mL MTT solution to each well.[2] b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.[2]
-
Formazan Solubilization: a. Carefully aspirate the medium without disturbing the cells or formazan crystals. b. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[1] c. Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.[1]
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][2]
Protocol 2: XTT Assay
-
Cell Seeding and ADC Treatment: Follow steps 1 and 2 from the MTT protocol.
-
XTT Reagent Preparation and Addition: a. Immediately before use, prepare the activated XTT solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions. b. Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Absorbance Measurement: Read the absorbance at 450-500 nm with a reference wavelength of 630-690 nm.[5]
Data Analysis and Presentation
The primary output of the cytotoxicity assay is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the ADC required to inhibit cell growth by 50%.[6]
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percent viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
-
Generate Dose-Response Curve: Plot the percent viability against the logarithm of the ADC concentration.[6]
-
Determine IC₅₀: Use a non-linear regression analysis (e.g., four-parameter logistic model) to fit the dose-response curve and determine the IC₅₀ value.[1]
Sample Data Presentation
| Compound | Target Cell Line (Ag+) IC₅₀ (nM) | Control Cell Line (Ag-) IC₅₀ (nM) | Selectivity Index (Ag- IC₅₀ / Ag+ IC₅₀) |
| ADC-X | 1.5 | >1000 | >667 |
| Unconjugated Antibody | >1000 | >1000 | N/A |
| Free Payload-Y | 0.5 | 0.6 | 1.2 |
Mechanism of Action and Signaling Pathways
ADCs exert their cytotoxic effects through the targeted delivery of a payload, which then induces cell death, typically through apoptosis. The mechanism of action is dependent on the type of payload.
ADC Internalization and Payload Release
Common Payload Mechanisms and Signaling
-
Tubulin Inhibitors (e.g., MMAE, DM1): These payloads disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]
-
DNA-Damaging Agents (e.g., Calicheamicin, PBDs): These agents cause DNA double-strand breaks or cross-linking, which activates DNA damage response pathways, leading to cell cycle arrest and apoptosis.[][]
Bystander Effect Evaluation
The "bystander effect" is a phenomenon where the ADC payload released from the target antigen-positive cell can diffuse and kill neighboring antigen-negative cells.[11] This is particularly important for treating heterogeneous tumors.
A co-culture assay can be used to evaluate the bystander effect. In this assay, antigen-positive and antigen-negative cells (engineered to express a fluorescent protein like GFP for identification) are cultured together and treated with the ADC.[2][11] The viability of the antigen-negative cells is then assessed to determine the extent of the bystander killing.[11]
Conclusion
The in vitro cytotoxicity assays described in this document are fundamental for the preclinical evaluation of ADCs. By following these detailed protocols and considering the key experimental variables, researchers can generate reliable and reproducible data to assess ADC potency and selectivity. This information is crucial for the selection and advancement of promising ADC candidates in the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. clyte.tech [clyte.tech]
- 7. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of Antibody-Drug Conjugates (ADCs), a promising class of targeted cancer therapeutics.[1][2][3] ADCs combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs, enabling targeted delivery to cancer cells while minimizing systemic toxicity.[4]
Introduction to ADC In Vivo Efficacy Studies
In vivo efficacy studies are a critical component of preclinical ADC development, providing essential data on anti-tumor activity, pharmacokinetics (PK), and potential toxicities in a living organism.[2][4] These studies are crucial for guiding clinical trial design and making go/no-go decisions in the drug development process.[5][6] The complex nature of ADCs, consisting of an antibody, a linker, and a cytotoxic payload, necessitates a multifaceted approach to in vivo evaluation.[1][5]
Key Components of an ADC In Vivo Efficacy Study
A well-designed in vivo study for an ADC typically includes the following key components:
-
Animal Model Selection: The choice of an appropriate animal model is fundamental to the success and translational relevance of the study.[2]
-
Study Design and Execution: This includes appropriate group sizes, dosing regimens, and administration routes.
-
Monitoring and Data Collection: Regular monitoring of tumor growth and animal well-being is essential.
-
Endpoint Analysis: A comprehensive analysis of various endpoints provides a complete picture of the ADC's efficacy and safety profile.
Experimental Protocols
Animal Model Selection and Tumor Implantation
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of ADCs.[2] Commonly used models include cell line-derived xenografts (CDX), patient-derived xenografts (PDX), and genetically engineered mouse models (GEMMs).[1][3][7]
Protocol for Subcutaneous Xenograft Model Establishment:
-
Cell Culture: Culture human cancer cell lines (e.g., SK-BR-3 for HER2-positive breast cancer) under sterile conditions in the recommended growth medium.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and resuspend in a serum-free medium or PBS at a concentration of 5-10 x 10^6 cells/100 µL.
-
Animal Handling: Use immunocompromised mice (e.g., BALB/c nude or NOD-SCID) of 6-8 weeks of age. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[1]
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.[8][9] Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]
ADC Administration and Monitoring
Protocol for ADC Administration and Monitoring:
-
ADC Formulation: Reconstitute the lyophilized ADC in sterile PBS or the vehicle specified by the manufacturer to the desired concentration.
-
Dosing: Administer the ADC, vehicle control, and any comparator agents (e.g., naked antibody, free drug) to the respective groups of mice. The route of administration is typically intravenous (tail vein injection).[10]
-
Monitoring Animal Health: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, posture, and activity.[1] Body weight should be recorded at least twice a week.
-
Tumor Growth Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.[8]
Endpoint Analysis
At the end of the study (defined by tumor size limits or a predetermined time point), a thorough analysis is conducted.
Protocol for Endpoint Analysis:
-
Euthanasia and Sample Collection: Euthanize the mice according to IACUC approved protocols. Collect blood samples via cardiac puncture for pharmacokinetic analysis.[5] Excise the tumors and weigh them. Collect major organs (liver, spleen, kidney, heart, lungs) for histopathological analysis.[1]
-
Pharmacokinetic (PK) Analysis: Process blood samples to obtain plasma or serum. Analyze the concentrations of total antibody, conjugated antibody, and free payload using methods like ELISA and LC-MS/MS.[5][11][12]
-
Histopathology and Immunohistochemistry (IHC): Fix the tumors and organs in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess tissue morphology and for IHC to evaluate target antigen expression and biomarkers of apoptosis (e.g., cleaved caspase-3).[1][13]
-
Biodistribution Studies (Optional): For a more detailed understanding of ADC distribution, radiolabeled ADCs can be used, and their accumulation in different tissues can be measured using imaging techniques like PET scans or by analyzing radioactivity in dissected tissues post-mortem.[4]
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | N | Mean Tumor Volume at Start (mm³) ± SEM | Mean Tumor Volume at End (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | 10 | 150.5 ± 10.2 | 1850.3 ± 150.7 | - | - |
| ADC X | 3 | 10 | 152.1 ± 9.8 | 450.6 ± 55.2 | 75.7 | <0.001 |
| ADC X | 10 | 10 | 149.8 ± 11.1 | 155.4 ± 30.1 | 91.6 | <0.0001 |
| Naked Antibody | 10 | 10 | 151.3 ± 10.5 | 1230.9 ± 120.4 | 33.5 | <0.05 |
Table 2: Body Weight Changes
| Treatment Group | Dose (mg/kg) | N | Mean Body Weight at Start (g) ± SEM | Mean Body Weight at End (g) ± SEM | Maximum Mean Body Weight Loss (%) |
| Vehicle Control | - | 10 | 20.1 ± 0.5 | 22.5 ± 0.6 | 0 |
| ADC X | 3 | 10 | 20.3 ± 0.4 | 21.8 ± 0.5 | -1.5 |
| ADC X | 10 | 10 | 20.2 ± 0.6 | 19.5 ± 0.7 | -5.2 |
| Naked Antibody | 10 | 10 | 20.0 ± 0.5 | 22.1 ± 0.6 | 0 |
Table 3: Key Pharmacokinetic Parameters
| Analyte | Treatment Group | Dose (mg/kg) | Cmax (µg/mL) | AUClast (µg*h/mL) | t1/2 (h) |
| Total Antibody | ADC X | 10 | 150.2 | 12560 | 180 |
| Conjugated Antibody | ADC X | 10 | 145.8 | 11890 | 175 |
| Free Payload | ADC X | 10 | 0.05 | 1.2 | 2.5 |
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental workflows.
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for an ADC in vivo efficacy study.
References
- 1. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 5. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]
- 6. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Improved Tumor Penetration and Single-Cell Targeting of Antibody Drug Conjugates Increases Anticancer Efficacy and Host Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Correlation of in-vivo imaging with histopathology: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Methods for Antibody-Drug Conjugate (ADC) Characterization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The mAb targets a specific antigen on the surface of cancer cells, leading to internalization of the ADC and subsequent release of the cytotoxic payload, resulting in targeted cell death. The complex nature of ADCs, comprising a large protein, a small molecule, and a chemical linker, necessitates a comprehensive suite of analytical methods to ensure their quality, efficacy, and safety. This application note provides detailed protocols and data presentation guidelines for the essential analytical characterization of ADCs.
Determination of Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, as it directly impacts both its potency and potential toxicity. An optimal DAR value reflects a balance between efficacy and safety. Both average DAR and the distribution of drug-loaded species need to be determined.
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used technique to determine the average DAR and the distribution of different drug-loaded species. The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.
Experimental Protocol:
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase A.
-
Prepare a series of ADC standards with known DAR values, if available.
-
-
Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or similar HIC column.
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% (v/v) isopropanol.
-
Flow Rate: 0.8 mL/min.
-
Gradient:
-
0-3 min: 0% B
-
3-15 min: 0-100% B
-
15-18 min: 100% B
-
18-20 min: 100-0% B
-
20-25 min: 0% B
-
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species by dividing the individual peak area by the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100
-
Data Presentation:
| Drug-Loaded Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 5.2 | 5.8 |
| DAR2 | 8.9 | 35.2 |
| DAR4 | 11.5 | 48.1 |
| DAR6 | 13.2 | 9.7 |
| DAR8 | 14.6 | 1.2 |
| Average DAR | - | 3.6 |
Caption: Workflow for analyzing ADC purity and aggregation using SEC.
Capillary Isoelectric Focusing (cIEF)
cIEF separates proteins based on their isoelectric point (pI), providing information on charge heterogeneity.
Experimental Protocol:
-
Sample Preparation:
-
Mix the ADC sample (0.2 mg/mL) with ampholytes (e.g., pH 3-10), pI markers, and a stabilizer.
-
-
cIEF Conditions:
-
Capillary: Bare-fused silica (B1680970) capillary.
-
Anolyte: Phosphoric acid.
-
Catholyte: Sodium hydroxide.
-
Focusing: Apply voltage (e.g., 25 kV) for a set time (e.g., 10 min).
-
Mobilization: Apply pressure to move the focused protein zones past the detector.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Identify peaks corresponding to different charge variants.
-
Determine the pI of each variant using the pI markers.
-
Data Presentation:
| Charge Variant | pI | Peak Area (%) |
| Acidic Variant 1 | 8.1 | 10.5 |
| Main Peak | 8.3 | 75.3 |
| Basic Variant 1 | 8.5 | 14.2 |
Conjugation Site Analysis
Identifying the specific amino acid residues where the drug is conjugated is crucial for understanding the ADC's structure-activity relationship and ensuring manufacturing consistency.
Peptide Mapping by LC-MS/MS
Experimental Protocol:
-
Sample Preparation:
-
Denaturation, Reduction, and Alkylation: Denature the ADC in urea, reduce with DTT, and alkylate with iodoacetamide.
-
Digestion: Digest the protein with an enzyme such as trypsin overnight at 37°C.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the peptides.
-
MS/MS Analysis: Data-dependent acquisition to fragment the peptides and identify the modification sites.
-
-
Data Analysis:
-
Use bioinformatics software to search the MS/MS data against the antibody sequence to identify drug-conjugated peptides.
-
Determine the specific conjugation sites.
-
Logical Relationship of ADC Characterization Methods
Caption: Interrelationship between key ADC quality attributes and analytical methods.
Stability Assessment
The stability of an ADC is assessed under various stress conditions (e.g., thermal, light, mechanical) to ensure it maintains its quality attributes over its shelf life.
Experimental Protocol:
-
Stress Conditions:
-
Incubate ADC samples at various temperatures (e.g., 4°C, 25°C, 40°C) for different durations.
-
Expose samples to light according to ICH guidelines.
-
Subject samples to mechanical stress (e.g., agitation).
-
-
Analysis:
-
At each time point, analyze the stressed samples using the methods described above (e.g., SEC for aggregation, HIC for DAR changes, and RPLC-MS for degradation products).
-
Data Presentation:
Thermal Stability at 40°C
| Time Point | Monomer (%) by SEC | Average DAR by HIC |
| T=0 | 97.5 | 3.6 |
| T=1 week | 96.8 | 3.5 |
| T=2 weeks | 95.2 | 3.4 |
| T=4 weeks | 92.1 | 3.2 |
The comprehensive analytical characterization of ADCs is paramount for ensuring their safety, efficacy, and quality. The methods and protocols detailed in this application note provide a robust framework for researchers, scientists, and drug development professionals to thoroughly evaluate these complex biotherapeutics. The use of orthogonal techniques is highly recommended to gain a complete understanding of the ADC's properties.
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates (ADCs)
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug.[1] The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[1] The DAR value significantly impacts the ADC's efficacy, safety, and pharmacokinetics.[1][2] Low drug loading can diminish potency, while high drug loading may negatively affect pharmacokinetics and increase toxicity.[1] Therefore, accurate and reproducible determination of the DAR is essential throughout the discovery, development, and manufacturing of ADCs.
This document provides detailed application notes and protocols for the three most common analytical techniques used to determine the DAR of ADCs:
-
UV-Vis Spectroscopy
-
Hydrophobic Interaction Chromatography (HIC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
These notes are intended for researchers, scientists, and drug development professionals involved in the characterization of ADCs.
UV-Vis Spectroscopy for Average DAR Determination
UV-Vis spectroscopy is a straightforward and convenient method for determining the average DAR of an ADC.[][4][5] The method is based on the Beer-Lambert law and relies on the distinct UV-Vis absorbance spectra of the antibody and the conjugated drug.[][6]
Principle
The calculation of DAR by UV-Vis spectroscopy assumes that the absorbance of the ADC at two different wavelengths is the sum of the absorbances of the protein (antibody) and the small molecule drug.[4][5] By measuring the absorbance of the ADC solution at the wavelength of maximum absorbance (λmax) for the antibody (typically 280 nm) and the λmax for the drug, and knowing the extinction coefficients of both, their respective concentrations can be determined, and the average DAR can be calculated.[][4]
For this method to be accurate, the following conditions should be met:
-
The small molecule drug must have a chromophore in the UV-Vis region.[][6]
-
The antibody and the drug must have distinct and different maximum absorbance values in their UV-Vis spectra.[][6]
-
The conjugation of the drug should not affect the light absorption characteristics of the antibody, and vice versa.[][6]
Experimental Protocol
-
Instrument: A calibrated dual-beam UV-Vis spectrophotometer.
-
Materials:
-
Purified ADC sample
-
Unconjugated antibody (for reference)
-
Free drug (for reference)
-
Formulation buffer
-
Quartz cuvettes (1 cm path length)
-
-
Procedure:
-
Determine the molar extinction coefficients (ε) for the unconjugated antibody and the free drug at two selected wavelengths (e.g., 280 nm and the λmax of the drug). This is typically done by measuring the absorbance of a series of known concentrations.
-
Prepare the ADC sample in the formulation buffer to a concentration that results in an absorbance reading within the linear range of the spectrophotometer.
-
Use the formulation buffer to blank the spectrophotometer.
-
Measure the absorbance of the ADC sample at the two selected wavelengths (A_λ1 and A_λ2).
-
Calculate the concentrations of the antibody and the drug using the simultaneous equations derived from the Beer-Lambert law.
-
Calculate the average DAR using the formula: DAR = [Drug Concentration] / [Antibody Concentration].
-
Data Presentation
| Parameter | Antibody | Drug | ADC Sample |
| λmax | 280 nm | e.g., 330 nm | N/A |
| Molar Extinction Coefficient at λ1 (ε_λ1) | εAb_λ1 | εDrug_λ1 | N/A |
| Molar Extinction Coefficient at λ2 (ε_λ2) | εAb_λ2 | εDrug_λ2 | N/A |
| Absorbance at λ1 | N/A | N/A | A_λ1 |
| Absorbance at λ2 | N/A | N/A | A_λ2 |
Calculation Formula
The concentrations of the antibody ([Ab]) and the drug ([Drug]) in the ADC sample can be calculated by solving the following system of linear equations:
A_λ1 = (εAb_λ1 * [Ab]) + (εDrug_λ1 * [Drug]) A_λ2 = (εAb_λ2 * [Ab]) + (εDrug_λ2 * [Drug])
Once [Ab] and [Drug] are determined, the average DAR is calculated as:
Average DAR = [Drug] / [Ab]
Logical Workflow for UV-Vis DAR Calculation
Caption: Workflow for calculating average DAR using UV-Vis spectroscopy.
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining both the average DAR and the distribution of different drug-loaded species in an ADC preparation.[7] HIC separates molecules based on their hydrophobicity, and since the conjugation of hydrophobic drugs increases the overall hydrophobicity of the antibody, species with different numbers of conjugated drugs can be resolved.[8]
Principle
In HIC, a high salt concentration mobile phase is used to promote the interaction of the ADC with a hydrophobic stationary phase. Elution is achieved by decreasing the salt concentration, which weakens the hydrophobic interactions. ADCs with a higher DAR are more hydrophobic and thus bind more strongly to the column, resulting in a later elution time.[8] The area of each peak in the chromatogram corresponds to the relative abundance of that specific drug-loaded species.[7]
Experimental Protocol
-
LC System: A bio-inert HPLC or UHPLC system is recommended to prevent corrosion from the high salt mobile phases.[9]
-
Column: A HIC column suitable for protein separations (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A (High Salt): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
-
Sample Preparation:
-
Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
-
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 - 50 µL |
| Detection Wavelength | 280 nm |
| Gradient | A linear gradient from high salt to low salt (e.g., 0-100% B over 30 minutes) |
-
Data Analysis:
-
Integrate the peaks in the chromatogram corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of the total peak area for each species.
-
Calculate the weighted average DAR.
-
Calculation Formula
The weighted average DAR is calculated using the following formula:[][7]
Average DAR = Σ (% Peak Area of Species_i * Number of Drugs in Species_i) / 100
Experimental Workflow for HIC-based DAR Analysis
Caption: Workflow for determining DAR and drug load distribution by HIC.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detailed DAR Characterization
LC-MS is a highly accurate and sensitive technique for ADC characterization, providing detailed information on the DAR, drug load distribution, and the location of drug conjugation. It is particularly useful for complex ADC mixtures.
Principle
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. The ADC sample is first separated, often by reversed-phase (RP) or size-exclusion chromatography (SEC), and then introduced into the mass spectrometer. The mass of the intact ADC or its subunits (after reduction or fragmentation) is measured, allowing for the determination of the number of conjugated drugs. The average DAR is calculated from the relative abundance of the different drug-loaded species observed in the mass spectrum.[10]
Experimental Protocols
A. Intact Mass Analysis
This method is used to determine the DAR of the entire ADC molecule.
-
LC-MS System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[10][11]
-
Column: A reversed-phase column suitable for large proteins (e.g., C4 or PLRP-S).[11]
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
The ADC sample may be analyzed directly or after deglycosylation with an enzyme like PNGase F to reduce spectral complexity.[12]
-
Dilute the sample in Mobile Phase A.
-
-
LC-MS Conditions:
| Parameter | Value |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 60 - 80 °C |
| Injection Volume | 1 - 5 µL |
| Gradient | A suitable gradient from low to high organic solvent (e.g., 20-80% B over 15 minutes) |
| MS Mode | Positive ion, electrospray ionization (ESI) |
| Mass Range | m/z 1000 - 4000 |
-
Data Analysis:
-
The raw mass spectrum, which contains a series of multiply charged ions, is deconvoluted to obtain the zero-charge mass spectrum.[10]
-
The masses of the different drug-loaded species are identified.
-
The relative abundance of each species is determined from the deconvoluted spectrum.
-
The weighted average DAR is calculated.
-
B. Reduced Mass Analysis (for Cysteine-linked ADCs)
This method is used to determine the drug load on the light and heavy chains separately.[11]
-
Sample Preparation:
-
Reduce the ADC sample using a reducing agent like dithiothreitol (B142953) (DTT) or TCEP to separate the light and heavy chains.
-
-
LC-MS Analysis:
-
The LC-MS conditions are similar to those for intact mass analysis, but the separation will resolve the light chain, heavy chain, and their drug-conjugated forms.
-
-
Data Analysis:
-
Deconvolute the mass spectra for the light and heavy chain peaks.
-
Calculate the weighted average DAR for each chain.
-
The total average DAR is the sum of the average DARs of the light and heavy chains.
-
Calculation Formula (Intact and Reduced Mass Analysis)
Average DAR = Σ (Relative Abundance of Species_i * Number of Drugs in Species_i) / Σ (Relative Abundance of Species_i)
Workflow for LC-MS based DAR Analysis
Caption: General workflow for DAR determination using LC-MS.
Summary and Comparison of Methods
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Absorbance measurement based on Beer-Lambert law | Simple, rapid, and does not require separation[6] | Low accuracy, only provides average DAR, not distribution[6] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity | Provides both average DAR and drug load distribution; non-denaturing conditions[][9] | May have limited resolution for highly heterogeneous ADCs (e.g., lysine-linked)[2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation followed by mass determination | High accuracy, sensitivity, and provides detailed structural information (drug load, distribution, and location)[13] | Requires more complex instrumentation and data analysis; can be denaturing[] |
The choice of method for DAR determination depends on the stage of ADC development and the level of detail required. UV-Vis spectroscopy is suitable for rapid, routine measurements where an average DAR is sufficient. HIC provides valuable information on the distribution of drug-loaded species, which is crucial for process development and quality control. LC-MS is the most powerful technique, offering a comprehensive characterization of the ADC, and is indispensable for in-depth analysis and troubleshooting. For a thorough characterization of an ADC, an orthogonal approach using a combination of these methods is often employed.
References
- 1. agilent.com [agilent.com]
- 2. ppd.com [ppd.com]
- 4. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. sciex.com [sciex.com]
- 13. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocols for Mal-PEG2-Val-Cit-PABA in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the Maleimide-PEG2-Valine-Citrulline-para-aminobenzylcarbamate (Mal-PEG2-Val-Cit-PABA) linker in the development of Antibody-Drug Conjugates (ADCs). This cleavable linker system is designed for enhanced stability in circulation and efficient, targeted release of cytotoxic payloads within cancer cells, thereby improving the therapeutic window of potent anti-cancer agents.
Introduction to this compound Linker
The this compound linker is a sophisticated chemical entity engineered for the targeted delivery of cytotoxic drugs. It comprises several key functional components:
-
Maleimide (B117702) (Mal): A reactive group that forms a stable covalent thioether bond with free thiol groups on cysteine residues of a monoclonal antibody (mAb). This enables site-specific conjugation, leading to more homogeneous ADC populations.
-
Polyethylene Glycol (PEG2): A short hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation and improving in vivo stability.[1]
-
Valine-Citrulline (Val-Cit): A dipeptide sequence that serves as a specific cleavage site for the lysosomal protease, Cathepsin B.[2] This enzyme is often overexpressed in the tumor microenvironment and within cancer cells, ensuring targeted drug release.[2]
-
Para-aminobenzylcarbamate (PABA): A self-immolative spacer that, following the cleavage of the Val-Cit dipeptide, undergoes a 1,6-elimination reaction to release the unmodified, active cytotoxic drug.[1]
This multi-component design ensures that the ADC remains intact and inactive in systemic circulation, minimizing off-target toxicity. Upon internalization into the target cancer cell, the linker is cleaved, leading to the release of the potent cytotoxic payload and subsequent cell death.[3]
Data Presentation
The following tables summarize representative quantitative data for ADCs utilizing Val-Cit-PABA-based linkers. While specific data for the Mal-PEG2 variant is limited in publicly available literature, the presented data from structurally similar linkers provide a strong indication of its expected performance characteristics.
Table 1: In Vitro Cytotoxicity of an MMAE-based ADC with a Val-Cit Linker
| Cell Line | Target Antigen | IC50 (ng/mL) |
| NCI-N87 | HER2 | 13 - 43 |
| BT-474 | HER2 | 13 - 43 |
| HCC1954 | HER2 | < 173 |
| MDA-MB-453 | HER2 | 25 - 80 (DAR > 3.5) |
| JIMT-1 | HER2 | >100,000 (DAR < 4) |
Data adapted from studies on trastuzumab-based ADCs with Val-Cit linkers and auristatin payloads. The specific linker was mc-Val-Cit-PABC. The Drug-to-Antibody Ratio (DAR) significantly impacts potency in cell lines with lower antigen expression.[4]
Table 2: In Vivo Efficacy of a Val-Cit-MMAE ADC in a Xenograft Model
| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| NCI-N87 (Gastric Cancer) | ADC | 5 | Significant Inhibition |
| NCI-N87 (Gastric Cancer) | ADC | 2.5 | Moderate Inhibition |
| NCI-N87 (Gastric Cancer) | Control Antibody | 20 | Minimal Inhibition |
| NCI-N87 (Gastric Cancer) | Vehicle | - | No Inhibition |
This table represents typical outcomes from xenograft studies with HER2-targeting ADCs utilizing a Val-Cit-MMAE payload. Specific percentages can vary based on the exact ADC construct and study design.
Table 3: Plasma Stability of Val-Cit Containing Linkers
| Plasma Source | Linker Type | Half-life (t1/2) | Reference |
| Human | Val-Cit | Stable (>28 days) | [5] |
| Mouse | Val-Cit | Unstable (<1 day) | [2] |
| Mouse | Glu-Val-Cit | ~12 days |
The stability of the Val-Cit linker is species-dependent, with instability observed in mouse plasma due to the presence of carboxylesterase 1c. The addition of a glutamic acid residue (Glu) has been shown to significantly improve stability in murine models.[2][5]
Signaling Pathway and Mechanism of Action
The therapeutic action of an ADC equipped with a this compound linker follows a precise sequence of events initiated by the specific recognition of a tumor-associated antigen on the cancer cell surface.
Caption: ADC binds, is internalized, and releases its payload in the lysosome.
Experimental Protocols
Detailed methodologies for the key experiments involved in the development and evaluation of ADCs utilizing the this compound linker are provided below.
Protocol for Antibody-Drug Conjugation
This protocol outlines the steps for conjugating a drug-linker construct, where the drug is attached to the PABA end of the this compound linker, to a monoclonal antibody.
Caption: Workflow for creating an Antibody-Drug Conjugate.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
This compound-Drug construct.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Conjugation buffer (e.g., PBS, pH 7.2-7.5, containing EDTA).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Size-exclusion chromatography (SEC) column.
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into a conjugation-compatible buffer (e.g., PBS, pH 7.2) to remove any interfering substances.
-
Adjust the mAb concentration to 5-10 mg/mL.
-
-
Antibody Reduction:
-
Add a 2-5 molar excess of TCEP to the mAb solution. The exact molar excess needs to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.
-
Remove excess TCEP by buffer exchange using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the this compound-Drug construct in DMSO to prepare a concentrated stock solution.
-
Add the drug-linker solution to the reduced mAb at a molar excess of 1.5-2.0 fold over the available thiol groups.
-
Incubate the reaction mixture at 4°C for 12-16 hours or at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using a pre-equilibrated SEC column to remove unconjugated drug-linker and other small molecule impurities.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Calculate the DAR using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
Assess the purity and aggregation level by SEC-HPLC.
-
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to evaluate the cytotoxic potential of the ADC on cancer cell lines.
Caption: Workflow for assessing the in vitro cytotoxicity of an ADC.
Materials:
-
Target cancer cell lines (e.g., HER2-positive and HER2-negative lines).
-
Complete cell culture medium.
-
ADC, unconjugated mAb, and free drug as controls.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated mAb, and free drug in complete culture medium.
-
Remove the old medium from the cells and add the diluted compounds. Include wells with medium only as a blank control.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression model.
-
Protocol for In Vivo Efficacy Study in a Xenograft Model
This protocol details the evaluation of the anti-tumor efficacy of the ADC in an animal model.
Caption: Workflow for evaluating the in vivo efficacy of an ADC.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Tumor cell line.
-
ADC, vehicle control, and other relevant control articles.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant a suspension of tumor cells into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomize the animals into different treatment groups (e.g., vehicle control, unconjugated mAb, ADC at different dose levels).
-
-
Dosing:
-
Administer the test articles to the mice according to the planned dosing schedule (e.g., once or twice weekly) via an appropriate route (typically intravenous).
-
-
Monitoring:
-
Measure the tumor volume and body weight of each animal 2-3 times per week. Monitor the general health of the animals.
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a maximum allowable size or after a fixed duration.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze survival data using Kaplan-Meier curves if applicable.
-
Conclusion
The this compound linker represents a highly promising platform for the development of next-generation ADCs. Its design incorporates features that promote stability in circulation and ensure specific, efficient release of the cytotoxic payload within target tumor cells. The protocols and data presented in these application notes provide a framework for the successful design, synthesis, and preclinical evaluation of ADCs utilizing this advanced linker technology. Careful optimization of conjugation conditions and rigorous in vitro and in vivo testing are crucial for realizing the full therapeutic potential of these targeted agents.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry Behind ADCs | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
Application Notes and Protocols for Cysteine Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common and emerging bioconjugation techniques for cysteine residues. This document includes experimental protocols for key methods, quantitative data for comparison, and diagrams to illustrate reaction mechanisms and workflows.
Introduction to Cysteine Bioconjugation
Cysteine is a popular target for site-specific protein modification due to the unique reactivity of its thiol side chain and its relatively low natural abundance.[1][2][3] The nucleophilic thiol group of cysteine can react with a variety of electrophilic reagents under mild conditions, allowing for the covalent attachment of molecules such as fluorescent dyes, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs for the development of antibody-drug conjugates (ADCs).[2][4][5]
Core Bioconjugation Chemistries for Cysteine Residues
Several well-established methods are routinely used for cysteine bioconjugation. The choice of a specific chemistry depends on factors such as the desired stability of the conjugate, the reaction kinetics, and the specific protein being modified.[6]
Thiol-Maleimide Addition
The reaction of a thiol with a maleimide (B117702) is one of the most widely used methods for bioconjugation.[6][7] It proceeds via a Michael addition mechanism, forming a stable thioether bond.[8] This reaction is highly selective for thiols at neutral pH (6.5-7.5).[8]
Reaction Mechanism: The thiol group of the cysteine residue attacks the electron-deficient double bond of the maleimide ring, leading to the formation of a succinimidyl thioether linkage.
Advantages:
-
High Selectivity: Highly specific for cysteine residues at physiological pH.[6][9]
-
Fast Kinetics: The reaction is typically rapid, often reaching completion within a few hours at room temperature.[5][10]
Disadvantages:
-
Instability of the Conjugate: The resulting thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to dissociation of the conjugate.[6][10]
-
Hydrolysis: The maleimide ring can undergo hydrolysis, rendering it unreactive towards thiols.[6]
Thiol-Haloacetamide Alkylation
Haloacetamides, such as iodoacetamide (B48618) and bromoacetamide, react with cysteine residues via an SN2 alkylation reaction to form a stable thioether bond.[11][12]
Reaction Mechanism: The nucleophilic thiol of the cysteine residue displaces the halide from the haloacetyl group, forming a covalent carbon-sulfur bond.
Advantages:
-
Stable Conjugate: Forms a highly stable and irreversible thioether bond.[6]
-
Reliability: It is a well-established and reliable method for cysteine modification.[11]
Disadvantages:
-
Lower Selectivity: Can exhibit off-target reactivity with other nucleophilic amino acid residues like histidine, lysine, and methionine, particularly at higher pH.[13][14]
-
Slower Kinetics: The reaction rate is generally slower compared to the thiol-maleimide reaction.[5]
Pyridyl Disulfide Exchange
Pyridyl disulfide reagents react with free thiols to form a new disulfide bond, releasing a pyridine-2-thione leaving group. This reaction is reversible in the presence of reducing agents.[12][15]
Reaction Mechanism: The reaction proceeds through a thiol-disulfide exchange mechanism where the cysteine thiol attacks the disulfide bond of the reagent.
Advantages:
-
Cleavable Linkage: The resulting disulfide bond can be cleaved by reducing agents, which is advantageous for applications such as drug delivery where release of the payload is desired.[8][15]
-
Reaction Monitoring: The release of the pyridine-2-thione chromophore allows for real-time monitoring of the reaction progress spectrophotometrically.
Disadvantages:
-
Reversibility: The reversibility of the disulfide bond can lead to premature cleavage of the conjugate in reducing environments, such as the cytoplasm of a cell.[6]
Vinyl Sulfone Addition
Vinyl sulfones are Michael acceptors that react with thiols to form a stable thioether linkage.[16][17]
Reaction Mechanism: Similar to maleimides, the reaction proceeds via a Michael addition of the cysteine thiol to the activated double bond of the vinyl sulfone.
Advantages:
-
High Stability: Forms a very stable and irreversible thioether bond, more stable than the maleimide adduct.[6][17]
-
Good Selectivity: Shows good selectivity for thiols, especially under slightly acidic to neutral conditions.[17]
Disadvantages:
-
Slower Reaction Rate: Generally has a slower reaction rate compared to maleimides.[6]
Quantitative Comparison of Cysteine Bioconjugation Chemistries
The following tables provide a summary of key quantitative data for the different cysteine bioconjugation methods to facilitate comparison and selection of the appropriate technique.
| Reagent Class | Reaction Type | Optimal pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Adduct Stability | Key Features |
| Maleimides | Michael Addition | 6.5 - 7.5[8] | ~10²[5] | Reversible (prone to retro-Michael reaction)[6] | Fast kinetics, high thiol selectivity at neutral pH.[5][6] |
| Haloacetamides | SN2 Alkylation | 7.5 - 8.5[11] | ~0.6[5] | Highly Stable (Irreversible)[6] | Forms a very stable bond, but can have off-target reactivity.[6][11] |
| Pyridyl Disulfides | Disulfide Exchange | 4.0 - 5.0 (for activation), ~9.0 (for conjugation)[15] | Variable | Reversible (cleavable by reducing agents)[6] | Allows for cleavable conjugation and reaction monitoring.[15] |
| Vinyl Sulfones | Michael Addition | 7.2 - 7.4[16] | 0.375 - 3.10[18][19] | Highly Stable (Irreversible)[6][17] | Forms a highly stable bond, more stable than maleimide adducts.[6][17] |
| Next-Generation Reagents | Various | Variable | 10 - 5500[5] | Generally High | Often designed for faster kinetics and/or improved stability.[5] |
Next-Generation Cysteine Bioconjugation Techniques
Research in bioconjugation is continuously evolving, leading to the development of new reagents with improved properties.
-
Vinylheteroarenes: These reagents, such as vinylpyrimidines, offer rapid and robust cysteine conjugation with the formation of highly stable conjugates.[2] They have shown excellent chemoselectivity for cysteines.[2]
-
Organometallic Reagents: Gold(III) and Palladium(II) complexes have been developed for cysteine bioconjugation, exhibiting extremely fast reaction kinetics.[20]
-
3-Bromo-5-methylene Pyrrolone (3Br-5MP): This maleimide analog demonstrates high chemoselectivity and labeling efficiency comparable to traditional maleimides.[21]
Experimental Protocols
Detailed methodologies for key cysteine bioconjugation experiments are provided below.
Protocol 1: General Procedure for Protein Reduction Prior to Cysteine Conjugation
For proteins where cysteine residues are involved in disulfide bonds, a reduction step is necessary to generate free thiols for conjugation.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column or dialysis tubing
Procedure:
-
Protein Preparation: Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL.
-
Reduction:
-
Using TCEP: Add a 10-20 fold molar excess of TCEP to the protein solution. Incubate for 1-2 hours at room temperature. TCEP does not need to be removed before adding maleimide or iodoacetamide reagents.
-
Using DTT: Add DTT to a final concentration of 10 mM. Incubate for 1 hour at 56°C. DTT must be removed before conjugation.
-
-
Removal of Reducing Agent (if using DTT): Remove excess DTT using a desalting column or by dialysis against a degassed buffer.
Protocol 2: Thiol-Maleimide Conjugation
This protocol describes the labeling of a thiol-containing protein with a maleimide-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Reduced protein with free cysteine(s)
-
Maleimide-functionalized molecule (dissolved in DMSO or DMF)
-
Reaction buffer (PBS, Tris, or HEPES, pH 7.0-7.5)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Setup: To the solution of the reduced protein, add the maleimide reagent in a 5-20 fold molar excess. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v).
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add a molar excess of a quenching reagent to consume any unreacted maleimide. Incubate for 30-60 minutes.
-
Purification: Purify the protein conjugate using size-exclusion chromatography to remove excess reagents and byproducts.
Protocol 3: Thiol-Iodoacetamide Conjugation
This protocol details the alkylation of cysteine residues with iodoacetamide.
Materials:
-
Reduced protein with free cysteine(s)
-
Iodoacetamide solution (freshly prepared in buffer or water, protected from light)[13][14]
-
Reaction buffer (e.g., 200 mM ammonium (B1175870) bicarbonate, pH 8.0)[13]
-
Quenching reagent (e.g., DTT)
-
Purification column
Procedure:
-
Reaction Setup: Add a 2-fold molar excess of iodoacetamide over the reducing agent (if used) or a 10-fold molar excess over the protein.[11]
-
Incubation: Incubate the reaction for 45-60 minutes at room temperature in the dark.[11][13]
-
Quenching: The reaction can be stopped by adding a thiol-containing reagent like DTT.
-
Purification: Purify the conjugate to remove unreacted iodoacetamide and byproducts.
Protocol 4: Pyridyl Disulfide Conjugation
This protocol outlines a two-step process for conjugating a cysteine-containing peptide to another molecule.
Materials:
-
Molecule to be activated with a thiol group
-
2,2'-Dipyridyl disulfide (DPDS)
-
Cysteine-containing peptide
-
Activation Buffer (e.g., acidic buffer)
-
Conjugation Buffer (e.g., Tris-HCl, pH 9)[15]
-
Purification materials
Procedure:
-
Activation Step: React the thiol-containing molecule with DPDS in an acidic buffer to form an activated pyridyl disulfide intermediate. Purify the activated molecule.[15]
-
Conjugation Step: React the purified activated molecule with the cysteine-containing peptide in a buffer with a pH above the pKa of the cysteine thiol (e.g., pH 9) to facilitate the disulfide exchange.[15]
-
Purification: Purify the final conjugate.
Visualizations
Reaction Mechanisms
Caption: Reaction mechanisms for common cysteine bioconjugation techniques.
Experimental Workflow
Caption: A general experimental workflow for cysteine bioconjugation.
Applications in Drug Development
Cysteine bioconjugation is a cornerstone in the development of advanced biotherapeutics, most notably Antibody-Drug Conjugates (ADCs).[1][4][7] In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen.[4] This approach allows for the targeted delivery of the drug to cancer cells, thereby increasing its therapeutic index and reducing off-target toxicity.[4]
The choice of conjugation chemistry is critical for the stability and efficacy of an ADC.[7] While maleimide chemistry has been widely used in approved ADCs, concerns about the stability of the linkage have driven the development of more stable alternatives like vinyl sulfones and other next-generation reagents.[2][6][7] Site-specific conjugation to engineered cysteine residues allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for consistent pharmacological properties.[1]
References
- 1. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 2. Rapid and robust cysteine bioconjugation with vinylheteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. developers.vnda.com.br [developers.vnda.com.br]
- 9. benchchem.com [benchchem.com]
- 10. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Rapid and robust cysteine bioconjugation with vinylheteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02722K [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
Application Note: Formulation of Antibody-Drug Conjugates (ADCs) for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Antibody-Drug Conjugates (ADCs) are a sophisticated class of biopharmaceuticals that merge the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs.[1][2] This targeted delivery approach enhances the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity to healthy tissues.[1][3][4] However, the inherent complexity of ADCs presents significant formulation challenges. The conjugation of a hydrophobic payload to a large antibody molecule can decrease its physical and chemical stability, leading to aggregation, fragmentation, and premature drug release.[5][6][7][8]
Therefore, developing a stable and effective formulation is a critical step in the preclinical development of an ADC. A well-designed formulation ensures the ADC maintains its structural integrity, biological activity, and desired drug-to-antibody ratio (DAR) throughout its shelf life and during administration.[1][8] This document provides detailed protocols and guidance for developing a robust formulation for ADCs intended for preclinical evaluation, focusing on buffer and excipient screening, stability assessment, and analytical characterization.
2. Key Formulation & Stability Considerations
The stability of an ADC is influenced by both the intrinsic properties of the antibody and the attached payload, as well as extrinsic factors related to the formulation and storage conditions.[8] Key parameters must be optimized to prevent physical and chemical degradation.
-
pH and Buffer Selection: The pH of the formulation is a critical factor. Most monoclonal antibodies exhibit optimal stability in a slightly acidic pH range (typically 5.0-6.5) to minimize aggregation and degradation.[9] Buffer systems such as citrate, histidine, and acetate (B1210297) are commonly used to maintain the target pH.
-
Excipients: Various excipients are added to stabilize the ADC.
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): Used at low concentrations to prevent aggregation and surface adsorption.
-
Bulking Agents/Cryoprotectants (e.g., Sucrose, Trehalose): Provide stability during freeze-thaw cycles and lyophilization by creating an amorphous glassy matrix.[10]
-
Tonicity Modifiers (e.g., NaCl): Used to adjust the tonicity of the formulation for in-vivo administration, though high ionic strength can sometimes increase aggregation.[6][8]
-
-
Temperature: ADCs are sensitive to temperature fluctuations. Storage at controlled temperatures (typically 2-8°C for liquid formulations and -20°C or colder for frozen or lyophilized forms) is essential to prevent degradation.[11] Repeated freeze-thaw cycles should be avoided as they can induce aggregation.[11]
-
Drug-to-Antibody Ratio (DAR): The number of drug molecules conjugated to the antibody can significantly impact stability. Higher DAR values often increase hydrophobicity, leading to a greater propensity for aggregation.[5][7][12]
Below is a diagram illustrating the key factors that can impact the stability of an ADC during formulation and storage.
References
- 1. adcreview.com [adcreview.com]
- 2. TechnicalGuidelineforAntibody-DrugConjugatePharmaceuticalStudyandEvaluation-News [ccfdie.org]
- 3. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safe freeze drying for potent cancer therapies [gea.com]
- 5. ADC Formulation Development - ProJect Pharmaceutics [project-pharmaceutics.com]
- 6. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 7. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of pH on heat-induced aggregation and degradation of therapeutic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. susupport.com [susupport.com]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting low conjugation yield with maleimide linkers
Welcome to the technical support center for maleimide (B117702) linker chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conjugation yield with maleimide linkers?
Low conjugation efficiency can primarily be attributed to three main factors: issues with the maleimide linker itself, problems with the thiol-containing molecule (e.g., protein, peptide), or suboptimal reaction conditions. Specific common causes include:
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at neutral to high pH, which renders it inactive and unable to react with thiols.[1]
-
Thiol Oxidation: Free sulfhydryl groups (-SH) can oxidize to form disulfide bonds (S-S), which are unreactive towards maleimides.[1][2] This can be catalyzed by the presence of dissolved oxygen or trace metal ions.[2]
-
Inaccessible Cysteine Residues: The target cysteine residues on your protein may be sterically hindered or buried within the protein's three-dimensional structure, preventing the maleimide linker from accessing them.[1]
-
Suboptimal Reaction pH: The pH of the reaction buffer is critical. The ideal range for maleimide-thiol conjugation is typically 6.5-7.5.[2][][4][5][6] Below this range, the reaction rate slows, and above it, maleimide hydrolysis and reactions with amines become more prevalent.[2]
-
Incorrect Stoichiometry: An insufficient molar excess of the maleimide linker relative to the free thiol can lead to an incomplete reaction.[2][6]
Q2: My maleimide linker is not reacting. How can I check if it's still active?
The primary reason for maleimide linker inactivity is hydrolysis. To minimize this, always prepare stock solutions in an anhydrous solvent like DMSO or DMF and use them immediately.[2][7] If you suspect your linker has hydrolyzed, you can perform a functional check.
A common method is to test the reaction with a small molecule thiol, such as cysteine or glutathione (B108866), and analyze the reaction mixture using techniques like HPLC or mass spectrometry to detect the formation of the expected conjugate.[1]
Q3: How can I ensure my protein's cysteine residues are available for conjugation?
If your protein contains disulfide bonds, they must be reduced to free thiols prior to conjugation.[1][2]
-
Use a Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is a popular choice as it is effective over a wide pH range and typically does not need to be removed before adding the maleimide reagent.[1][2] Dithiothreitol (DTT) is another strong reducing agent, but being a thiol-containing compound itself, any excess must be removed before conjugation to prevent it from competing with your protein for the maleimide linker.[2]
-
Prevent Re-oxidation: To prevent the newly formed free thiols from re-oxidizing, it is crucial to work with degassed buffers.[2][8] Including a chelating agent like EDTA (1-5 mM) in your buffers can also help by sequestering metal ions that catalyze oxidation.[2]
Q4: What is the optimal pH for a maleimide-thiol conjugation reaction?
The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[2][][4][5][6] This pH range provides a balance between having a reactive thiolate anion and minimizing side reactions.[2]
-
Below pH 6.5: The reaction rate decreases as the thiol is predominantly in its less reactive protonated form.[2]
-
Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, and the reactivity of primary amines (e.g., on lysine (B10760008) residues) with the maleimide increases, leading to a loss of selectivity.[1][2][9] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][][5]
Q5: How can I confirm that my protein has been successfully reduced and quantify the number of available thiols?
You can quantify the number of free sulfhydryl groups in your protein sample using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB).[2][6][10] This colorimetric assay involves the reaction of DTNB with a free thiol, which produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), that can be measured by its absorbance at 412 nm.[10][11]
Q6: What are the common side reactions with maleimide linkers and how can I avoid them?
Besides maleimide hydrolysis, other potential side reactions include:
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the epsilon-amino group of lysine residues.[1][2] To avoid this, maintain the reaction pH within the recommended 6.5-7.5 range.[2]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible, especially in the presence of other thiols like glutathione in vivo.[1][12] This can lead to payload loss from an antibody-drug conjugate (ADC).[1][13] One strategy to mitigate this is to induce hydrolysis of the thiosuccinimide ring after conjugation by briefly raising the pH to 8.5-9.0.[1][14] The resulting ring-opened structure is more stable and resistant to the retro-Michael reaction.[12][13]
-
Thiazine (B8601807) Rearrangement: For peptides with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a stable six-membered thiazine structure.[15][16] This is more prominent at physiological or higher pH.[15] Performing the conjugation at a more acidic pH (e.g., 5.0) can help minimize this side reaction.
Troubleshooting Guides
Low Drug-to-Antibody Ratio (DAR) or Low Conjugation Yield
If you are observing a lower than expected conjugation efficiency, follow this troubleshooting workflow.
Summary of Recommended Reaction Conditions
The following table summarizes the key quantitative parameters for successful maleimide-thiol conjugation.
| Parameter | Recommended Range | Rationale & Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability.[2][][4][5][6] Reaction with thiols is ~1000x faster than with amines at pH 7.0.[2][][5] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 (for proteins) | A starting point to drive the reaction to completion.[2][5] May need optimization; for smaller molecules or sterically hindered sites, ratios like 2:1 or 5:1 have been found to be optimal.[17] |
| Temperature | 4°C to 25°C (Room Temp) | Room temperature is common for faster kinetics (1-4 hours).[7] 4°C can be used for longer incubations (overnight) to improve stability, especially for sensitive proteins.[2][7] |
| Reaction Time | 1 - 4 hours (at RT) or Overnight (at 4°C) | Dependent on reactants and temperature.[2][7] Reaction progress should ideally be monitored analytically. |
| Buffer Composition | Phosphate, HEPES, Tris | Must be free of thiols.[8] Should be degassed to prevent thiol oxidation.[2][8] |
| Additives | 1 - 5 mM EDTA | Chelates metal ions that can catalyze thiol oxidation.[2][18] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
This protocol describes the reduction of disulfide bonds in a protein sample to generate free thiols for conjugation.
-
Buffer Preparation: Prepare a suitable reaction buffer (e.g., Phosphate Buffered Saline, PBS) at pH 7.2. Degas the buffer thoroughly by vacuum or by bubbling with an inert gas (e.g., nitrogen, argon) for at least 15 minutes. Add EDTA to a final concentration of 1-5 mM.[2]
-
Protein Preparation: Dissolve your protein in the degassed buffer to a concentration of 1-10 mg/mL.[8]
-
Addition of Reducing Agent (TCEP):
-
Proceed to Conjugation: The TCEP-reduced protein solution can typically be used directly in the conjugation reaction without removal of the reducing agent.[2] If using DTT, it is crucial to remove the excess DTT using a desalting column before proceeding.[2][7]
Protocol 2: General Maleimide-Thiol Conjugation
This protocol provides a general workflow for conjugating a maleimide-functionalized molecule to a reduced, thiol-containing protein.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).[2][5][7]
-
Conjugation Reaction:
-
Add the maleimide stock solution to the reduced protein solution from Protocol 1. The final concentration of the organic solvent should ideally be less than 10%.[4]
-
Aim for a 10-20 fold molar excess of the maleimide reagent as a starting point.[2]
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight, with gentle mixing and protected from light.[2][7]
-
-
Quenching (Optional): To stop the reaction and consume any excess maleimide, add a small molecule thiol like cysteine or 2-mercaptoethanol.[2][7]
-
Purification: Purify the resulting conjugate from unreacted reagents and byproducts. Size exclusion chromatography (SEC) is a common method, where the larger conjugate will elute first.[2][5]
Protocol 3: Quantification of Free Thiols with Ellman's Reagent
This protocol allows for the quantification of free sulfhydryl groups in a protein sample.
-
Materials:
-
Ellman's Reagent (DTNB) stock solution.
-
Assay Buffer: 0.1 M sodium phosphate, pH 7.2-8.0.[5]
-
A cysteine or glutathione solution of known concentration for generating a standard curve.
-
Spectrophotometer.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the known thiol standard (e.g., cysteine) in the Assay Buffer.
-
Add DTNB solution to each standard.
-
Measure the absorbance of each standard at 412 nm.
-
Plot the absorbance vs. the molar concentration of the thiol to generate a standard curve.
-
-
Sample Measurement:
-
Add your protein sample to the Assay Buffer in a cuvette.
-
Take a blank reading at 412 nm.
-
Add the DTNB solution to the cuvette, mix, and incubate for a few minutes.
-
Measure the final absorbance at 412 nm.
-
-
Calculation:
-
Subtract the blank reading from your sample's final absorbance.
-
Use the standard curve to determine the molar concentration of free thiols in your sample. Alternatively, use the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm) to calculate the concentration directly using the Beer-Lambert law (A = εcl).
-
Analytical Characterization of Conjugates
Robust analytical techniques are essential to confirm the success of your conjugation and characterize the final product.[19] Key methods include:
-
UV-Vis Spectrophotometry: Can provide an estimate of the drug-to-antibody ratio (DAR), though it is less accurate than other methods.[20]
-
Chromatography:
-
Mass Spectrometry (MS): Provides detailed information on the molecular weight, DAR, conjugation sites, and linker stability.[20][21][22]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Free Thiol Groups Quantification Service - Creative Proteomics [creative-proteomics.com]
- 11. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 12. benchchem.com [benchchem.com]
- 13. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 19. adcreview.com [adcreview.com]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. pharmafocusamerica.com [pharmafocusamerica.com]
- 22. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Mal-PEG2-Val-Cit-PABA
Welcome to the technical support center for the Mal-PEG2-Val-Cit-PABA linker. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this linker for the synthesis of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the individual components of the this compound linker and their respective functions?
A1: The this compound linker is a multi-functional molecule designed for creating cleavable ADCs. Each component plays a crucial role:
-
Mal (Maleimide): This group reacts specifically with thiol (sulfhydryl) groups, typically from cysteine residues on an antibody, to form a stable covalent bond.
-
PEG2 (Polyethylene Glycol, 2 units): The PEG spacer enhances the hydrophilicity and solubility of the linker-drug conjugate. This can help to reduce aggregation of the final ADC.[1][2]
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is a specific substrate for the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells.[] This enzymatic cleavage allows for the selective release of the cytotoxic payload within the target cell.
-
PABA (p-aminobenzyl alcohol): This is a self-immolative spacer. Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PABA moiety spontaneously decomposes to release the active drug.
Q2: What is the optimal pH for the maleimide-thiol conjugation reaction?
A2: The optimal pH range for the reaction between the maleimide (B117702) group of the linker and the thiol groups of a reduced antibody is typically between 6.5 and 7.5. At a pH below 6.5, the reaction rate is significantly slower. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, which renders it inactive for conjugation.
Q3: How should the this compound linker be stored?
A3: The lyophilized powder should be stored at -20°C for long-term stability (up to 3 years).[4][5] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4][6][7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What analytical techniques are recommended for characterizing the final ADC?
A4: A combination of analytical methods is essential to characterize the ADC thoroughly:
-
Hydrophobic Interaction Chromatography (HIC): This is a key method for determining the drug-to-antibody ratio (DAR) and assessing the distribution of different drug-loaded species.[8][9][10]
-
Size Exclusion Chromatography (SEC): SEC is used to quantify the amount of aggregation and fragmentation in the ADC preparation.[8][10][11]
-
Mass Spectrometry (MS): Intact and reduced mass analysis can confirm the successful conjugation and determine the DAR.[8][10]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used to assess the purity of the ADC and quantify unconjugated linker-drug.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency / Low DAR | Incomplete antibody reduction: Not enough free thiol groups are available for conjugation. | - Increase the molar excess of the reducing agent (TCEP or DTT).- Increase the reduction incubation time or temperature.- Ensure the pH of the reduction buffer is optimal (typically pH 7-8 for DTT). |
| Maleimide hydrolysis: The maleimide group on the linker has been hydrolyzed and is no longer reactive. | - Maintain the conjugation reaction pH between 6.5 and 7.5.- Use freshly prepared linker solution.- Avoid prolonged exposure of the linker to aqueous buffers with a pH > 7.5. | |
| Insufficient molar excess of linker-drug: Not enough linker-drug is present to drive the reaction to completion. | - Increase the molar excess of the this compound-drug conjugate in the reaction. | |
| High Levels of Aggregation | Increased hydrophobicity: The addition of the hydrophobic drug-linker can lead to self-association of the ADC molecules.[1][2][12] | - Optimize the conjugation conditions to achieve a lower DAR, as higher DARs often lead to more aggregation.- Include a certain percentage of organic co-solvent (e.g., DMSO, DMA) in the conjugation buffer, but be cautious as this can also impact antibody stability.- Consider using a more hydrophilic linker if aggregation is a persistent issue.- Purify the ADC using SEC to remove aggregates.[11] |
| Unfavorable buffer conditions: The pH of the buffer may be close to the isoelectric point of the antibody, reducing its solubility.[12] | - Adjust the pH of the conjugation and purification buffers to be at least one pH unit away from the antibody's pI. | |
| Premature Drug Release | Retro-Michael reaction: The thioether bond formed between the maleimide and cysteine can undergo a retro-Michael reaction, leading to deconjugation. | - While less common with stable thioether bonds, ensure the final ADC is stored in a buffer with a slightly acidic to neutral pH (pH 6.0-7.0).- Consider using "self-hydrolyzing" maleimide technologies that rapidly hydrolyze the succinimide (B58015) ring post-conjugation to form a more stable, open-ring structure.[13] |
| Cleavage of the Val-Cit linker in plasma (preclinical models): Rodent plasma contains carboxylesterases that can cleave the Val-Cit dipeptide.[14] | - This is a known issue in rodent models and may not be representative of human plasma stability.- For preclinical studies in rodents, consider using a linker that is less susceptible to carboxylesterase cleavage, such as one with a glutamic acid at the P3 position (e.g., Glu-Val-Cit).[14][15] | |
| Heterogeneous Product | Inconsistent antibody reduction: Partial or variable reduction of interchain disulfide bonds leads to a wide distribution of available thiol groups. | - Carefully control the concentration of the reducing agent, temperature, and incubation time during the reduction step. |
| Non-specific conjugation: The maleimide group may react with other nucleophilic groups on the antibody at higher pH. | - Maintain the conjugation pH within the recommended range of 6.5-7.5 to ensure specificity for thiol groups. |
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)
-
Reduction buffer: e.g., Phosphate buffer with EDTA
-
Desalting column (e.g., Sephadex G25)
Procedure:
-
Prepare the antibody solution to a concentration of 5-10 mg/mL in the reduction buffer.
-
Add the reducing agent to the antibody solution. The molar excess will depend on the desired number of free thiols (typically 2-10 fold molar excess of TCEP over antibody).
-
Incubate the reaction mixture at room temperature or 37°C for 30-90 minutes.
-
If using DTT, the excess reducing agent must be removed immediately prior to conjugation. This is typically done using a desalting column equilibrated with degassed conjugation buffer. TCEP does not need to be removed if the molar excess is kept low.
-
Determine the concentration of free thiols using Ellman's reagent.
Protocol 2: Conjugation of this compound-Drug to Reduced Antibody
This protocol outlines the conjugation of the maleimide-containing drug-linker to the reduced antibody.
Materials:
-
Reduced antibody with free thiol groups
-
This compound-drug conjugate dissolved in an organic solvent (e.g., DMSO)
-
Conjugation buffer: e.g., Phosphate buffer with EDTA, pH 6.5-7.5, degassed
-
Quenching reagent: e.g., N-acetylcysteine
Procedure:
-
Adjust the concentration of the reduced antibody in the degassed conjugation buffer.
-
Add the this compound-drug solution to the reduced antibody solution. A 5-20 fold molar excess of the linker-drug over the antibody is a common starting point. The final concentration of the organic solvent should typically be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing. Protect from light if the payload is light-sensitive.
-
Quench the reaction by adding a molar excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted maleimide groups. Incubate for an additional 20-30 minutes.
Protocol 3: Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC to remove unconjugated drug-linker, aggregates, and other impurities.
Materials:
-
Crude ADC solution
-
Purification columns: Size Exclusion Chromatography (SEC) and/or Hydrophobic Interaction Chromatography (HIC)
-
Appropriate buffers for each chromatography step
Procedure:
-
Initial Purification (Desalting/Buffer Exchange): Use a desalting column or tangential flow filtration (TFF) to remove the quenching reagent and unconjugated drug-linker.[11][16][17]
-
Aggregate Removal (SEC): Perform size exclusion chromatography to separate the monomeric ADC from any high molecular weight aggregates.[11][16]
-
DAR Species Separation (HIC): If a more homogeneous product is desired, hydrophobic interaction chromatography can be used to separate ADC species with different drug-to-antibody ratios.[11]
-
Final Formulation: The purified ADC is typically buffer-exchanged into a suitable formulation buffer for storage.
Data Presentation
Table 1: Recommended Starting Conditions for Antibody Reduction
| Parameter | TCEP | DTT |
| Molar Excess (vs. Antibody) | 2 - 10 fold | 10 - 50 fold |
| pH | 6.5 - 8.0 | 7.0 - 8.5 |
| Temperature | Room Temperature | 37°C |
| Incubation Time | 30 - 90 minutes | 30 - 60 minutes |
| Post-Reaction Step | Can often be used directly in conjugation | Must be removed before conjugation |
Table 2: Recommended Starting Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Balances reaction rate and maleimide stability. |
| Temperature | 4°C or Room Temperature | Lower temperature can reduce side reactions and aggregation. |
| Molar Excess of Linker-Drug (vs. Antibody) | 5 - 20 fold | Should be optimized for desired DAR. |
| Reaction Time | 1 - 16 hours | Longer times may be needed at lower temperatures. |
| Organic Co-solvent (e.g., DMSO) | < 10% (v/v) | Helps with solubility of hydrophobic linker-drugs but can affect antibody stability. |
Visualizations
Caption: Workflow for the synthesis and purification of an ADC using the this compound linker.
Caption: A logical workflow for troubleshooting low drug-to-antibody ratio (DAR) in ADC conjugation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Stability of Mal-PEG2-Val-Cit-PABA ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered with the in vivo stability of antibody-drug conjugates (ADCs) utilizing the Mal-PEG2-Val-Cit-PABA linker system.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of in vivo instability for ADCs with a this compound linker?
A1: The instability of ADCs with this linker can be attributed to two main components: the maleimide-thiol linkage and the valine-citrulline (Val-Cit) dipeptide.
-
Maleimide-Thiol Instability : The thiosuccinimide ring formed by the reaction of maleimide (B117702) with a cysteine residue on the antibody is susceptible to a retro-Michael reaction. This reaction is reversible and can lead to the detachment of the linker-payload from the antibody, which can then bind to other thiol-containing molecules in the plasma, such as albumin, leading to off-target toxicity.[1][2]
-
Val-Cit Linker Instability : The Val-Cit dipeptide is designed to be cleaved by lysosomal proteases, such as cathepsin B, within the target tumor cells.[] However, it can also be prematurely cleaved in the bloodstream by other proteases, such as human neutrophil elastase and, particularly in murine models, by carboxylesterase Ces1c.[4][5][6][7][8] This premature cleavage results in the systemic release of the cytotoxic payload, reducing the therapeutic index and increasing toxicity.[4][9]
Q2: My ADC is showing significant payload loss in mouse plasma stability assays. What is the likely cause and how can I address it?
A2: Significant payload loss in mouse plasma is often due to the susceptibility of the Val-Cit linker to cleavage by the murine carboxylesterase Ces1c.[4][6][7] This issue is particularly prominent in preclinical studies conducted in mice and may not be representative of stability in human plasma.
To address this, consider the following strategies:
-
Incorporate a Hydrophilic P3 Residue : Adding a hydrophilic amino acid, such as glutamic acid (Glu), to the N-terminus of the Val-Cit linker (creating an EVCit linker) can dramatically increase its stability in mouse plasma.[4] This modification has been shown to improve the ADC half-life in mouse models from approximately 2 days to 12 days.[4] The acidic residue is thought to repel the Ces1C enzyme without negatively impacting cleavage by cathepsin B within the lysosome.[4][10]
-
Modify the P2 Residue : Replacing valine with other amino acids has been explored to enhance stability. For instance, replacing valine with alanine (B10760859) (Val-Ala) has been shown to improve hydrophilicity and stability.[6]
Q3: How can I improve the stability of the maleimide-thiol linkage to prevent premature drug deconjugation?
A3: The key to stabilizing the maleimide-thiol linkage is to prevent the retro-Michael reaction. This is most effectively achieved by promoting the hydrolysis of the thiosuccinimide ring to form a stable, ring-opened maleamic acid thioether.[2][11][12]
Strategies to promote hydrolysis include:
-
Post-Conjugation Hydrolysis : After the conjugation reaction, the ADC can be incubated at a slightly alkaline pH (e.g., pH 8.5-9.0) to accelerate the hydrolysis of the succinimide (B58015) ring.[2] However, care must be taken as prolonged exposure to high pH can compromise the integrity of the antibody.
-
Use of Self-Hydrolyzing Maleimides : These are modified maleimides that contain functionalities, such as basic amino groups, positioned to intramolecularly catalyze the hydrolysis of the thiosuccinimide ring at physiological pH.[11]
-
Linker Modification : Incorporating groups that accelerate hydrolysis, such as electron-withdrawing substituents on the maleimide, can enhance the rate of ring-opening.[12]
Q4: What are "next-generation" maleimides and how do they improve ADC stability?
A4: Next-generation maleimides are engineered to form more stable linkages with thiols compared to traditional maleimides. One prominent example is the use of dibromomaleimides, which can re-bridge the interchain disulfide bonds of an antibody. This creates a stable, covalent linkage that is resistant to the retro-Michael reaction.
Troubleshooting Guide
Problem: Inconsistent Drug-to-Antibody Ratio (DAR) in different ADC batches.
-
Possible Cause : Incomplete reaction or side reactions during conjugation.
-
Troubleshooting Steps :
-
Optimize Reaction pH : The reaction between thiols and maleimides is most efficient and specific at a pH between 6.5 and 7.5. At pH values above 7.5, maleimides can also react with amines (e.g., lysine (B10760008) residues), leading to heterogeneity.
-
Control Molar Ratio : Use a sufficient molar excess of the maleimide-functionalized linker-payload to drive the conjugation reaction to completion. However, avoid large excesses that can lead to non-specific reactions and difficulties in purification.[2]
-
Ensure Complete Disulfide Bond Reduction : If conjugating to native cysteines from reduced interchain disulfides, ensure complete reduction using an appropriate reducing agent like TCEP or DTT. Residual disulfide bonds will result in a lower DAR.[2]
-
Purification : Employ a robust purification method, such as size exclusion chromatography (SEC) or affinity chromatography, to remove unreacted linker-payload and other impurities.[2]
-
Problem: Premature drug release observed in in vitro plasma stability studies.
-
Possible Cause : The thiol-maleimide linkage is undergoing the retro-Michael reaction, or the Val-Cit linker is being cleaved by plasma proteases.
-
Troubleshooting Steps :
-
Confirm Payload Loss with LC-MS : Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the ADC after incubation in plasma. This will allow you to identify the nature of the released species (e.g., intact linker-payload, free drug) and help pinpoint the site of cleavage.[2][13]
-
Perform a Thiol Exchange Assay : Incubate your ADC with an excess of a small molecule thiol, such as glutathione, and monitor the transfer of the payload from the antibody to the small molecule thiol over time using HPLC or LC-MS. This will confirm the susceptibility of your linker to thiol exchange.
-
Implement a Stabilization Strategy :
-
For maleimide instability, apply one of the hydrolysis-promoting strategies mentioned in FAQ Q3.
-
For Val-Cit instability, consider redesigning the linker with a P3 residue as described in FAQ Q2.
-
-
Quantitative Data Summary
Table 1: Comparison of In Vivo Stability for Different Val-Cit Linker Modifications in Mice
| Linker Type | ADC Model | Animal Model | Key Stability Findings | Reference |
| Val-Cit (VCit) | anti-HER2-MMAF | Mouse | Lost >95% of the conjugated payload after 14-day incubation in mouse plasma. | [9] |
| Ser-Val-Cit (SVCit) | anti-HER2-MMAF | Mouse | Lost ~70% of the conjugated payload after 14-day incubation in mouse plasma. | [9] |
| Glu-Val-Cit (EVCit) | Trastuzumab-MMAE | Mouse | ADC half-life increased from ~2 days (for VCit) to ~12 days. | [4] |
| Val-Ala | Generic ADC | Mouse | Showed improved hydrophilicity and stability compared to Val-Cit. | [6] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assessment of ADCs
This protocol outlines a general procedure to assess the stability of an ADC in plasma from different species.
Materials:
-
ADC sample
-
Plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G magnetic beads
-
LC-MS system
-
Incubator at 37°C
Procedure:
-
Sample Preparation : Dilute the ADC to a final concentration of 1 mg/mL in plasma. Prepare a control sample by diluting the ADC in PBS.
-
Incubation : Incubate the samples at 37°C.
-
Time Points : At designated time points (e.g., 0, 6, 24, 48, 72, 144 hours), withdraw an aliquot of the plasma-ADC mixture.
-
ADC Capture : Add Protein A or Protein G magnetic beads to the aliquot to capture the ADC. Incubate according to the manufacturer's instructions.
-
Washing : Wash the beads with PBS to remove unbound plasma proteins.
-
Elution and Reduction : Elute the ADC from the beads. For analysis of light and heavy chains, reduce the eluted ADC with a reducing agent (e.g., 10 mM DTT at 37°C for 30 minutes).
-
LC-MS Analysis : Analyze the samples by LC-MS to determine the average Drug-to-Antibody Ratio (DAR) and identify any deconjugated or modified species.[13]
-
Data Analysis : Plot the average DAR over time to determine the rate of drug loss.
Protocol 2: ELISA-Based Quantification of Intact ADC in Plasma
This method measures the concentration of intact ADC (antibody with payload attached) in plasma samples over time.
Materials:
-
96-well microtiter plates
-
Antigen specific to the ADC's monoclonal antibody
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plasma samples from in vivo studies
-
Enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload
-
Chromogenic or fluorogenic substrate
-
Plate reader
Procedure:
-
Plate Coating : Coat a 96-well plate with the target antigen. Incubate and then wash.
-
Blocking : Add blocking buffer to prevent non-specific binding. Incubate and wash.
-
Sample Incubation : Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.
-
Detection : Add the enzyme-conjugated secondary antibody that recognizes the payload. This will only bind to ADCs that have retained their payload. Incubate and wash.[9]
-
Substrate Addition : Add the appropriate substrate for the enzyme.
-
Data Analysis : Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample.[9]
Visualizations
Caption: Maleimide-thiol linkage instability and stabilization pathway.
Caption: Intended vs. premature cleavage of the Val-Cit linker.
Caption: Experimental workflow for in vitro plasma stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting Antibody-Drug Conjugate (ADC) Experiments
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) research and development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during ADC experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers to specific issues that researchers may face, helping to ensure the consistency and reliability of your experimental results.
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR)
Question: We are observing significant variability in the Drug-to-Antibody Ratio (DAR) between different batches of our ADC. What are the potential causes and how can we improve consistency?
Answer: Inconsistent DAR is a frequent challenge in ADC development and can significantly impact therapeutic efficacy and safety.[1] High DAR values may enhance cytotoxic effects but can also lead to issues with drug clearance, solubility, and overall safety. Conversely, a low DAR can diminish the potency of the ADC.[1] The key to resolving this issue lies in controlling the conjugation process.
Troubleshooting Steps:
-
Control of Conjugation Chemistry: The method used for conjugation, such as lysine (B10760008) side-chain amidation or cysteine interchain disulfide bond reduction, can result in a heterogeneous mixture of ADC species with a range of 0 to 8 drugs per antibody.[1] It is crucial to precisely control the stoichiometry of the linker-payload to the antibody.
-
Reaction Conditions:
-
pH: Ensure the pH of the conjugation buffer is optimal for the specific chemistry being used. For instance, maleimide-thiol conjugation typically requires a pH between 6.5 and 7.5.[2]
-
Temperature and Incubation Time: Both temperature and reaction time can influence conjugation efficiency. Systematic optimization of these parameters is recommended to achieve a consistent DAR.[2]
-
-
Antibody Modification: For thiol-based conjugation, ensure complete and controlled reduction of the antibody's interchain disulfide bonds. It is also critical to remove any excess reducing agent before adding the linker-payload.[2]
-
Analytical Characterization: Employ robust analytical techniques to accurately measure DAR and assess the distribution of drug-loaded species. Liquid Chromatography-Mass Spectrometry (LC/MS) is a widely used method for this purpose.[1]
Troubleshooting Logic for Inconsistent DAR
Caption: A flowchart for troubleshooting inconsistent Drug-to-Antibody Ratios (DAR).
Issue 2: ADC Aggregation
Question: Our ADC solution shows visible precipitation and analysis by size-exclusion chromatography (SEC-HPLC) reveals high molecular weight species. What is causing this aggregation and how can we prevent it?
Answer: ADC aggregation is a significant issue that can compromise the efficacy, stability, and safety of the therapeutic.[3][4] Aggregates can be immunogenic and must be removed.[3] The primary cause of aggregation is often the increased hydrophobicity of the ADC resulting from the conjugation of a hydrophobic payload.[3][5]
Troubleshooting Steps:
-
Optimize DAR: A high DAR increases the overall hydrophobicity of the ADC, which can promote aggregation. Aiming for a lower, more controlled DAR can mitigate this issue.
-
Formulation Optimization:
-
Buffer Selection: Screen various buffers (e.g., histidine, citrate) and pH levels (typically between 5.0 and 7.0) to identify the optimal conditions for your specific ADC.
-
Excipients: The inclusion of stabilizers in the formulation can help prevent aggregation. Common excipients include sugars (sucrose, trehalose), surfactants (polysorbate 20, polysorbate 80), and amino acids (arginine, glycine).
-
-
Conjugation Process: The conjugation process itself can induce aggregation. Using organic co-solvents to improve the solubility of a hydrophobic linker-payload is a common strategy, but high concentrations can denature the antibody.[2]
-
Storage and Handling:
-
Store ADCs at the recommended temperature, typically 2-8°C for liquid formulations.
-
Avoid repeated freeze-thaw cycles. If freezing is necessary, flash-freeze the ADC in a buffer containing a suitable cryoprotectant.
-
| Parameter | Recommendation | Rationale |
| Drug-to-Antibody Ratio (DAR) | Aim for a lower, controlled DAR | Reduces overall hydrophobicity of the ADC. |
| pH of Formulation | Typically 5.0 - 7.0 | Optimizes stability for the specific ADC. |
| Storage Temperature | 2-8°C for liquid formulations | Maintains stability and prevents degradation. |
| Freeze-Thaw Cycles | Avoid or minimize | Prevents stress-induced unfolding and aggregation. |
Issue 3: Inconsistent In Vitro Cytotoxicity Results
Question: We are observing high variability in our in vitro cytotoxicity assays (e.g., MTT, XTT). What factors could be contributing to these inconsistent results?
Answer: Inconsistent results in cytotoxicity assays can stem from a variety of factors, including the stability of the ADC, the health and density of the cell culture, and the assay protocol itself.
Troubleshooting Steps:
-
ADC Stability:
-
Payload Stability: For certain payloads like SN38, the active lactone form is in a pH-dependent equilibrium with an inactive carboxylate form. At physiological pH (~7.4), the equilibrium can shift towards the inactive form, leading to reduced potency. It is important to control the pH of the assay buffer and minimize pre-incubation times.
-
Linker Stability: Premature cleavage of the linker can lead to the release of the cytotoxic payload before it reaches the target cells, resulting in off-target toxicity and inconsistent efficacy.[]
-
-
Cell Culture Conditions:
-
Cell Viability: Ensure that the cells are healthy and in the logarithmic growth phase at the time of the experiment.
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the results. It is important to determine the optimal seeding density for your specific cell line and assay duration.[7]
-
-
Assay Protocol:
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: A generalized workflow for an ADC in vitro cytotoxicity assay using MTT.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guides.
Protocol 1: Determination of In Vitro Cytotoxicity using MTT Assay
This protocol is adapted from established methods for assessing ADC-mediated cytotoxicity.[7][8]
Materials:
-
Target cell lines (e.g., MCF7, N87)[7]
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)[8]
-
Antibody-Drug Conjugate (ADC) stock solution
-
Control articles (unconjugated antibody, free cytotoxic payload)[8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest cells that are in the logarithmic growth phase. b. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of media.[7] c. Incubate the plate at 37°C with 5% CO₂ overnight.[7]
-
ADC Treatment: a. Prepare serial dilutions of the ADC and control articles in fresh medium. b. Add 50 µL of the prepared solutions to the respective wells. For blank and control wells, add 50 µL of fresh medium.[7] c. Incubate the plate at 37°C for a predetermined duration (e.g., 48-144 hours).[7]
-
MTT Assay: a. Following the treatment incubation, add 20 µL of 5 mg/mL MTT solution to each well.[7] b. Incubate the plate for 1-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: a. Add 100 µL of 10% SDS-HCl solution to each well and incubate at 37°C overnight to dissolve the formazan crystals.[7]
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.[7]
Protocol 2: Analysis of Drug-to-Antibody Ratio (DAR) by LC/MS
This protocol provides a general overview of the steps involved in DAR analysis using Liquid Chromatography-Mass Spectrometry.
Materials:
-
ADC sample
-
Optional: Deglycosylating enzyme (e.g., PNGase F)
-
Optional: Reducing agent (e.g., DTT)
-
LC/MS system with appropriate column (e.g., reversed-phase)
-
Data analysis software with DAR calculation capabilities
Procedure:
-
Sample Preparation: a. The ADC sample can be analyzed intact or may be deglycosylated and/or reduced to simplify the mass spectrum.[1] b. For deglycosylation, incubate the ADC with PNGase F according to the manufacturer's instructions. c. For reduction, treat the ADC with a reducing agent like DTT to separate the light and heavy chains.
-
LC/MS Analysis: a. Inject the prepared sample into the LC/MS system. b. Separate the different ADC species using a suitable liquid chromatography method. c. Detect the mass of the eluting species using the mass spectrometer.
-
Data Analysis: a. Deconvolute the mass spectra to determine the masses of the different drug-loaded species. b. Use a specialized DAR calculator software to determine the average DAR and the distribution of the different species.[1]
Signaling Pathway: ADC Mechanism of Action
The following diagram illustrates the general mechanism of action for an antibody-drug conjugate.
Caption: A simplified diagram of the ADC mechanism of action.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. biopharminternational.com [biopharminternational.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Drug Load for Enhanced Therapeutic Index
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while optimizing drug load for an enhanced therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic index (TI) and why is optimizing drug load crucial for it?
A1: The therapeutic index (TI) is a quantitative measure of a drug's relative safety, comparing the dose that produces a therapeutic effect to the dose that causes toxicity.[1][2][3] It is often calculated as the ratio of the toxic dose in 50% of subjects (TD50) to the effective dose in 50% of subjects (ED50).[1][2][4] A higher TI indicates a wider margin between the effective and toxic doses, signifying a safer drug.[1][4] Optimizing drug load—the amount of drug carried per unit of a delivery vehicle (like a nanoparticle or antibody-drug conjugate)—is critical because it directly influences both efficacy and toxicity, thereby modulating the TI.[5][6] An insufficient load may render the therapy ineffective, while an excessive load can lead to increased toxicity and faster clearance from the body.[5][6]
Q2: What are "Drug Loading Content" (DLC) and "Encapsulation Efficiency" (EE), and how are they calculated?
A2: Drug Loading Content (DLC) represents the weight percentage of the drug relative to the total weight of the drug delivery system.[7] Encapsulation Efficiency (EE) refers to the percentage of the initial drug amount that is successfully encapsulated into the delivery vehicle during the formulation process.[7][8][9]
The formulas for their calculation are as follows:
-
Drug Loading Content (%): (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100[7]
-
Encapsulation Efficiency (%): ((Total initial drug amount - Amount of free, unencapsulated drug) / Total initial drug amount) x 100[7]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the therapeutic index of an Antibody-Drug Conjugate (ADC)?
A3: The Drug-to-Antibody Ratio (DAR) is a critical parameter in the development of ADCs, representing the average number of drug molecules conjugated to a single antibody.[10] The DAR significantly impacts an ADC's efficacy, toxicity, and pharmacokinetics.[5][6] While a higher DAR can increase potency in vitro, it doesn't always translate to a better therapeutic index in vivo.[5][6] Very high DAR values (e.g., >8) can lead to rapid clearance of the ADC from circulation, particularly through the liver, which can decrease efficacy and increase off-target toxicity.[5][6] Conversely, a low DAR may not deliver a sufficient concentration of the payload to the target cells. Often, an optimal DAR of 2 to 4 is found to provide the best balance of efficacy and safety.[5][6]
Troubleshooting Guide
| Problem | Potential Causes | Suggested Solutions |
| Low Drug Loading Content (DLC) or Encapsulation Efficiency (EE) | 1. Poor affinity between the drug and the carrier material. 2. Drug leakage during the formulation or washing steps. 3. Suboptimal drug-to-carrier ratio. 4. Inefficient formulation method for the specific drug/carrier pair. | 1. Enhance Drug-Carrier Interactions: Modify the carrier surface or use a different material with higher affinity for the drug (e.g., for hydrophilic drugs, consider carriers with electrostatic interactions).[11][12] 2. Optimize Formulation Parameters: Adjust pH, temperature, or solvent composition to improve drug solubility during encapsulation.[11] For liposomes, modifying the lipid composition or cholesterol content can increase EE.[11][13] 3. Refine Purification: Use gentler washing steps or methods like tangential flow filtration to minimize drug loss. 4. Select an Appropriate Method: For hydrophobic drugs, emulsion-based methods may be more effective. For hydrophilic drugs, double emulsion or other specific techniques might be necessary.[12] |
| Nanoparticle Aggregation After Drug Loading | 1. High drug loading can alter the surface properties of nanoparticles, leading to instability.[14] 2. Insufficient stabilization by surfactants or polymers.[15] 3. Changes in surface charge (zeta potential) leading to reduced electrostatic repulsion. | 1. Optimize Drug-to-Carrier Ratio: Systematically test lower drug concentrations to find a balance between loading and stability.[16] 2. Improve Stabilization: Incorporate or increase the concentration of stabilizing agents like PEG or other surfactants.[14][17] 3. Monitor Zeta Potential: Measure the zeta potential to ensure sufficient surface charge for colloidal stability. Adjust pH or add charged molecules if necessary. |
| High Polydispersity Index (PDI) | 1. Inefficient or non-uniform mixing during nanoparticle formation. 2. Particle aggregation. | 1. Enhance Mixing: Use high-shear homogenization, sonication, or microfluidic mixers for more rapid and uniform particle formation.[16][18] 2. Address Aggregation: Refer to the solutions for nanoparticle aggregation above. Ensure proper stabilization throughout the process. |
| Inconsistent Batch-to-Batch Results | 1. Variability in manual processing steps. 2. Degradation or inconsistency of raw materials (e.g., polymers). 3. Fluctuations in environmental conditions (e.g., temperature, humidity). | 1. Standardize Protocols: Use automated liquid handling systems where possible and ensure all manual steps are performed consistently.[16] 2. Use High-Quality Reagents: Ensure all polymers and reagents are fresh and from a reliable source.[16] 3. Control Environmental Factors: Maintain a controlled and monitored laboratory environment. |
Data Presentation: Impact of DAR on Therapeutic Index
The following tables summarize preclinical data on how varying the Drug-to-Antibody Ratio (DAR) of a maytansinoid-based Antibody-Drug Conjugate (ADC) can affect its pharmacokinetic properties, tolerability, and efficacy.
Table 1: Effect of DAR on ADC Pharmacokinetics and Biodistribution
| Average DAR | Clearance Rate | Liver Accumulation (% Injected Dose/g at 2-6h) |
|---|---|---|
| ~2 | Comparable to lower DARs | 7-10% |
| ~4 | Comparable to lower DARs | 7-10% |
| ~6 | Comparable to lower DARs | 7-10% |
| ~10 | Rapid Clearance | 24-28% |
Data synthesized from preclinical studies on maytansinoid ADCs.[5][6]
Table 2: Relationship Between DAR, Efficacy, and Tolerability
| Average DAR | In Vitro Potency | In Vivo Efficacy | Tolerability (Maximum Tolerated Dose) | Implied Therapeutic Index |
|---|---|---|---|---|
| ~2 | Lower | Moderate | High | Favorable |
| ~4 | High | High | High | Optimal |
| ~6 | High | Moderate-High | Moderate | Reduced |
| ~10 | Highest | Decreased (due to fast clearance) | Low | Poor |
This table represents a qualitative summary based on findings that ADCs with a DAR of 3-4 often exhibit the best therapeutic profile, while very high DAR ADCs suffer from decreased efficacy and tolerability.[5][6]
Experimental Protocols
Protocol: Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
This protocol outlines a general method for determining DLC and EE using UV-Vis spectroscopy or HPLC.
1. Separation of Free Drug from Nanoparticles: a. Take a known volume (e.g., 1 mL) of your nanoparticle suspension immediately after formulation. b. Separate the nanoparticles from the aqueous phase containing the unencapsulated (free) drug. This is commonly done by ultracentrifugation (e.g., 15,000 rpm for 30 minutes).[16][19] c. Carefully collect the supernatant, which contains the free drug.
2. Quantification of Free Drug: a. Using a validated UV-Vis or HPLC method, determine the concentration of the drug in the supernatant collected in step 1c. b. Calculate the total amount of free drug based on the supernatant volume.
3. Quantification of Loaded Drug: a. Take an accurately weighed amount of lyophilized (freeze-dried) drug-loaded nanoparticles (e.g., 5 mg).[16] b. Dissolve the nanoparticles in a suitable solvent that can fully break them down and release the encapsulated drug (e.g., acetonitrile, DMSO).[16] c. Use a validated UV-Vis or HPLC method to measure the concentration of the drug in this solution. d. Calculate the total weight of the drug within the lyophilized sample.
4. Calculations: a. Encapsulation Efficiency (EE %):
- EE (%) = [(Total Drug Added - Amount of Free Drug) / Total Drug Added] x 100 b. Drug Loading Content (DLC %):
- DLC (%) = (Weight of Drug in Nanoparticles / Weight of Lyophilized Nanoparticles) x 100[7]
Visualizations
Caption: Relationship between drug load, efficacy, toxicity, and the therapeutic index.
Caption: Experimental workflow for optimizing drug load to enhance therapeutic index.
References
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 3. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 4. buzzrx.com [buzzrx.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug Loading in Poly(butyl cyanoacrylate)-based Polymeric Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phenomenex.blog [phenomenex.blog]
- 11. tandfonline.com [tandfonline.com]
- 12. Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Methods to increase the encapsulation efficiency for liposomal drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug Loading in Chitosan-Based Nanoparticles [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Leveraging Colloidal Aggregation for Drug-Rich Nanoparticle Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2.8. Determination of Drug Loading and Encapsulation Efficiency [bio-protocol.org]
Technical Support Center: Overcoming Hydrophobicity Challenges of ADC Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to the hydrophobicity of antibody-drug conjugate (ADC) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary consequences of high hydrophobicity in an ADC linker-payload?
A1: High hydrophobicity of the linker-payload in an ADC can lead to several detrimental effects during development and in vivo application. The most significant issues include:
-
Aggregation: Hydrophobic patches on the surface of the ADC can interact, leading to the formation of aggregates.[1][2] This can result in manufacturing challenges, reduced shelf-life, and potential immunogenicity.[3][4]
-
Rapid Plasma Clearance: Hydrophobic ADCs are more prone to non-specific uptake and rapid clearance from circulation by the reticuloendothelial system, which reduces their exposure to the target tumor cells.[5][6][7]
-
Off-Target Toxicity: Increased hydrophobicity can lead to non-specific binding to other tissues and cells, resulting in off-target toxicities.[6][8]
-
Reduced Therapeutic Window: The combination of rapid clearance and off-target toxicity narrows the therapeutic window of the ADC.[6]
-
Lower Drug-to-Antibody Ratios (DAR): The inherent hydrophobicity of many cytotoxic payloads can limit the number of drug molecules that can be conjugated to an antibody before encountering solubility and aggregation issues.[9][10]
Q2: What are the main strategies to mitigate the hydrophobicity of ADC linkers?
A2: Several strategies can be employed to address the challenges posed by hydrophobic linker-payloads:
-
Incorporation of Hydrophilic Linkers: The most common and effective approach is to use hydrophilic linkers.[3][11] These linkers can "mask" the hydrophobicity of the payload.[12]
-
PEGylation: The incorporation of polyethylene (B3416737) glycol (PEG) chains into the linker is a widely used strategy to increase hydrophilicity.[13][14][15] The length and configuration (linear or branched) of the PEG chain can be optimized to improve the ADC's properties.[11][14][16]
-
Use of Charged Groups: Introducing charged moieties, such as sulfonates, into the linker can enhance its hydrophilicity and improve the ADC's pharmacokinetic profile.[15][17]
-
Hydrophilic Spacers: Employing hydrophilic spacer units within the linker can also contribute to reducing the overall hydrophobicity of the ADC.[]
-
Novel Hydrophilic Moieties: Researchers are exploring other hydrophilic molecules to incorporate into linkers, such as cyclodextrins, crown ethers, and chito-oligosaccharides, to improve ADC solubility and performance.[12]
-
Site-Specific Conjugation: While not directly modifying the linker's hydrophobicity, site-specific conjugation can lead to more homogeneous ADCs with potentially improved biophysical properties, including reduced aggregation tendency.[19][20]
Q3: How does the Drug-to-Antibody Ratio (DAR) relate to linker hydrophobicity?
A3: The Drug-to-Antibody Ratio (DAR) is a critical parameter for ADC efficacy. While a higher DAR can increase potency, it also often leads to increased hydrophobicity, especially with hydrophobic payloads.[7][15] This increased hydrophobicity can exacerbate the problems of aggregation and rapid clearance.[5][10] The use of hydrophilic linkers can enable the development of ADCs with higher DARs without compromising their physicochemical properties and in vivo performance.[3][17]
Troubleshooting Guide
Problem: My ADC is showing signs of aggregation (e.g., visible precipitation, high molecular weight species in SEC).
| Potential Cause | Troubleshooting Steps |
| High hydrophobicity of the linker-payload. | 1. Incorporate a hydrophilic linker: Synthesize the ADC using a linker containing hydrophilic moieties like PEG, sulfonates, or other polar groups.[4][15] 2. Optimize PEG chain length: If using a PEGylated linker, experiment with different PEG chain lengths. Longer chains may provide better shielding of the hydrophobic payload.[10][16] 3. Consider a different linker chemistry: Explore alternative hydrophilic linker technologies, such as those based on cyclodextrins or chito-oligosaccharides.[12] |
| Unfavorable buffer conditions. | 1. Optimize pH and salt concentration: Screen different buffer conditions to find the optimal formulation that minimizes aggregation.[1] 2. Avoid the isoelectric point: Ensure the buffer pH is not close to the isoelectric point of the ADC, where solubility is at its minimum.[1] |
| High Drug-to-Antibody Ratio (DAR). | 1. Reduce the DAR: If possible, synthesize ADCs with a lower average DAR and assess if aggregation is reduced. 2. Use hydrophilic linkers to enable higher DAR: If a high DAR is necessary for efficacy, the use of highly hydrophilic linkers is crucial.[3] |
Problem: My ADC exhibits rapid clearance in vivo.
| Potential Cause | Troubleshooting Steps |
| Increased hydrophobicity leading to non-specific uptake. | 1. Increase linker hydrophilicity: This is the primary strategy. Utilize PEGylated or other hydrophilic linkers to shield the hydrophobic payload and reduce non-specific interactions.[7][15] 2. Evaluate different PEG configurations: Compare linear versus branched or pendant PEG structures, as the configuration can impact the pharmacokinetic profile.[11][14] |
| ADC aggregation. | 1. Address aggregation issues first: Follow the troubleshooting steps for aggregation. Aggregates are often cleared more rapidly from circulation.[4] |
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the impact of linker hydrophilicity on ADC properties.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC Construct | Linker Type | Target Cell Line | IC50 (pM) | Reference |
| Brentuximab-ADC-1 | Val-Cit-PABC-MMAE with Cyclodextrin | Karpas-299 | 16-34 | [12] |
| Brentuximab-ADC-2 | Val-Cit-PABC-MMAE with Crown Ether | Karpas-299 | 16-34 | [12] |
| Adcetris® (Brentuximab Vedotin) | Val-Cit-PABC-MMAE | Karpas-299 | 16 | [12] |
| Trastuzumab-MMAE-ADC (Val-Cit linker) | Val-Cit | SK-BR-3 | 14.3 | [21] |
| Trastuzumab-MMAE-ADC (β-galactosidase-cleavable linker) | β-galactosidase-cleavable | SK-BR-3 | 8.8 | [21] |
Table 2: Impact of PEGylation on ADC Pharmacokinetics
| ADC Construct | PEG Chain Length | Clearance Rate | Key Finding | Reference |
| αCD30-MMAE ADC | PEG0 (non-PEGylated) | Faster | Longer PEG chains resulted in slower clearance. | [10][16] |
| αCD30-MMAE ADC | PEG4 | Faster | A threshold was observed at PEG8. | [10][16] |
| αCD30-MMAE ADC | PEG8 | Slower | No significant improvement in clearance was seen beyond PEG8. | [10][16] |
| αCD30-MMAE ADC | PEG12 | Slower | - | [10][16] |
| αCD30-MMAE ADC | PEG24 | Slower | - | [10][16] |
Key Experimental Protocols
Protocol 1: Assessment of ADC Hydrophobicity using Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a standard method to assess the relative hydrophobicity of ADCs.[22][23]
Objective: To separate and quantify ADC species based on their hydrophobicity.
Materials:
-
HIC column (e.g., Butyl, Phenyl, or Ether-based)
-
HPLC or UPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
ADC sample
Methodology:
-
Column Equilibration: Equilibrate the HIC column with a high percentage of Mobile Phase A.
-
Sample Injection: Inject the ADC sample onto the column. The high salt concentration promotes the binding of hydrophobic regions of the ADC to the stationary phase.
-
Gradient Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: More hydrophobic ADC species will have a longer retention time. The profile can reveal the distribution of different drug-loaded species.
Visualizations
Caption: Consequences of high linker-payload hydrophobicity in ADCs.
Caption: Strategies to mitigate ADC linker hydrophobicity.
Caption: Experimental workflow for HIC-based hydrophobicity assessment.
References
- 1. pharmtech.com [pharmtech.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 13. Linker technology for ADC generation - ProteoGenix [proteogenix.science]
- 14. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 16. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 19. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Maleimide Hydrolysis During Bioconjugation
Welcome to the technical support center for optimizing maleimide-based bioconjugation. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals minimize maleimide (B117702) hydrolysis and improve conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a critical issue in bioconjugation?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water, forming a non-reactive maleamic acid derivative.[1][2] This is a significant issue because the resulting maleamic acid cannot react with thiol groups from cysteine residues, which is the intended target in bioconjugation.[2] If hydrolysis occurs before the conjugation reaction, it directly reduces the concentration of active maleimide reagent, leading to lower conjugation efficiency and yield.[3][4]
Q2: What are the primary factors that influence the rate of maleimide hydrolysis?
A2: The rate of maleimide hydrolysis is highly dependent on several key factors:
-
pH: Hydrolysis increases significantly with rising pH. The reaction is slow in acidic conditions but becomes much faster at neutral and, especially, alkaline pH (above 7.5).[1][2][5]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[6] Storing maleimide reagents and performing conjugations at lower temperatures can help minimize this side reaction.[1][7]
-
Buffer Composition: The choice of buffer can influence stability. It's crucial to avoid buffers containing primary or secondary amines and thiols.[2]
-
Storage Conditions: Storing maleimide reagents in aqueous solutions is not recommended due to the risk of hydrolysis.[2][4] They are best stored as dry powders or dissolved in anhydrous, water-miscible solvents like DMSO or DMF.[2][4]
Q3: What is the optimal pH range for a maleimide-thiol conjugation reaction?
A3: The optimal pH for maleimide-thiol conjugation is a balance between two competing factors: thiol reactivity and maleimide stability. The ideal pH range is between 6.5 and 7.5 .[5][8]
-
Below pH 6.5: The reaction rate slows down because the thiol group (-SH) is less likely to be in its more reactive thiolate anion (-S⁻) form.[3][5]
-
Above pH 7.5: The rate of maleimide hydrolysis increases substantially, and the maleimide group may also begin to react with primary amines (e.g., lysine (B10760008) residues), reducing the specificity of the conjugation.[2][5] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[2][5][8]
Q4: How should I prepare and store maleimide reagents to ensure maximum activity?
A4: To prevent premature hydrolysis and maintain reactivity, follow these guidelines:
-
Storage: Store maleimide reagents as a dry powder at -20°C or -80°C.[4] For solutions, use an anhydrous, biocompatible solvent such as DMSO or DMF and store at -20°C.[2][4]
-
Preparation: Aqueous solutions of maleimide should be prepared immediately before use.[2][4] First, dissolve the maleimide in a small amount of anhydrous DMSO or DMF, and then add this stock solution to your aqueous reaction buffer right before starting the conjugation.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during maleimide bioconjugation experiments, providing potential causes and actionable solutions.
Problem: Low or No Conjugation Efficiency
Potential Cause 1: Maleimide Hydrolysis Your maleimide reagent may have lost its reactivity due to premature hydrolysis.
-
Solution:
-
Always use freshly prepared maleimide solutions. Avoid storing maleimides in aqueous buffers.[4] If aqueous storage is necessary for a short period, use a buffer with a slightly acidic pH (6.0-6.5).
-
Verify reagent activity. Before starting a large-scale conjugation, you can perform a small-scale test to confirm the maleimide's reactivity using a thiol-containing compound like glutathione (B108866) and a quantification assay.[8]
-
Potential Cause 2: Suboptimal pH The pH of your reaction buffer is outside the optimal 6.5-7.5 range.
-
Solution:
-
Measure and adjust the pH of your reaction buffer immediately before adding the maleimide reagent.
-
Perform small-scale pilot reactions at different pH values (e.g., 6.5, 7.0, 7.4) to determine the optimal condition for your specific biomolecule.
-
Potential Cause 3: Oxidized or Inaccessible Thiols The target cysteine residues on your protein or peptide may have formed disulfide bonds or are buried within the protein's structure. Maleimides only react with free thiols (-SH), not disulfide bonds (S-S).[3][8]
-
Solution:
-
Reduce disulfide bonds. Before conjugation, treat your protein with a reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is often recommended because it is effective over a wide pH range and typically does not need to be removed before adding the maleimide.[3][8] DTT (dithiothreitol) can also be used, but excess DTT must be removed via a desalting column before conjugation to prevent it from reacting with your maleimide.[3]
-
Include a chelating agent. Add 1-5 mM EDTA to your buffer to prevent metal-catalyzed oxidation of thiols back to disulfides.
-
Potential Cause 4: Incorrect Stoichiometry The molar ratio of maleimide to thiol is insufficient to drive the reaction to completion.
-
Solution:
Problem: Inconsistent Results Between Experiments
Potential Cause: Variability in Reagent Preparation Minor differences in how and when maleimide solutions are prepared can lead to varying degrees of hydrolysis.
-
Solution:
Data Presentation: Impact of Reaction Conditions on Maleimide Stability
The following tables summarize quantitative data on the factors affecting maleimide stability and hydrolysis.
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics [5]
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Table 2: Effect of Temperature on Maleimide Stability
| Temperature | Stability / Reaction Rate | Recommendation |
| 4°C | Higher stability, slower hydrolysis.[1][7] Reaction kinetics are slower, often requiring overnight incubation (8-16 hours).[5] | Recommended for sensitive proteins to minimize degradation and for long-term storage of maleimide-functionalized molecules.[5][7] |
| Room Temp (20-25°C) | Lower stability, faster hydrolysis.[1][7] Reaction kinetics are faster, typically complete in 30 minutes to 2 hours.[5][7] | Suitable for robust proteins where a shorter reaction time is desired. |
| 37°C | Significantly lower stability. The rate of ring-opening hydrolysis at pH 7.4 is approximately five times higher at 37°C than at 20°C.[6] | Generally not recommended unless required for specific biological assays, as hydrolysis is rapid. |
A study on maleimide-functionalized nanoparticles showed that storage at 4°C for 7 days resulted in a ~10% decrease in maleimide reactivity, whereas storage at 20°C led to a ~40% loss of reactivity in the same period.[1][7]
Visualizations
Reaction Pathway Diagram
Caption: Desired maleimide-thiol conjugation versus the competing hydrolysis side-reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for diagnosing and resolving low bioconjugation yield.
Experimental Protocols
Protocol 1: General Procedure for Maleimide Conjugation
This protocol provides a general method for labeling a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., 0.1 M Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)[8]
-
Maleimide-functionalized reagent
-
Anhydrous DMSO or DMF[8]
-
TCEP (if disulfide reduction is needed)[8]
-
Desalting column (for buffer exchange or purification)[8]
Procedure:
-
Protein Preparation: a. Ensure the protein is in a thiol-free, amine-free buffer at the desired pH (7.0-7.4). Degas the buffer to minimize thiol re-oxidation.[4] b. If the protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[3][4]
-
Maleimide Reagent Preparation: a. Immediately before use, prepare a stock solution (e.g., 10 mM) of the maleimide reagent in anhydrous DMSO or DMF.[8]
-
Conjugation Reaction: a. Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10:1 to 20:1 ratio is a common starting point).[8][9] Add the solution dropwise while stirring gently.[5] b. Incubate the reaction. Typical conditions are 1-2 hours at room temperature or overnight at 4°C, protected from light.[5][8]
-
Purification: a. Remove excess, unreacted maleimide reagent using a desalting column (e.g., PD-10 or Zeba™ Spin columns), dialysis, or size-exclusion chromatography.[8]
-
Analysis: a. Analyze the final conjugate using methods like SDS-PAGE, HPLC, or mass spectrometry to confirm conjugation and determine efficiency.[5][8]
Protocol 2: Quantifying Maleimide Groups by Reverse Thiol Assay
This protocol allows you to determine the concentration of active maleimide in a sample by reacting it with a known excess of a thiol (like Glutathione, GSH) and then measuring the amount of unreacted thiol.[8][10]
Materials:
-
Maleimide-containing sample
-
Glutathione (GSH)
-
4,4'-dithiodipyridine (DTDP) or Ellman's Reagent (DTNB)
-
Assay Buffer: 0.1 M Sodium Phosphate, pH 7.2[8]
-
Spectrophotometer or plate reader
Procedure:
-
Prepare GSH Standard Curve: Prepare a series of GSH standards in the Assay Buffer to create a standard curve.
-
Reaction: a. In a microplate well or cuvette, react a known concentration of your maleimide-containing sample with a known excess of GSH in the Assay Buffer. b. Incubate for 30 minutes at room temperature to ensure the maleimide-thiol reaction goes to completion.[8]
-
Quantification of Unreacted Thiol: a. Add the DTDP solution to the reaction mixture and to the GSH standards. b. Measure the absorbance at the appropriate wavelength (324 nm for DTDP, 412 nm for DTNB).[8]
-
Calculation: a. Use the GSH standard curve to calculate the amount of unreacted GSH remaining in your sample. b. Subtract the amount of unreacted GSH from the initial amount of GSH added. This difference corresponds to the amount of GSH that reacted with your maleimide, thus giving you the concentration of active maleimide groups.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
Technical Support Center: Overcoming Resistance to ADCs with Cleavable Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to resistance to Antibody-Drug Conjugates (ADCs) with cleavable linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to ADCs with cleavable linkers?
A1: Resistance to ADCs with cleavable linkers is a multifaceted issue that can arise from various cellular changes. The most common mechanisms include:
-
Reduced Target Antigen Expression: The cancer cells may decrease the expression of the target antigen on their surface, leading to reduced ADC binding and internalization.[1][2][3] This can occur through genetic alterations or downregulation of the protein.[1]
-
Impaired ADC Internalization and Trafficking: Even with adequate antigen expression, the ADC may not be efficiently internalized into the cancer cell.[4][5][6] Alterations in endocytic pathways, such as a shift from clathrin-mediated endocytosis to caveolae-mediated endocytosis, can divert the ADC to non-degradative pathways, preventing payload release.[5][7]
-
Defective Lysosomal Processing: Once internalized, the ADC must be transported to the lysosome for the cleavable linker to be processed and the payload to be released.[8] Resistance can emerge from impaired lysosomal function, such as an increase in lysosomal pH or reduced activity of lysosomal proteases like cathepsins, which are often responsible for cleaving the linker.[5][9]
-
Increased Payload Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and ABCG2.[1][6] These transporters act as pumps that actively efflux the cytotoxic payload out of the cell, reducing its intracellular concentration and efficacy.[1][10]
-
Alterations in the Payload's Target: The cytotoxic payload of the ADC may become less effective due to mutations in its molecular target (e.g., tubulin or topoisomerase) or through the upregulation of anti-apoptotic proteins that counteract the payload's cell-killing effect.[10]
-
Activation of Survival Signaling Pathways: Cancer cells can activate pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which can promote cell growth and proliferation, thereby overriding the cytotoxic effects of the ADC payload.[4][5][7][10]
Q2: How do cleavable linkers influence the "bystander effect" and how can this be leveraged to overcome resistance?
A2: Cleavable linkers are designed to release the cytotoxic payload upon entering the target cancer cell. If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring, antigen-negative cancer cells.[11][12][13][14] This phenomenon is known as the "bystander effect."[11][12][13][14]
This effect is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[12][14] By killing antigen-negative cells, the bystander effect can help to overcome resistance that arises from reduced or heterogeneous target antigen expression.[13][15] ADCs with highly membrane-permeable payloads, such as deruxtecan (B607063) (Dxd) and SN-38, have demonstrated significant bystander killing.[11]
Q3: What are the main strategies to overcome resistance to ADCs with cleavable linkers?
A3: Several strategies are being explored to combat resistance to ADCs:
-
Novel ADC Design:
-
Alternative Payloads: Using payloads that are not substrates for common efflux pumps can circumvent resistance mediated by ABC transporters.[6]
-
Dual-Payload ADCs: ADCs carrying two different payloads with distinct mechanisms of action can be more effective against heterogeneous tumors and may prevent the emergence of resistance.[16]
-
Linker Optimization: Designing linkers with different cleavage mechanisms (e.g., targeting different enzymes or pH sensitivities) can be effective if resistance is due to altered lysosomal processing.[17][][19]
-
-
Combination Therapies:
-
With Chemotherapy: Combining ADCs with traditional chemotherapy agents can have synergistic effects.[20]
-
With Targeted Therapies: Inhibitors of signaling pathways that contribute to resistance, such as PI3K or PARP inhibitors, can re-sensitize cancer cells to the ADC.[20][21][22] For example, combining an ADC with a tyrosine kinase inhibitor (TKI) can disrupt survival pathways.[10]
-
With Immunotherapy: Combining ADCs with immune checkpoint inhibitors can enhance the anti-tumor immune response.[10]
-
-
Modulating the Tumor Microenvironment (TME): Strategies to alter the TME, such as targeting cancer-associated fibroblasts or tumor-associated macrophages, are being investigated to improve ADC delivery and efficacy.
Troubleshooting Guides
This section provides practical guidance for specific issues you might encounter during your experiments.
Problem 1: Decreased ADC Efficacy in a Previously Sensitive Cell Line
-
Possible Cause 1: Reduced Target Antigen Expression.
-
Troubleshooting Steps:
-
Quantify Antigen Expression: Use flow cytometry or quantitative Western blotting to compare the target antigen expression levels between the sensitive parental cell line and the resistant subline.[23][24]
-
Investigate Mechanism: If antigen expression is reduced, consider if this is due to transcriptional repression or protein degradation.
-
-
Potential Solutions:
-
Consider using an ADC with a potent bystander effect to target heterogeneous antigen expression.[15]
-
Explore combination therapies that may upregulate antigen expression.
-
-
-
Possible Cause 2: Increased Payload Efflux.
-
Troubleshooting Steps:
-
Assess Efflux Pump Expression: Use qPCR or Western blotting to measure the expression of common ABC transporters (e.g., P-gp/MDR1, ABCG2).
-
Functional Efflux Assay: Perform a payload efflux assay using a fluorescent substrate of the suspected transporter in the presence and absence of a specific inhibitor (e.g., verapamil (B1683045) for P-gp). A decrease in intracellular fluorescence over time that is reversed by the inhibitor indicates active efflux.
-
-
Potential Solutions:
-
Switch to an ADC with a payload that is not a substrate for the overexpressed transporter.
-
Test combination therapy with an ABC transporter inhibitor.[1]
-
-
-
Possible Cause 3: Impaired Lysosomal Function.
-
Troubleshooting Steps:
-
Measure Lysosomal pH: Use a lysosomotropic fluorescent probe (e.g., LysoTracker) to assess if the lysosomal pH in the resistant cells is elevated compared to the sensitive cells.
-
Assess Protease Activity: Measure the activity of lysosomal proteases (e.g., cathepsin B) that are responsible for cleaving the linker using a fluorogenic substrate.
-
-
Potential Solutions:
-
Consider an ADC with a linker that is cleaved by a different mechanism (e.g., a pH-sensitive linker if protease activity is reduced).
-
-
Problem 2: Inconsistent Results in In Vitro Cytotoxicity Assays
-
Possible Cause 1: Cell Line Instability.
-
Troubleshooting Steps:
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
Monitor Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
-
-
Possible Cause 2: Assay Variability.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure that cells are in the exponential growth phase and are seeded at an optimal density to avoid confluence-related artifacts.[25]
-
Standardize Incubation Times: The duration of ADC treatment can significantly impact the IC50 value, especially for payloads that are cell cycle-dependent. Maintain consistent incubation times across experiments.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data to aid in experimental design and data interpretation.
Table 1: Comparative Cytotoxicity of ADCs in Sensitive and Resistant Cell Lines
| ADC Target | Cell Line | Resistance Mechanism | ADC Payload | IC50 (Sensitive) (nM) | IC50 (Resistant) (nM) | Fold Resistance |
| HER2 | JIMT-1 | Decreased HER2 expression | DM1 | 15 | >1000 | >66 |
| HER2 | NCI-N87 | Increased MDR1 expression | MMAE | 5 | 250 | 50 |
| CD22 | WSU-DLCL2 | Increased MDR1 expression | MMAE | 2 | >1000 | >500 |
Note: IC50 values are approximate and can vary based on experimental conditions.[6][26][27][28][29][30]
Table 2: Pharmacokinetic Parameters of ADCs with Different Linker Types
| Linker Type | Linker Example | ADC | Half-life (days) | Clearance (L/day) | Key Characteristics |
| Protease-cleavable | Val-Cit | Brentuximab vedotin | ~4-6 | ~0.3 | Stable in circulation, cleaved by cathepsin B in lysosomes.[31] |
| pH-sensitive | Hydrazone | Gemtuzumab ozogamicin | ~2-3 | ~0.7 | Less stable in circulation, releases payload in the acidic environment of the lysosome.[32][33] |
| Disulfide | SPDB | SAR3419 | ~5-7 | ~0.2 | Cleaved by intracellular glutathione.[33] |
Note: Pharmacokinetic parameters are approximate and can vary between species and patients.[][32][34]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target cancer cell line (sensitive and resistant variants)
-
Complete cell culture medium
-
ADC of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest cells in their exponential growth phase. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. c. Incubate overnight to allow for cell attachment.
-
ADC Treatment: a. Prepare a serial dilution of the ADC in complete medium. b. Remove the medium from the wells and add 100 µL of the ADC dilutions. Include a vehicle control. c. Incubate for a defined period (e.g., 72-96 hours).
-
MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. b. Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark. c. Read the absorbance at 570 nm.
-
Data Analysis: a. Subtract the background absorbance (media alone). b. Normalize the data to the vehicle control. c. Plot the percentage of cell viability versus the log of the ADC concentration and fit a dose-response curve to determine the IC50 value.[25][35]
Protocol 2: In Vitro Co-Culture Bystander Assay
Objective: To assess the bystander killing effect of an ADC.
Materials:
-
Antigen-positive (Ag+) target cell line
-
Antigen-negative (Ag-) bystander cell line, engineered to express a fluorescent protein (e.g., GFP)
-
ADC of interest
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: a. Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). b. Incubate overnight to allow for attachment.
-
ADC Treatment: a. Treat the co-culture with a serial dilution of the ADC. b. Incubate for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
Imaging and Analysis: a. Image the wells using a fluorescence microscope to visualize the GFP-expressing Ag- cells. b. Quantify the number of viable Ag- cells in each well. c. Plot the percentage of viable Ag- cells versus the ADC concentration to determine the extent of bystander killing.[11][12][35][36]
Protocol 3: In Vivo Xenograft Model for ADC Resistance
Objective: To evaluate the efficacy of an ADC in a preclinical in vivo model of resistance.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Sensitive and resistant cancer cell lines
-
ADC of interest
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Subcutaneously implant the sensitive and resistant cancer cells into the flanks of immunodeficient mice.[37][38][39] b. Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
ADC Treatment: a. Randomize the mice into treatment groups (e.g., vehicle control, ADC). b. Administer the ADC intravenously at a predetermined dose and schedule.
-
Monitoring and Efficacy Assessment: a. Measure tumor volume with calipers 2-3 times per week. b. Monitor the body weight of the mice as an indicator of toxicity. c. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker expression).
-
Data Analysis: a. Plot the mean tumor volume over time for each treatment group. b. Compare the tumor growth inhibition between the sensitive and resistant xenograft models.[37][39]
Visualizations
Signaling Pathways in ADC Resistance
Caption: Key signaling pathways and mechanisms of resistance to ADCs.
Experimental Workflow for Investigating ADC Resistance
Caption: A typical experimental workflow for investigating and overcoming ADC resistance.
References
- 1. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Mechanisms of Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. oaepublish.com [oaepublish.com]
- 8. Novel ADCs and Strategies to Overcome Resistance to Anti-HER2 ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. revvity.com [revvity.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. youtube.com [youtube.com]
- 14. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 15. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibody-drug conjugates with dual payloads for combating breast tumor heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook – Creative Biolabs ADC Blog [creative-biolabs.com]
- 19. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 20. oaepublish.com [oaepublish.com]
- 21. researchgate.net [researchgate.net]
- 22. ADC Combination Therapy: Combining with Targeted Drugs – Creative Biolabs ADC Blog [creative-biolabs.com]
- 23. researchgate.net [researchgate.net]
- 24. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 26. researchgate.net [researchgate.net]
- 27. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 28. kaggle.com [kaggle.com]
- 29. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. tandfonline.com [tandfonline.com]
- 34. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]
- 35. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 36. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 37. researchgate.net [researchgate.net]
- 38. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 39. researchgate.net [researchgate.net]
Technical Support Center: Refining ADC Purification to Remove Free Payload
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and refining Antibody-Drug Conjugate (ADC) purification processes, with a specific focus on the effective removal of free payload.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the removal of free payload during ADC purification.
Q1: What are the primary methods for removing free payload from ADC preparations?
A1: The most common purification methods leverage differences in size, charge, and hydrophobicity between the ADC and the free payload.[1] Key techniques include Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC).[2] TFF is a rapid and scalable method for buffer exchange and the removal of unconjugated small molecules.[2] SEC separates molecules based on their hydrodynamic volume, making it effective for separating the large ADC from the much smaller free payload.[3][4] HIC separates molecules based on their hydrophobicity, which increases with the number of conjugated hydrophobic drug molecules.[5]
Q2: Why is it critical to remove free payload from the final ADC product?
A2: Free payload, which is often a cytotoxic small molecule, can cause unintended, off-target toxicity, reducing the therapeutic window of the ADC.[6] The presence of unreacted free drug poses a significant safety risk due to its cytotoxic nature.[7] Therefore, stringent purification is necessary to ensure the safety, efficacy, and homogeneity of the final ADC product.[7]
Q3: How can I detect and quantify the amount of free payload in my ADC sample?
A3: Detecting and quantifying low levels of free payload requires sensitive analytical methods.[8] Reversed-phase liquid chromatography (RPLC) is well-suited for the analysis of the small molecule payload drugs.[9] A simple RP-HPLC/MRM-MS-based assay can be used for rapid quantification of free linker-payload.[6] For more complex mixtures, multidimensional methods like online solid-phase extraction coupled to RPLC with mass spectral detection (SPE-RPLC/MS) offer high specificity and sensitivity.[10]
Q4: What are the acceptable levels of free payload in a final ADC product?
A4: While specific limits depend on the payload's potency and regulatory guidance, the goal is to reduce free payload to the lowest detectable levels. Even trace amounts can contribute to off-target toxicity.[6] For instance, a sensitive SPE-RPLC/MS method has a nominal limit of quantitation of 0.30 ng/mL (1.5 pg on-column).[10]
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the purification of ADCs to remove free payload.
Issue 1: Incomplete Removal of Free Payload Using Tangential Flow Filtration (TFF)
Possible Causes & Solutions:
-
Insufficient Diafiltration Volumes: The number of diafiltration volumes (DVs) may be inadequate for complete removal of the free payload.
-
Solution: Increase the number of DVs. Typically, 5-10 DVs are sufficient, but optimization may be required depending on the initial concentration of the free payload and the membrane characteristics. A 99.8% reduction in free linker-drug concentration has been demonstrated with sufficient diafiltration.[11]
-
-
Membrane Fouling: The TFF membrane can become fouled, reducing its efficiency.
-
Solution: Ensure proper cleaning and storage of the TFF cassettes. If fouling is suspected, consider using a new cassette. Single-use TFF devices can also be a good option to prevent cross-contamination and ensure consistent performance.
-
-
Incorrect Membrane Cut-off: The molecular weight cut-off (MWCO) of the TFF membrane may not be appropriate for retaining the ADC while allowing the free payload to pass through.
-
Solution: Select a membrane with an MWCO that is significantly smaller than the ADC (typically 3-6 times smaller) but large enough to allow efficient passage of the free payload.
-
Issue 2: Poor Resolution Between ADC and Free Payload in Size Exclusion Chromatography (SEC)
Possible Causes & Solutions:
-
Inappropriate Column Selection: The pore size of the SEC column packing material may not be optimal for the size difference between the ADC and the free payload.
-
Solution: Use a column with a pore size appropriate for separating large molecules like antibodies from small molecules. A state-of-the-art 150 × 4.6 mm SEC column packed with 2.0 μm particles and a 250 Å pore size can achieve fast separations.[3]
-
-
Secondary Interactions: The ADC or free payload may be interacting with the stationary phase, leading to peak tailing and poor separation.
-
Solution: Modify the mobile phase to minimize secondary interactions. This can include adjusting the salt concentration or pH. Some modern SEC columns are designed with unique surface chemistries to minimize nonspecific interactions with hydrophobic samples like ADCs.[12]
-
-
Sample Overload: Injecting too much sample onto the column can lead to poor resolution.
-
Solution: Reduce the sample load to within the column's recommended capacity.
-
Issue 3: Inefficient Removal of Free Payload and Poor ADC Recovery with Hydrophobic Interaction Chromatography (HIC)
Possible Causes & Solutions:
-
Suboptimal Salt Concentration: The salt concentration in the binding buffer is critical for the interaction of the ADC with the HIC resin.
-
Solution: Optimize the salt concentration (e.g., ammonium (B1175870) sulfate (B86663) or sodium chloride) to ensure efficient binding of the ADC while allowing the less hydrophobic free payload to flow through or be washed away.[13][14]
-
-
Incorrect Resin Selection: The hydrophobicity of the HIC resin may not be suitable for the specific ADC.
-
Solution: Screen different HIC resins with varying levels of hydrophobicity (e.g., Butyl, Phenyl) to find the one that provides the best separation and recovery.[14] A less hydrophobic resin may be necessary if the ADC is eluting too late or not at all.
-
-
ADC Precipitation: High salt concentrations can sometimes cause the ADC to precipitate.
-
Solution: Perform solubility screening to determine the optimal salt concentration that maintains ADC solubility while promoting binding to the resin.[13]
-
Experimental Protocols
Protocol 1: Free Payload Removal using Tangential Flow Filtration (TFF)
This protocol outlines the general steps for removing free payload from a crude ADC mixture using TFF.
-
System Preparation:
-
Select an appropriate TFF cassette with a suitable molecular weight cut-off (e.g., 30 kDa).
-
Sanitize and equilibrate the TFF system and cassette with the diafiltration buffer.
-
-
Concentration (Optional):
-
If the initial ADC solution is dilute, concentrate it to a target concentration (e.g., 25-30 g/L) to reduce the required volume of diafiltration buffer.
-
-
Diafiltration:
-
Perform diafiltration in constant-volume mode by adding diafiltration buffer at the same rate as the permeate is being removed.
-
Continue for a predetermined number of diafiltration volumes (typically 5-10 DVs) to wash out the free payload and other small molecule impurities.
-
-
Final Concentration and Recovery:
-
Concentrate the purified ADC to the desired final concentration.
-
Recover the product from the TFF system.
-
Protocol 2: ADC Purification by Hydrophobic Interaction Chromatography (HIC)
This protocol describes the separation of ADCs from free payload and other species based on hydrophobicity.
-
Sample Preparation:
-
Adjust the salt concentration of the ADC sample to match the starting conditions of the mobile phase. A common starting salt is 1.0 M Ammonium Sulfate in 25 mM Sodium Phosphate (B84403), pH 7.0.[13]
-
-
Column Equilibration:
-
Sample Loading:
-
Load the prepared ADC sample onto the equilibrated column.
-
-
Wash:
-
Wash the column with several column volumes of the binding buffer to remove unbound impurities, including the less hydrophobic free payload.
-
-
Elution:
-
Fraction Collection:
-
Collect fractions as the ADC elutes and analyze them to identify those containing the purified ADC with the desired drug-to-antibody ratio (DAR).
-
Data Summary
Table 1: Comparison of Purification Techniques for Free Payload Removal
| Purification Technique | Principle of Separation | Typical Recovery | Key Advantages | Key Disadvantages |
| Tangential Flow Filtration (TFF) | Size (Molecular Weight) | >90%[] | Fast, scalable, good for buffer exchange.[2] | Not suitable for separating ADC species with different DARs. |
| Size Exclusion Chromatography (SEC) | Size (Hydrodynamic Volume) | 82% - 107%[3] | High resolution for molecules of different sizes. | Can be time-consuming, potential for sample dilution.[2][11] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | High recovery achievable with optimization.[14][16] | Can separate ADC species with different DARs.[5][14] | Requires optimization of salt conditions, potential for ADC precipitation.[13] |
Visualizations
Caption: General workflow for ADC purification to remove free payload.
References
- 1. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 8. Challenges of free payload concentration analysis in ADC studies | ICON plc [iconplc.com]
- 9. waters.com [waters.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 14. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Cleavable Linkers in Antibody-Drug Conjugates: Mal-PEG2-Val-Cit-PABA vs. Other Chemistries
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and to release the payload under specific conditions within the tumor microenvironment or inside cancer cells. This guide provides an objective comparison of the Maleimide-PEG2-Valine-Citrulline-p-aminobenzylcarbamate (Mal-PEG2-Val-Cit-PABA) linker with other common cleavable linker technologies, supported by experimental data and detailed protocols.
Introduction to Cleavable Linkers
Cleavable linkers are a cornerstone of modern ADC design, enabling targeted drug release and minimizing off-target toxicity.[1] These linkers can be broadly categorized based on their cleavage mechanism:
-
Protease-sensitive linkers: These linkers, such as the Val-Cit dipeptide, are cleaved by enzymes like Cathepsin B, which are overexpressed in the lysosomes of tumor cells.[] The this compound linker falls into this category.
-
pH-sensitive linkers: These linkers, typically containing a hydrazone bond, are stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 5.0-6.5).[3]
-
Glutathione-sensitive linkers: These linkers incorporate a disulfide bond that is cleaved by the high intracellular concentrations of glutathione, a reducing agent found in the cytoplasm of cells.[4]
The choice of linker significantly impacts the ADC's therapeutic index, influencing its stability, pharmacokinetics, and the efficiency of payload delivery.
The this compound Linker: A Closer Look
The this compound linker is a sophisticated system designed for optimal performance. Its components each serve a distinct purpose:
-
Maleimide (Mal): Provides a reactive handle for conjugation to cysteine residues on the antibody.
-
PEG2: A short polyethylene (B3416737) glycol spacer that enhances hydrophilicity, which can improve solubility and reduce aggregation of the ADC.[5]
-
Valine-Citrulline (Val-Cit): A dipeptide sequence specifically recognized and cleaved by Cathepsin B, a lysosomal protease often upregulated in tumor cells.[][6]
-
p-aminobenzylcarbamate (PABA): A self-immolative spacer that, upon cleavage of the Val-Cit moiety, spontaneously releases the unmodified payload.
This multi-component design aims to provide high plasma stability with efficient and specific payload release within the target cancer cell.
Comparative Performance of Cleavable Linkers
The selection of a cleavable linker is a critical decision in ADC development. The following tables summarize quantitative data on the performance of this compound and other common cleavable linkers.
Table 1: Plasma Stability of Different Cleavable Linkers
| Linker Type | ADC Example | Species | Half-life (t½) in Plasma | Reference |
| Val-Cit | Trastuzumab-vc-MMAE | Human | >200 hours | [7] |
| Trastuzumab-vc-MMAE | Mouse | Unstable (cleaved by carboxylesterase 1c) | [3][7] | |
| Hydrazone | Gemtuzumab ozogamicin | Human | ~2 days (hydrolysis) | [] |
| Disulfide | Anti-CD22-DM1 | Human | >50% intact after 7 days | [9] |
| Sulfatase-cleavable | Anti-HER2-MMAE | Mouse | >7 days | [10] |
| Val-Ala | Anti-HER2-PBD | N/A | More hydrophilic and stable than Val-Cit | [10] |
Note: Direct head-to-head comparative data for this compound is limited. The data for Val-Cit is presented as a close surrogate.
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers
| Linker Type | ADC Example | Cell Line | IC50 (nM) | Reference |
| Val-Cit | cAC10-vcMMAE | Karpas299 (CD30+) | ~1 | [11] |
| β-glucuronide | cAC10-gluc-MMAE | Karpas299 (CD30+) | ~1 | [11] |
| Val-Ala | Anti-HER2-PBD | HER2+ cells | Potent | [10] |
| Disulfide | Anti-CD22-DM1 | Lymphoma cells | Potent | [9] |
| Sulfatase-cleavable | Anti-HER2-MMAE | HER2+ cells | 61 pM | [10] |
IC50 values are highly dependent on the antibody, payload, and target cell line, making direct comparisons challenging without standardized experimental conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation and comparison of ADC linkers.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC and released payload over time.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (human, rat, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation:
-
For intact ADC analysis: Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A/G beads).
-
For free payload analysis: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile) and collect the supernatant.
-
-
Quantification:
-
Intact ADC: Analyze the captured ADC by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.
-
Free Payload: Quantify the released payload in the supernatant by LC-MS/MS.
-
-
Data Analysis: Calculate the half-life (t½) of the ADC in plasma.[3]
Protocol 2: Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility of a protease-sensitive linker to cleavage by Cathepsin B.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 1 µM) and recombinant human Cathepsin B (e.g., 20 nM) in an appropriate assay buffer (e.g., 10 mM MES, pH 6.0, with DTT).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Withdraw aliquots at various time points and quench the reaction (e.g., by adding a quenching solution like 2% formic acid).
-
Quantification: Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.[12]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency (IC50) of an ADC on a target cancer cell line.
Methodology:
-
Cell Seeding: Seed target cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and appropriate controls (e.g., naked antibody, free payload, isotype control ADC).
-
Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[13]
Mandatory Visualizations
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Cellular triggers for different cleavable linker mechanisms.
Caption: Experimental workflow for the evaluation of ADC linkers.
Conclusion
The this compound linker represents a highly engineered system that offers a balance of plasma stability and specific, efficient payload release. Its protease-sensitive Val-Cit moiety ensures that the cytotoxic payload is liberated preferentially within the lysosomal compartment of target cancer cells, minimizing systemic exposure. While direct quantitative comparisons with other linker types under identical conditions are not always available, the existing data suggests that Val-Cit linkers, as a class, exhibit excellent stability in human plasma.
The choice of the optimal cleavable linker will always be context-dependent, relying on the specific antibody, payload, and target indication. For drug development professionals, a thorough evaluation of linker stability, cleavage kinetics, and resulting ADC cytotoxicity, using standardized and robust experimental protocols, is paramount for the successful development of safe and effective antibody-drug conjugates.
References
- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. njbio.com [njbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
comparative analysis of cleavable vs non-cleavable linkers
A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers in Bioconjugates
For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). This choice significantly influences the therapeutic index of the resulting molecule by affecting its stability, mechanism of drug release, efficacy, and toxicity profile. This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data, to facilitate informed decision-making in the development of next-generation targeted therapies.
Introduction to Linker Technology
Linkers are crucial components of ADCs, covalently connecting a monoclonal antibody to a potent cytotoxic payload.[1] The ideal linker must be stable enough to remain intact while the ADC is in systemic circulation, preventing premature release of the payload that could lead to off-target toxicity.[1] However, upon reaching the target tumor cell, the linker should facilitate the efficient release of the active drug.[1][2] The two primary classes of linkers, cleavable and non-cleavable, achieve this through fundamentally different mechanisms.[3][4]
Cleavable linkers are designed to be labile under specific physiological conditions found within or around tumor cells, such as the presence of certain enzymes, acidic pH, or a high reducing potential.[5] This allows for the release of the payload in its unmodified, potent form.[6]
Non-cleavable linkers , in contrast, form a stable covalent bond that is resistant to degradation.[7] The release of the payload from these linkers relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[2][5]
Comparative Analysis
The selection of a linker strategy has profound implications for the performance of an ADC. The following sections provide a detailed comparison of cleavable and non-cleavable linkers based on key performance parameters.
Mechanism of Payload Release
The distinct mechanisms of payload release for cleavable and non-cleavable linkers are a primary differentiator.
-
Cleavable Linkers: These linkers utilize various triggers for payload release:
-
Protease-sensitive linkers: These often contain a dipeptide sequence, such as valine-citrulline (val-cit), that is specifically cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[5]
-
pH-sensitive linkers: Hydrazone linkers, for example, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[5]
-
Glutathione-sensitive linkers: These linkers incorporate a disulfide bond that is cleaved in the presence of high concentrations of glutathione, a reducing agent found at significantly higher levels inside cells compared to the bloodstream.[5]
-
-
Non-Cleavable Linkers: With these linkers, the ADC must be internalized by the target cell and trafficked to the lysosome.[7] There, the entire antibody is degraded by proteases, releasing the payload still attached to the linker and the amino acid residue to which it was conjugated (e.g., lysine).[5][7]
The Bystander Effect
A key advantage of cleavable linkers is their ability to induce a "bystander effect."[6] When a membrane-permeable payload is released from the ADC, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[6][8] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[6]
Non-cleavable linkers, on the other hand, release a payload-linker-amino acid complex that is typically charged and less membrane-permeable, thus largely abrogating the bystander effect.[6][8]
Quantitative Performance Data
The choice between a cleavable and non-cleavable linker impacts several key performance metrics of an ADC. The following tables summarize quantitative data from preclinical studies. It is important to note that direct head-to-head comparisons with the same antibody and experimental conditions are limited in published literature.[6][9]
Plasma Stability
The stability of the linker in plasma is crucial for minimizing off-target toxicity.[9] Non-cleavable linkers generally exhibit higher plasma stability.[7]
| Linker Type | ADC Example | Plasma Source | Stability Metric | Result | Reference |
| Non-Cleavable | Cys-linker-MMAE | Human | % MMAE Release (7 days) | <0.01% | [9] |
| Cleavable | mc-vc-PAB-MMAE | Human | % MMAE Release (6 days) | <1% | [9] |
| Cleavable | mc-vc-PAB-MMAE | Mouse | % MMAE Release (6 days) | ~25% | [9] |
| Cleavable | Sulfatase-cleavable linker | Mouse | Half-life | >7 days | [10] |
| Cleavable | Val-Cit linker | Mouse | Hydrolysis | Within 1 hour | [10] |
In Vitro Cytotoxicity
The potency of an ADC is often assessed through in vitro cytotoxicity assays. The bystander effect of cleavable linkers can contribute to higher potency in co-culture models.
| Linker Type | ADC Example | Cell Line (Antigen Status) | IC50 (ng/mL) | Bystander Effect (Co-culture) | Reference |
| Non-Cleavable | Trastuzumab-DM1 (T-DM1) | SK-BR-3 (HER2+++) | 10-50 | Minimal | [11] |
| Cleavable | Trastuzumab-vc-MMAE | SK-BR-3 (HER2+++) | 5-20 | Significant | [11] |
| Non-Cleavable | Trastuzumab-DM1 (T-DM1) | JIMT-1 (HER2+) | >1000 | Minimal | [11] |
| Cleavable | Trastuzumab-vc-MMAE | JIMT-1 (HER2+) | 100-500 | Moderate | [11] |
| Non-Cleavable | Anti-HER2 ADC | HER2+ cells | 609 pM | - | [10] |
| Cleavable | Val-Ala linker ADC | HER2+ cells | 92 pM | - | [10] |
| Cleavable | Sulfatase-linker ADC | HER2+ cells | 61 pM | - | [10] |
In Vivo Efficacy
Preclinical xenograft models are used to evaluate the in vivo anti-tumor activity of ADCs.
| Linker Type | ADC Example | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Non-Cleavable | Trastuzumab-DM1 (T-DM1) | NCI-N87 (gastric) | 10 mg/kg, single dose | ~80% | [11] |
| Cleavable | Trastuzumab-vc-MMAE | NCI-N87 (gastric) | 10 mg/kg, single dose | >90% (with regression) | [11] |
| Non-Cleavable | Trastuzumab-DM1 (T-DM1) | JIMT-1 (breast) | 15 mg/kg, single dose | ~50% | [11] |
| Cleavable | Trastuzumab-vc-MMAE | JIMT-1 (breast) | 10 mg/kg, single dose | ~70% | [11] |
| Cleavable | β-galactosidase-cleavable linker ADC | Xenograft mouse model | 1 mg/kg, single dose | 57-58% reduction in tumor volume | [10] |
Experimental Protocols
Accurate assessment of ADC performance requires robust and well-defined experimental protocols.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analysis: Quantify the amount of intact ADC, total antibody, and released payload using methods like ELISA or LC-MS.
ELISA-Based Quantification of Intact ADC
Objective: To measure the concentration of antibody-conjugated drug over time in plasma samples.
Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody.
-
Blocking: Add a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to the ADC that has retained its payload.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme.
-
Data Analysis: Measure the signal intensity, which is proportional to the amount of intact ADC.
LC-MS-Based Quantification of Free Payload
Objective: To quantify the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.
Methodology:
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the free payload.
-
-
LC-MS Analysis:
-
Chromatographic Separation: Inject the supernatant into a liquid chromatography system to separate the payload from other small molecules.
-
Mass Spectrometric Detection: Use a mass spectrometer to detect and quantify the payload based on its mass-to-charge ratio.
-
Conclusion
The choice between a cleavable and a non-cleavable linker is a nuanced decision that depends on multiple factors, including the target antigen's expression level and heterogeneity, the tumor microenvironment, and the physicochemical properties of the payload.[6] Cleavable linkers offer the potential for enhanced efficacy through the bystander effect, which is particularly valuable for treating heterogeneous tumors.[6][11] However, this can come at the cost of lower plasma stability and a higher risk of off-target toxicity.[6] Non-cleavable linkers generally provide superior plasma stability, which can lead to a more favorable safety profile.[7] Their efficacy, however, is highly dependent on efficient internalization and lysosomal processing of the ADC and they lack a significant bystander effect.[6] A thorough preclinical evaluation using robust experimental methodologies is essential for selecting the optimal linker strategy to maximize the therapeutic window of an ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Val-Cit-PABA and Val-Ala-PABA Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. This guide provides an objective comparison of two widely used cathepsin B-cleavable dipeptide linkers: Val-Cit-PABA and Val-Ala-PABA.
The linker in an ADC plays a pivotal role, ensuring stability in systemic circulation to prevent premature payload release while enabling efficient cleavage and release of the cytotoxic agent within the target tumor cell. Both Val-Cit-PABA and Val-Ala-PABA linkers are designed to be cleaved by the lysosomal protease cathepsin B, which is often overexpressed in tumor cells. While both linkers have demonstrated efficacy, their subtle structural differences can significantly impact the overall performance and developability of an ADC.
Performance Comparison: Val-Cit-PABA vs. Val-Ala-PABA
A critical aspect of ADC development is managing the aggregation propensity, especially with higher drug-to-antibody ratios (DAR). The hydrophilicity of the linker can play a significant role in this regard. Val-Ala has been demonstrated to possess greater hydrophilicity compared to Val-Cit.[1][2] This characteristic can be advantageous, particularly when working with hydrophobic payloads or aiming for high DARs.
Studies have shown that for random cysteine-conjugated anti-HER2 ADCs with an average DAR of approximately 7, the Val-Ala-based ADC exhibited no significant increase in aggregation (dimeric peak), whereas the aggregation of the Val-Cit-based ADC rose to 1.80%.[1] Similarly, with lipophilic payloads like PBD dimers, Val-Ala linkers have enabled the production of ADCs with a DAR of up to 7.4 with limited aggregation (less than 10%), a feat that is challenging with the more hydrophobic Val-Cit linker.[3]
Despite these differences in physicochemical properties, both linkers exhibit similar performance in terms of their primary function: cathepsin B-mediated payload release. Multiple sources indicate that both Val-Cit and Val-Ala linkers have comparable buffer stability and cathepsin B release efficiency.[][]
| Feature | Val-Cit-PABA | Val-Ala-PABA | Key Findings |
| Hydrophilicity | Lower | Higher | Val-Ala's increased hydrophilicity can improve the biophysical properties of the ADC.[1] |
| Aggregation | Higher propensity, especially at high DAR | Lower propensity | Val-Ala-based ADCs show less aggregation, particularly with high DARs and hydrophobic payloads.[1][3] For a DAR ~7 ADC, Val-Cit aggregation increased to 1.80% while Val-Ala showed no obvious increase.[1] |
| Cathepsin B Cleavage Efficiency | Efficient | Efficient | Both linkers are effectively cleaved by cathepsin B, leading to payload release.[][] |
| Plasma Stability | Generally stable in human plasma, but can be susceptible to cleavage by mouse carboxylesterase Ces1C.[1] | Generally stable | Both linkers are considered to have good plasma stability, though species-specific differences exist for Val-Cit.[1] |
| Bystander Effect | Capable | Capable | As cleavable linkers, both can mediate a bystander effect, where the released payload can kill neighboring antigen-negative tumor cells.[6][7][8] |
Mechanism of Action: Intracellular Processing of Cathepsin B-Cleavable ADCs
The efficacy of ADCs with Val-Cit-PABA or Val-Ala-PABA linkers relies on a series of intracellular events that lead to the targeted release of the cytotoxic payload.
The process begins with the ADC binding to a specific antigen on the surface of a tumor cell. This is followed by internalization of the ADC-antigen complex into an early endosome. The endosome then matures and fuses with a lysosome. Inside the acidic environment of the lysosome, cathepsin B and other proteases cleave the dipeptide linker (Val-Cit or Val-Ala), releasing the PABA spacer which then self-immolates to free the active cytotoxic payload. The released payload can then exert its cell-killing effect, typically by disrupting DNA or microtubules, leading to apoptosis.
Experimental Protocols
In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate of payload release from an ADC in the presence of purified cathepsin B.
Objective: To determine the cleavage kinetics of Val-Cit-PABA and Val-Ala-PABA linkers by cathepsin B.
Materials:
-
ADC constructs with Val-Cit-PABA and Val-Ala-PABA linkers
-
Recombinant human cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with an internal standard (e.g., a stable isotope-labeled version of the payload)
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Pre-incubate recombinant cathepsin B in the assay buffer at 37°C for 15 minutes to ensure full activation.
-
Reaction Initiation: In a microcentrifuge tube, mix the ADC (final concentration, e.g., 10 µM) with the pre-warmed assay buffer. Initiate the reaction by adding the activated cathepsin B (final concentration, e.g., 100 nM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding 3 volumes of the cold quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme and antibody. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the initial rate of cleavage. Kinetic parameters such as Vmax and Km can be calculated by running the assay with varying substrate (ADC) concentrations.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Bystander Effect of Val-Cit-PABA Antibody-Drug Conjugates: A Comparative Guide
The efficacy of Antibody-Drug Conjugates (ADCs) in treating heterogeneous tumors is significantly enhanced by the bystander effect, where the cytotoxic payload released by a target cancer cell kills adjacent antigen-negative cells.[1][2] This guide provides a comprehensive comparison of ADCs utilizing the cleavable valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PABA) linker system, focusing on experimental data and methodologies for assessing their bystander killing capacity.
The Val-Cit-PABA linker is designed for stability in circulation and is susceptible to cleavage by lysosomal enzymes, such as cathepsin B, which are often upregulated in tumor cells.[3] This enzymatic cleavage within the target cell releases the payload in its active form. When a membrane-permeable payload like monomethyl auristatin E (MMAE) is used, it can diffuse out of the target cell and induce apoptosis in neighboring cells, thereby mediating the bystander effect.[4][5]
Comparative Analysis of ADC Linker Technologies and Payloads
The choice of both the linker and the cytotoxic payload is critical in determining the extent of the bystander effect.[6] ADCs with cleavable linkers, such as the Val-Cit-PABA system, are more likely to induce a potent bystander effect compared to those with non-cleavable linkers.[2][7]
| Linker Type | Cleavage Mechanism | Bystander Effect Potential | Example ADC (Payload) | Rationale |
| Val-Cit-PABA | Enzymatic (e.g., Cathepsin B) | High | T-vc-MMAE[2] | Releases unmodified, membrane-permeable payload (e.g., MMAE) that can diffuse to neighboring cells.[2][3] |
| Hydrazone | pH-sensitive (Acidic environment) | Moderate to High | --- | Releases payload in the acidic tumor microenvironment or lysosomes, which can then diffuse.[7] |
| Disulfide | Reduction (e.g., Glutathione) | Moderate to High | --- | Cleaved in the reducing intracellular environment, releasing the payload.[7] |
| Non-cleavable (e.g., SMCC) | Proteolytic degradation of the antibody | Low to Negligible | Trastuzumab emtansine (T-DM1)[8] | Releases a payload-linker-amino acid complex that is typically charged and less membrane-permeable, limiting its diffusion.[2][7][8] |
The physicochemical properties of the payload itself are also a key determinant of bystander killing.
| Payload | Permeability | Bystander Effect | Mechanism of Action |
| MMAE | High | High | A potent microtubule inhibitor that readily diffuses across cell membranes.[4][5] |
| MMAF | Low | Low to Negligible | A microtubule inhibitor with a charged carboxyl group that restricts its ability to exit the target cell.[4][5] |
| DM1 | Low (as Lys-SMCC-DM1) | Low to Negligible | A maytansinoid derivative; when released from a non-cleavable linker, the resulting metabolite has poor membrane permeability.[8] |
| DXd | High | High | A topoisomerase I inhibitor that is highly membrane-permeable.[6] |
Quantitative Assessment of the Bystander Effect
The bystander effect is typically quantified using in vitro co-culture or conditioned medium assays, and further confirmed in in vivo models.
In Vitro Co-culture Assay Data
This assay measures the viability of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.
| ADC | Target-Positive Cells (Antigen) | Bystander Cells (Antigen) | Key Findings | Reference |
| DS-8201a (T-DXd) | SKBR3 (HER2-positive) | MCF7 (HER2-negative) | Significantly reduced viability of HER2-negative cells, demonstrating a potent bystander effect.[1] | [1] |
| T-DM1 | SKBR3 (HER2-positive) | MCF7 (HER2-negative) | Did not affect the viability of HER2-negative cells, indicating a lack of bystander effect.[1] | [1] |
| T-vc-MMAE | N87, BT474, SKBR3 (HER2-positive) | GFP-MCF7 (HER2-low) | Increased bystander killing of GFP-MCF7 cells with an increasing fraction of HER2-positive cells.[2] | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the bystander effect of different ADCs.
In Vitro Co-culture Bystander Assay
This method directly evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[7][9]
Objective: To quantify the cytotoxic effect of an ADC on antigen-negative cells when co-cultured with antigen-positive target cells.
Methodology:
-
Cell Preparation:
-
Antigen-positive cells (e.g., SKBR3 for HER2).
-
Antigen-negative cells engineered to express a fluorescent protein (e.g., MCF7-GFP) for easy identification and quantification.[7]
-
-
Co-culture Seeding:
-
Seed a mixture of antigen-positive and antigen-negative cells in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3).[7]
-
Include monoculture controls for both cell lines.
-
-
ADC Treatment:
-
After allowing cells to adhere (typically 24 hours), treat the co-cultures and monocultures with a serial dilution of the ADC.
-
The concentration range should be chosen to be highly cytotoxic to the antigen-positive cells while having minimal direct effect on the antigen-negative cells in monoculture.[7]
-
-
Incubation:
-
Incubate the plates for a period sufficient to allow for ADC internalization, payload release, and induction of apoptosis (typically 72-120 hours).[1]
-
-
Viability Assessment:
Conditioned Medium Transfer Assay
This assay determines if a cytotoxic payload is released from the target cells into the culture medium.[1]
Objective: To assess whether the ADC-treated target cells release a soluble factor (the payload) that is toxic to bystander cells.
Methodology:
-
Preparation of Conditioned Medium:
-
Seed antigen-positive cells (e.g., SKBR3) and treat them with the ADC for a specified period (e.g., 72-96 hours).[1]
-
Collect the culture supernatant (conditioned medium) and clarify it by centrifugation.
-
-
Treatment of Bystander Cells:
-
Seed antigen-negative cells (e.g., MCF7) in a separate 96-well plate.
-
After adherence, replace the medium with the collected conditioned medium.[1]
-
Include controls where bystander cells are treated with medium from untreated antigen-positive cells.
-
-
Incubation and Viability Assessment:
-
Incubate the bystander cells for 72-96 hours.
-
Assess cell viability using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo).[5]
-
Visualizations: Mechanisms and Workflows
Diagrams illustrating the mechanism of action and experimental procedures provide a clear understanding of the processes involved.
References
- 1. agilent.com [agilent.com]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. aacrjournals.org [aacrjournals.org]
Benchmarking Mal-PEG2-Val-Cit-PABA Against Next-Generation Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and therapeutic window. The Mal-PEG2-Val-Cit-PABA linker, a well-established cleavable linker system, has been instrumental in the success of several ADCs. However, the quest for improved performance has driven the development of next-generation linkers designed to overcome the limitations of their predecessors. This guide provides an objective comparison of the this compound linker against emerging next-generation linker technologies, supported by experimental data, detailed methodologies, and visual representations of key concepts.
The Incumbent: this compound Linker
The this compound linker is a protease-cleavable system designed for intracellular release of the cytotoxic payload. Its design incorporates several key functional units:
-
Maleimide (Mal): Enables covalent conjugation to thiol groups on the antibody, typically on cysteine residues.
-
Polyethylene Glycol (PEG2): A short PEG spacer that enhances hydrophilicity and can improve the pharmacokinetic properties of the ADC.
-
Valine-Citrulline (Val-Cit): A dipeptide motif that is a substrate for lysosomal proteases, primarily Cathepsin B, which are abundant in the tumor microenvironment.
-
p-Aminobenzyl Alcohol (PABA): A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, spontaneously releases the payload in its unmodified, active form.
The intracellular cleavage of the Val-Cit linker by Cathepsin B is a key feature of this system, ensuring that the potent cytotoxic payload is released predominantly within the target cancer cells, thereby minimizing off-target toxicity.
Next-Generation Linkers: Addressing the Challenges
While the Val-Cit linker has proven effective, it exhibits certain liabilities, such as susceptibility to premature cleavage in rodent plasma, which can complicate preclinical evaluation.[1][2] Next-generation linkers aim to address these challenges by offering enhanced stability, alternative cleavage mechanisms, and improved physicochemical properties. This guide will focus on two prominent next-generation strategies: Tandem-Cleavage Glucuronide Linkers and linkers incorporating hydrophilic spacer technology .
Tandem-Cleavage Glucuronide Linkers
This innovative approach introduces a dual-cleavage mechanism to enhance plasma stability. These linkers typically incorporate a glucuronide moiety that masks a protease-sensitive dipeptide. The payload is released only after a two-step enzymatic process:
-
Step 1 (Lysosomal): The glucuronide moiety is cleaved by β-glucuronidase, an enzyme abundant in the lysosomal compartment of tumor cells.
-
Step 2 (Lysosomal): The unmasked dipeptide is then cleaved by proteases like Cathepsin B, triggering the release of the payload.
This sequential cleavage is designed to prevent premature payload release in the circulation, where β-glucuronidase activity is low.
Hydrophilic Spacer Technology (e.g., HydraSpace™)
Hydrophobicity of the linker-payload can lead to ADC aggregation, poor pharmacokinetics, and reduced efficacy. Next-generation linkers often incorporate highly polar spacers to counteract this. HydraSpace™ is a polar sulfamide-based spacer technology that has been shown to improve the manufacturability, stability, and therapeutic index of ADCs.[3][4][5][6]
Quantitative Data Summary: A Head-to-Head Comparison
The following tables summarize the performance of this compound against next-generation linkers based on available preclinical data.
| Linker Type | ADC Model | Animal Model | Key Stability Findings | Reference |
| Monocleavage (Vedotin, Val-Cit) | anti-CD79b-MMAE | Rat | Showed rapid payload loss in plasma. | [7][8] |
| Tandem-Cleavage (Glucuronide-Dipeptide) | anti-CD79b-MMAE | Rat | Remained mostly intact through day 12 in plasma. | [7][8] |
| β-Glucuronide | MMAF conjugate | Rat | Highly stable in rat plasma with an extrapolated half-life of 81 days. | [9][10] |
| Val-Cit (VCit) | anti-HER2-MMAF | Mouse | Lost >95% of conjugated MMAF after 14-day incubation in mouse plasma. | [1] |
| Glutamic acid–valine–citrulline (EVCit) | anti-HER2-MMAF | Mouse | Showed almost no linker cleavage after 14-day incubation in mouse plasma. | [1] |
| Sulfatase-cleavable | MMAE conjugate | Mouse | Demonstrated high plasma stability (over 7 days), whereas Val-Cit linker conjugates were hydrolyzed within 1 hour. | [11] |
| Linker Type | ADC Model | In Vitro Cytotoxicity (IC50) | Key Efficacy Findings | Reference |
| Monocleavage (Vedotin, Val-Cit) | anti-CD79b-MMAE | Jeko-1 cells: Similar potency to tandem-cleavage linker. | Granta 519 xenograft: Less efficacious than the tandem-cleavage linker ADC at equal payload doses. | [7][12] |
| Tandem-Cleavage (Glucuronide-Dipeptide) | anti-CD79b-MMAE | Jeko-1 cells: Similar potency to monocleavage linker. | Granta 519 xenograft: Out-performs the vedotin conjugate. | [7][12] |
| β-Galactosidase-cleavable | Trastuzumab-MMAE | SK-BR-3 cells: IC50 of 8.8 pmol/L. | Exhibited a lower IC50 than the ADC with a Val-Cit linker (14.3 pmol/L). | [11] |
| Sulfatase-cleavable | HER2+ cells | IC50 of 61 and 111 pmol/L. | Exhibited higher cytotoxicity than Val-Ala containing ADCs (IC50 = 92 pmol/L) and noncleavable ADCs (IC50 = 609 pmol/L). | [11] |
| HydraSpace™ | Trastuzumab conjugate | Not specified | Showed full and durable tumor regression after a single administration of 9 mg/kg in a T226 xenograft model. | [3][5] |
| HydraSpace™ | Brentuximab conjugate | Not specified | Showed full and durable tumor regression after a single administration of 1 mg/kg in a Karpas-299 xenograft model. | [3][5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key experiments cited in this guide.
In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma from various species by measuring the amount of intact ADC over time.
Materials:
-
ADC of interest
-
Plasma (human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Immunoaffinity capture reagents (e.g., Protein A magnetic beads)
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma at a concentration of 100 µg/mL at 37°C.[13]
-
Collect aliquots at various time points (e.g., 0, 8, 24, 48, 96, 168 hours).
-
Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A magnetic beads).
-
Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point.[14]
-
A decrease in DAR over time indicates linker cleavage and payload loss.
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of an ADC in a preclinical cancer model.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
ADC of interest, vehicle control, and any relevant comparator ADCs
-
Calipers for tumor measurement
-
Sterile injection supplies
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.[15][16][17]
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (typically 5-10 mice per group) with similar average tumor volumes.
-
Treatment Administration: Administer the ADC, vehicle control, and any comparators intravenously at the specified dose and schedule.[18]
-
Efficacy Monitoring: Measure tumor volumes with calipers two to three times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed.
-
Data Analysis: Calculate tumor growth inhibition (TGI) to quantify the anti-tumor effect and use statistical analysis to compare treatment groups.
Visualizing the Mechanisms
Diagrams created using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows.
Caption: Intracellular processing of a this compound ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. synaffix.com [synaffix.com]
- 6. A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. benchchem.com [benchchem.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of Antibody-Drug Conjugate Pharmacokinetics: A Comparative Guide
A deep dive into the pharmacokinetic profiles of diverse Antibody-Drug Conjugate (ADC) constructs reveals a complex interplay between their constituent parts—the antibody, linker, and payload—that dictates their behavior in vivo. This guide offers a comparative analysis of experimental data to illuminate how these components influence the absorption, distribution, metabolism, and excretion (ADME) of ADCs, providing crucial insights for researchers, scientists, and drug development professionals.
The therapeutic efficacy and safety of an ADC are intrinsically linked to its pharmacokinetic (PK) profile. The ideal ADC maintains a long half-life, allowing for sufficient exposure to the target tumor cells, while also exhibiting controlled clearance to minimize off-target toxicities. Achieving this delicate balance requires a nuanced understanding of how each component of the ADC construct contributes to its overall PK properties. Key factors influencing ADC pharmacokinetics include the stability of the linker, the physicochemical properties of the payload, and the drug-to-antibody ratio (DAR).
Comparative Pharmacokinetic Parameters of Different ADC Constructs
The following table summarizes key pharmacokinetic parameters for a selection of ADCs with varying linker technologies and payloads. This data, compiled from preclinical and clinical studies, highlights the impact of different ADC designs on their in vivo disposition.
| ADC Construct | Target Antigen | Linker Type | Payload | Average DAR | Clearance (CL) | Volume of Distribution (Vss) | Terminal Half-life (t½) |
| Trastuzumab emtansine (T-DM1) | HER2 | Non-cleavable (SMCC) | DM1 (Maytansinoid) | ~3.5 | Low | Low | ~3-4 days |
| Brentuximab vedotin (Adcetris®) | CD30 | Cleavable (vc) | MMAE (Auristatin) | ~4 | Moderate | Moderate | ~4-6 days |
| Inotuzumab ozogamicin (B1678132) (Besponsa®) | CD22 | Cleavable (Hydrazone) | Calicheamicin | ~6 | High | High | ~1-2 days |
| Trastuzumab deruxtecan (B607063) (Enhertu®) | HER2 | Cleavable (Peptide) | Deruxtecan (Topoisomerase I inhibitor) | ~8 | Moderate | Moderate | ~5-6 days |
| Sacituzumab govitecan (Trodelvy®) | Trop-2 | Cleavable (Hydrazone) | SN-38 (Topoisomerase I inhibitor) | ~7.6 | High | High | ~11-16 hours (for SN-38) |
Note: The pharmacokinetic parameters presented are approximate values and can vary depending on the study population, dose, and analytical methods used.
The Influence of ADC Components on Pharmacokinetics
The data reveals several key trends in how different ADC components affect their PK profiles:
-
Linker Stability: Non-cleavable linkers, such as the thioether-based SMCC linker in Trastuzumab emtansine, generally contribute to a more stable ADC in circulation, resulting in lower clearance and a longer half-life.[1] In contrast, ADCs with cleavable linkers, particularly acid-labile hydrazone linkers, can exhibit faster clearance due to premature release of the payload.[2]
-
Payload Properties: The physicochemical properties of the payload play a crucial role. More hydrophobic payloads can lead to faster clearance through non-specific uptake by the reticuloendothelial system.[3] For instance, calicheamicin-containing ADCs like Inotuzumab ozogamicin tend to have higher clearance rates compared to those with auristatin or maytansinoid payloads.[4]
-
Drug-to-Antibody Ratio (DAR): A higher DAR can increase the potency of an ADC but may also lead to faster clearance.[5][6] This is often attributed to increased hydrophobicity and potential structural changes in the antibody that can enhance its uptake by clearance organs like the liver.[5][6] However, strategic placement of hydrophilic components in the linker can help mitigate this effect.[3]
Experimental Protocols for Key Pharmacokinetic Assays
Accurate characterization of an ADC's pharmacokinetic profile requires a suite of specialized bioanalytical assays to quantify the different forms of the drug in biological matrices. The complexity of ADCs necessitates the measurement of at least three key analytes: the total antibody, the antibody-drug conjugate, and the unconjugated (free) payload.[7]
Quantification of Total Antibody by Enzyme-Linked Immunosorbent Assay (ELISA)
This assay measures the concentration of all antibody species, both conjugated and unconjugated.
-
Principle: A sandwich ELISA format is typically employed.
-
Methodology:
-
Coating: Microtiter plates are coated with a capture antibody that specifically binds to the ADC's antibody backbone (e.g., an anti-idiotypic antibody or the target antigen).
-
Sample Incubation: Plasma or serum samples, along with a standard curve of the unconjugated antibody, are added to the wells.
-
Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that also binds to the antibody backbone is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, and the resulting color change is proportional to the amount of total antibody present.
-
Quantification: The absorbance is read using a plate reader, and the concentration in the samples is determined by interpolating from the standard curve.
-
Quantification of Antibody-Conjugated Drug by ELISA
This assay specifically measures the concentration of the antibody that is still conjugated to the payload.
-
Principle: This assay often uses a bridging format or a capture-detection strategy that relies on both the antibody and the payload.
-
Methodology:
-
Coating: Microtiter plates are coated with a capture antibody that binds to the ADC's antibody backbone.
-
Sample Incubation: Plasma or serum samples and a standard curve of the ADC are added to the wells.
-
Detection: A detection antibody that specifically recognizes the payload molecule and is conjugated to an enzyme is added.
-
Substrate Addition and Quantification: Similar to the total antibody ELISA, a substrate is added, and the resulting signal is measured to determine the concentration of the conjugated ADC.
-
Quantification of Free Payload by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method is used to measure the concentration of the cytotoxic payload that has been released from the antibody.[8]
-
Principle: LC-MS/MS combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.
-
Methodology:
-
Sample Preparation: Proteins in the plasma or serum samples are precipitated and removed, typically using organic solvents like acetonitrile. An internal standard (a stable isotope-labeled version of the payload) is added to each sample for accurate quantification.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where the free payload is separated from other components in the matrix on a reversed-phase column.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The payload molecules are ionized, and specific parent-product ion transitions are monitored (Multiple Reaction Monitoring - MRM) for both the payload and the internal standard.
-
Quantification: The peak area ratio of the payload to the internal standard is used to calculate the concentration of the free payload in the sample by comparing it to a standard curve prepared in a similar biological matrix.
-
Visualizing the ADC Pharmacokinetic Workflow
The following diagram illustrates a generalized workflow for a preclinical pharmacokinetic study of an ADC.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Why assessing the pharmacokinetics of antibody-drug conjugates is so complex [iconplc.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Val-Cit Linker Alternatives for Enhanced Plasma Stability in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel ADC Linker Technologies with Supporting Experimental Data
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety.[1] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. The widely used valine-citrulline (Val-Cit) dipeptide linker, while effective, exhibits liabilities such as instability in rodent plasma and susceptibility to cleavage by neutrophil elastase, prompting the development of more robust alternatives.[2][3] This guide provides a comprehensive comparison of next-generation linkers designed for improved plasma stability, supported by experimental data and detailed methodologies.
Comparative Plasma Stability of ADC Linkers
The following table summarizes quantitative data on the plasma stability of various linker technologies compared to the traditional Val-Cit linker. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.[4]
| Linker Class | Specific Linker | ADC Model/Payload | Species | Stability Metric | Value | Reference(s) |
| Dipeptide (Baseline) | Val-Cit | cAC10-MMAE | Mouse | Half-life (t½) | ~6.0 days (144 hours) | [1] |
| Val-Cit | cAC10-MMAE | Cynomolgus Monkey | Apparent Half-life (t½) | ~9.6 days (230 hours) | [1] | |
| Val-Cit | Trastuzumab-MMAF | Mouse | % Payload Lost (14 days) | >95% | [5] | |
| Novel Peptide | EVCit (Glu-Val-Cit) | Trastuzumab-MMAF | Mouse | % Payload Lost (14 days) | Almost no cleavage | [5] |
| EVCit (Glu-Val-Cit) | Not Specified | Mouse | Half-life (t½) | ~12 days | [3] | |
| EGCit (Glu-Gly-Cit) | Not Specified | Mouse & Primate | Stability | Provides long-term stability | [2] | |
| Triglycyl (CX) | DM1 | Not Specified | Half-life (t½) | 9.9 days | [6] | |
| Enzyme-Cleavable (Non-Peptide) | β-Glucuronide | MMAF | Rat | Extrapolated Half-life (t½) | 81 days | [7][8] |
| Sulfatase-Cleavable | MMAE | Mouse | Stability (7 days) | High stability (hydrolyzed within 1h for Val-Cit/Val-Ala) | [6] | |
| Acid-Labile | Hydrazone/Carbonate | Not Specified | Human/Mouse | Half-life (t½) | 1-3 days | [9] |
| Silyl Ether-Based | MMAE | Human | Half-life (t½) | >7 days | [9][10] | |
| Tandem-Cleavage | Glucuronide-Val-Cit | MMAE | Rat | Stability (7 days) | Significantly more stable than mono-cleavage Val-Cit | [11] |
| Non-Cleavable | SMCC | DM1 | Not Specified | Half-life (t½) | 10.4 days | [6] |
| SMCC | DM1 (Kadcyla®) | Mouse | % DAR Decrease (7 days) | 29% | [6] |
General Mechanism of Antibody-Drug Conjugate Action
The fundamental principle of ADC therapy involves the targeted delivery of a potent cytotoxic payload to cancer cells. This process relies on the specificity of the monoclonal antibody for a tumor-associated antigen and the controlled release of the payload, which is governed by the linker.
Caption: General mechanism of action for an antibody-drug conjugate.
Alternatives to Val-Cit Linkers for Improved Plasma Stability
Several innovative linker strategies have emerged to address the limitations of traditional dipeptide linkers, offering enhanced stability in circulation and alternative payload release mechanisms.
Novel Peptide Linkers
Modifications to the dipeptide sequence have yielded linkers with improved resistance to premature cleavage.
-
Glutamic Acid-Containing Tripeptides (e.g., EVCit, EGCit): The addition of a hydrophilic glutamic acid residue at the P3 position of the peptide sequence significantly reduces susceptibility to cleavage by carboxylesterase 1c (Ces1c), the enzyme responsible for the instability of Val-Cit linkers in rodent plasma.[2][3] The EGCit linker also demonstrates resistance to human neutrophil elastase.[2]
-
Triglycyl Peptide Linkers: These linkers, composed of three glycine (B1666218) residues, exhibit high stability in mouse plasma, comparable to non-cleavable linkers.[6]
Enzyme-Cleavable (Non-Peptide) Linkers
These linkers exploit the activity of enzymes that are overexpressed in the tumor microenvironment or within lysosomes.
-
β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme abundant in lysosomes and the necrotic regions of some tumors, but with low activity in systemic circulation.[7] The hydrophilic nature of the glucuronide moiety can also help to mitigate aggregation issues with hydrophobic payloads.[7]
Caption: Cleavage mechanism of a β-glucuronide linker.
-
Sulfatase-Cleavable Linkers: These linkers are designed to be cleaved by lysosomal sulfatases, which are overexpressed in some tumor types. They have demonstrated remarkable stability in both human and mouse plasma.[6][12]
pH-Sensitive (Acid-Labile) Linkers
These linkers are designed to be stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes.
-
Silyl Ether-Based Linkers: This newer class of acid-labile linkers has shown significantly improved plasma stability compared to traditional hydrazone and carbonate linkers, with a reported half-life of over 7 days in human plasma.[9][10]
Redox-Sensitive Linkers
These linkers exploit the difference in the redox potential between the extracellular environment and the intracellular cytoplasm.
-
Disulfide Linkers: These linkers are cleaved in the presence of high concentrations of glutathione (B108866) (GSH), a reducing agent found at significantly higher levels inside cells compared to the plasma.[4]
-
Azobenzene-Containing Linkers: This novel class of glutathione-cleavable linkers has demonstrated efficient payload release under elevated glutathione levels while maintaining stability in human plasma.
Tandem-Cleavage Linkers
This innovative approach incorporates two distinct cleavage mechanisms into a single linker, providing an additional layer of stability. For example, a β-glucuronide moiety can act as a protecting group for a dipeptide sequence, requiring sequential cleavage by β-glucuronidase and then a protease to release the payload.[11][13] This design has been shown to significantly improve in vivo stability and tolerability.[14]
Non-Cleavable Linkers
Non-cleavable linkers, such as the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, rely on the complete proteolytic degradation of the antibody in the lysosome to release the payload.[15] This mechanism generally results in high plasma stability and a favorable safety profile.[16]
Experimental Protocols
In Vitro Plasma Stability Assay (LC-MS Based)
This assay determines the stability of an ADC in plasma over time by measuring the amount of intact ADC and/or released payload.[4][17][18][19]
Objective: To quantify the rate of drug deconjugation or payload release from an ADC in a plasma matrix.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey), collected with an anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS)
-
Protein A or antigen-specific affinity capture resin (e.g., magnetic beads)
-
Organic solvent (e.g., acetonitrile) for protein precipitation
-
LC-MS grade water, acetonitrile, and formic acid
-
Internal standard for payload quantification
Methodology:
-
Incubation:
-
Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species.
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Immediately freeze the collected aliquots at -80°C to stop the reaction.
-
-
Sample Preparation for Intact ADC Analysis (DAR Measurement):
-
Thaw the plasma samples.
-
Perform immunocapture of the ADC using Protein A or antigen-specific beads.
-
Wash the beads with PBS to remove non-specifically bound proteins.
-
Elute the intact ADC from the beads.
-
Analyze the eluate by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.
-
-
Sample Preparation for Released Payload Analysis:
-
Thaw the plasma samples.
-
Add a cold organic solvent (e.g., acetonitrile) containing an internal standard to precipitate plasma proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the released payload.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.
-
-
Data Analysis:
-
Plot the average DAR or the concentration of the released payload against time.
-
Calculate the in vitro half-life (t½) of the ADC linker in plasma.
-
Caption: Experimental workflow for an in vitro plasma stability assay.
In Vivo Pharmacokinetic Study
This study evaluates the stability, clearance, and overall pharmacokinetic profile of an ADC in a living organism.[1][20]
Objective: To determine the in vivo pharmacokinetic parameters of the total antibody and the intact ADC, and to assess linker stability in a physiological context.
Materials:
-
Test ADC
-
Appropriate animal model (e.g., mice, rats)
-
Dosing vehicle (e.g., sterile saline)
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
-
Analytical instrumentation (e.g., ELISA plate reader, LC-MS/MS)
Methodology:
-
Animal Dosing:
-
Administer a single intravenous (IV) dose of the ADC to the selected animal model.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points post-dose (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours).
-
Process the blood samples to obtain plasma via centrifugation.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Total Antibody Concentration: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the total antibody concentration (both conjugated and unconjugated) in the plasma samples.
-
Intact ADC Concentration: Employ an ELISA or LC-MS-based method to measure the concentration of the antibody-conjugated drug.
-
Unconjugated Payload Concentration: Use LC-MS/MS to quantify the amount of free payload in the plasma.
-
-
Data Analysis:
-
Generate concentration-time profiles for the total antibody, intact ADC, and free payload.
-
Calculate key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life) for both the total antibody and the intact ADC.
-
A faster clearance of the intact ADC compared to the total antibody is indicative of in vivo linker instability.
-
Conclusion
The development of novel linker technologies has significantly expanded the toolbox for designing next-generation ADCs with improved therapeutic indices. Alternatives to the Val-Cit linker, such as glutamic acid-containing peptides, β-glucuronide linkers, sulfatase-cleavable linkers, and tandem-cleavage systems, have demonstrated enhanced plasma stability, which is crucial for minimizing off-target toxicity and maximizing the delivery of the cytotoxic payload to tumor cells. The selection of an optimal linker is a multifaceted process that requires careful consideration of the target antigen, the payload, and the specific preclinical and clinical context. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of linker stability, enabling an informed and data-driven approach to ADC design and development.
References
- 1. benchchem.com [benchchem.com]
- 2. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates [repository.cam.ac.uk]
- 13. biorxiv.org [biorxiv.org]
- 14. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 16. benchchem.com [benchchem.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Self-Immolative Spacers for Controlled Drug Release
For researchers, scientists, and drug development professionals, the selection of an appropriate self-immolative spacer is a critical determinant in the design of effective drug delivery systems. These molecular entities are engineered to undergo spontaneous degradation upon a specific triggering event, leading to the release of a therapeutic payload. This guide provides an objective comparison of the performance of various self-immolative spacers, supported by experimental data, to aid in the rational design of next-generation drug conjugates.
Self-immolative spacers are integral components in the design of prodrugs and antibody-drug conjugates (ADCs), ensuring that the potent therapeutic agent remains inactive and covalently attached to its carrier until it reaches the target site.[1] Upon activation by a specific stimulus, such as an enzyme or a change in pH, the spacer undergoes a cascade of intramolecular reactions, culminating in the release of the unmodified drug.[2] The kinetics of this release are paramount to the efficacy and safety of the therapeutic.
This guide delves into a head-to-head comparison of different classes of self-immolative spacers, focusing on their release mechanisms and kinetics. The primary categories discussed are spacers based on 1,6-elimination, such as the widely used p-aminobenzyl alcohol (PABC) systems, and those driven by intramolecular cyclization.
Performance Comparison of Self-Immolative Spacers
The efficiency of a self-immolative spacer is primarily dictated by its release kinetics, often expressed as the half-life (t½) of the cleavage reaction under specific conditions. The following tables summarize quantitative data for various spacers, highlighting the diversity in their release rates. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 1: Release Kinetics of 1,6-Elimination-Based Spacers
| Spacer Type | Trigger | Payload Model | Experimental Conditions | Half-life (t½) | Citation(s) |
| p-Aminobenzyl alcohol (PABC) | Trypsin | 4-Nitroaniline | 0.05 M Bistris buffer (pH 6.9), 25 °C | ≈ 40 hours | [2] |
| p-Aminobenzyl alcohol (PABC) | Penicillin G Acylase (PGA) | 7-Hydroxyl coumarin | Not specified | 6 minutes | [3] |
| Combined PABC-Cyclization | Penicillin G Acylase (PGA) | 7-Hydroxyl coumarin | Not specified | < 10 minutes (complete release) | [3] |
| pH-Responsive N-acyl carbamate | Acidic pH | Amide-containing drugs | pH 5.5 | >80% release in 24h | [4][5] |
Table 2: Release Kinetics of Cyclization-Driven Spacers
| Spacer Type | Trigger | Payload Model | Experimental Conditions | Half-life (t½) | Citation(s) |
| 6-exo-trig-cyclization (Lactonization) | Photoactivation | Fluorescent reporter | Not specified | ≈ 3 minutes | [2] |
| Proline-derived | Not specified | Not specified | Not specified | 1.6 hours | [2] |
| 4-Aminobutyric acid derivatives | Physiological pH and temperature | γ-Lactams | Not specified | 2 to 39 seconds | [6] |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of 1,6-elimination and cyclization-driven release are fundamental to understanding the behavior of these spacers. The following diagrams, generated using the DOT language, illustrate these processes and a typical experimental workflow for their evaluation.
Experimental Protocols
Accurate and reproducible assessment of self-immolative spacer performance is crucial. The following are generalized protocols for key experiments cited in the literature.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Kinetic Analysis
Objective: To quantify the rate of drug release from a self-immolative spacer conjugate.
Materials:
-
Spacer-drug conjugate
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4; acetate (B1210297) buffer, pH 5.5)
-
Triggering agent (e.g., specific enzyme, acid, or reducing agent)
-
Quenching solution (e.g., strong acid or base to stop the reaction)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
Procedure:
-
Prepare a stock solution of the spacer-drug conjugate in an appropriate solvent (e.g., DMSO).
-
Initiate the cleavage reaction by diluting the stock solution into the reaction buffer containing the triggering agent at a controlled temperature (e.g., 37 °C).
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a quenching solution.
-
Analyze the quenched sample by HPLC.
-
Develop a gradient elution method to separate the intact conjugate, the released drug, and any intermediates.[7][8]
-
Quantify the peak areas corresponding to the intact conjugate and the released drug.
-
Plot the concentration of the intact conjugate or the released drug as a function of time to determine the release kinetics and calculate the half-life.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Kinetic Studies
Objective: To monitor the self-immolation process in real-time and identify intermediates and final products.
Materials:
-
High-concentration sample of the spacer-drug conjugate in a suitable deuterated solvent
-
NMR spectrometer
-
Triggering agent
Procedure:
-
Dissolve the spacer-drug conjugate in an NMR tube with the appropriate deuterated solvent.
-
Acquire an initial NMR spectrum to serve as a baseline (t=0).
-
Initiate the self-immolation by adding the triggering agent directly to the NMR tube.
-
Acquire a series of time-resolved NMR spectra (e.g., 1H NMR) at regular intervals.
-
Process and analyze the spectra to monitor the disappearance of signals corresponding to the starting material and the appearance of new signals from the released drug and spacer byproducts.
-
Integrate key signals to determine the relative concentrations of species over time, allowing for the calculation of reaction kinetics.
Protocol 3: Mass Spectrometry (MS) for Product Identification
Objective: To identify the cleavage products and confirm the proposed self-immolation mechanism.
Materials:
-
Aliquots from the kinetic experiment (Protocol 1)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Introduce the quenched aliquots from the kinetic study into the LC-MS system.
-
Separate the components of the mixture using the HPLC method developed in Protocol 1.
-
Analyze the eluting peaks by mass spectrometry to determine the mass-to-charge ratio (m/z) of each component.
-
Compare the observed masses with the theoretical masses of the expected cleavage products to confirm their identities.[4][7]
-
Tandem mass spectrometry (MS/MS) can be used to further fragment the ions and obtain structural information, providing definitive evidence for the cleavage site and the structure of the degradation products.
Conclusion
The choice of a self-immolative spacer has a profound impact on the therapeutic index of a drug conjugate. Spacers based on 1,6-elimination, particularly the PABC system, are well-established and offer predictable, albeit sometimes slow, release kinetics.[2] Cyclization-driven spacers, on the other hand, can provide much faster release rates, which may be advantageous for certain applications.[6] The data and protocols presented in this guide are intended to provide a foundation for making informed decisions in the design and development of next-generation drug delivery systems with optimized linker technology. A case-by-case evaluation is often necessary to determine the most effective spacer for a specific application.[2]
References
- 1. Self-immolative spacers: kinetic aspects, structure-property relationships, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Self-Immolative Linker for the pH-Responsive Release of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Mal-PEG2-Val-Cit-PABA
This guide provides essential, step-by-step procedures for the proper disposal of Mal-PEG2-Val-Cit-PABA, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, adherence to standard laboratory safety practices is paramount. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. In the absence of a direct SDS, the compound should be treated as a potentially hazardous chemical.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Safety goggles or a face shield are essential to protect against splashes.
-
Lab Coat: A fully buttoned lab coat should be worn to protect from skin contact.
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound waste depends on whether it is in liquid or solid form.
Liquid Waste Disposal:
-
Inactivation (Chemical Degradation): To minimize potential hazards, it is recommended to inactivate the peptide linker before disposal. Hydrolysis is a common method for peptide degradation.[1]
-
Acidic or Basic Hydrolysis: In a designated chemical fume hood, treat the liquid waste containing this compound with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH).[1][2] This process helps to break the peptide bonds.
-
Duration: Allow the inactivation solution to sit for a recommended period, typically at least 24 hours, to ensure complete degradation.[1]
-
-
Neutralization: After the inactivation period, carefully neutralize the solution.
-
For acidic solutions, slowly add a base (e.g., sodium bicarbonate or 1 M NaOH) until the pH is between 6.0 and 8.0.[1]
-
For basic solutions, slowly add an acid (e.g., 1 M HCl) to achieve the same pH range.
-
-
Collection: Transfer the neutralized solution into a clearly labeled hazardous waste container. The label should include the chemical name and a "Hazardous Waste" designation.
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.[3] Never pour chemical waste down the drain unless explicitly permitted by your institution's EHS office.[2][3]
Solid Waste Disposal:
Solid waste contaminated with this compound includes items such as pipette tips, gloves, vials, and contaminated lab paper.
-
Segregation: Collect all contaminated solid waste in a designated, leak-proof hazardous waste container.[2]
-
Labeling: Clearly label the container with "Hazardous Waste" and list the chemical contaminant (this compound).
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Schedule a pickup for the container with your institution's certified hazardous waste management service.[2]
Quantitative Data for Disposal
The following table summarizes key parameters for the chemical inactivation and disposal of peptide-based chemical waste. These are general recommendations and may need to be adjusted based on the concentration of the waste and institutional protocols.
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Effective for the hydrolysis of peptide bonds.[1][2] |
| Inactivation Time | Minimum 24 hours | To ensure the complete degradation of the peptide linker.[1] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional waste streams.[1] |
| Waste Storage Temperature | Room Temperature (in a secure area) | Standard practice for non-hazardous chemical waste pending disposal.[1] |
Experimental Protocols
Protocol for Inactivation of Liquid this compound Waste:
-
Preparation: In a certified chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).
-
Addition of Inactivating Agent: Slowly and carefully add the 1 M HCl or 1 M NaOH solution to the liquid waste containing this compound. A common ratio is to add a sufficient volume of the inactivating agent to ensure the final concentration is adequate for hydrolysis.
-
Incubation: Loosely cap the container to prevent pressure buildup and allow it to stand in the fume hood for at least 24 hours.
-
Neutralization: After incubation, check the pH of the solution using pH paper or a calibrated pH meter. Slowly add a neutralizing agent (sodium bicarbonate for acid, or a weak acid for base) with stirring until the pH is between 6.0 and 8.0.
-
Collection: Transfer the neutralized waste to a properly labeled hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disposal workflow for this compound.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
